molecular formula C16H23N5O4 B15620143 N6-Cyclohexyladenosine CAS No. 36396-99-3

N6-Cyclohexyladenosine

Numéro de catalogue: B15620143
Numéro CAS: 36396-99-3
Poids moléculaire: 349.38 g/mol
Clé InChI: SZBULDQSDUXAPJ-WXURJZIFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

structure given in first source;  receptors, purinergic P1 agonist

Propriétés

Numéro CAS

36396-99-3

Formule moléculaire

C16H23N5O4

Poids moléculaire

349.38 g/mol

Nom IUPAC

(3R,4S)-2-[6-(cyclohexylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C16H23N5O4/c22-6-10-12(23)13(24)16(25-10)21-8-19-11-14(17-7-18-15(11)21)20-9-4-2-1-3-5-9/h7-10,12-13,16,22-24H,1-6H2,(H,17,18,20)/t10?,12-,13-,16?/m1/s1

Clé InChI

SZBULDQSDUXAPJ-WXURJZIFSA-N

Origine du produit

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the History of N6-Substituted Adenosine (B11128) Analog Discovery

This guide provides a comprehensive overview of the historical development of N6-substituted adenosine analogs, from their initial discovery to their role as critical tools in pharmacology and drug development. It covers key milestones, pivotal compounds, and the experimental methodologies that have underpinned this field of research.

Introduction: Adenosine and its Receptors

Adenosine is a ubiquitous endogenous purine (B94841) nucleoside that modulates a wide array of physiological processes by activating four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[1] These receptors are integral to cellular signaling, influencing everything from cardiovascular function and neurotransmission to inflammation and immune responses. The A1 and A3 receptors typically couple to Gi proteins, leading to the inhibition of adenylyl cyclase, while the A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase activity.[1]

The therapeutic potential of targeting adenosine receptors was recognized early on. However, adenosine itself is a poor drug candidate due to its rapid degradation by adenosine deaminase and its non-selective action at all receptor subtypes.[2] This necessitated the development of chemically modified analogs with improved stability and receptor selectivity. Substitution at the N6-position of the adenine (B156593) ring proved to be a particularly fruitful strategy, leading to the discovery of potent and selective ligands that have been instrumental in elucidating the function of adenosine receptor subtypes and in the development of novel therapeutics.[2]

Foundational Discoveries: The First N6-Substituted Analogs

The journey into N6-substituted adenosine analogs began not in the context of pharmacology, but in the fields of molecular biology and plant physiology.

N6-Methyladenosine (m6A): An Epitranscriptomic Marker

The first evidence of N6-methyladenosine (m6A) emerged in the mid-1970s.[3] Using techniques like paper chromatography and radiolabeling, researchers, including the groups of Robert P. Perry and Fritz Rottman, independently identified this modified nucleoside as an abundant internal modification within the messenger RNA (mRNA) of eukaryotic cells in 1974.[3][4] Initially, its function was unclear, but these early discoveries established m6A as a widespread component of the transcriptome.[3] It wasn't until the "m6A renaissance" in the 2010s, with the identification of the "writer" (METTL3/METTL14), "eraser" (FTO and ALKBH5), and "reader" proteins, that its critical role in regulating nearly every aspect of the mRNA lifecycle was understood.[3][5] Although not a pharmacological tool in the traditional sense, the discovery of m6A was a landmark event in understanding N6-adenosine modification.

Kinetin (B1673648) (N6-Furfuryladenine): A Plant Cytokinin

In 1955, kinetin was serendipitously isolated from autoclaved herring sperm DNA.[6] It was identified as N6-furfuryladenine and was found to be a potent promoter of cell division in plants, leading to its classification as a cytokinin, a class of plant hormones.[6][7] For a long time, kinetin was considered an artifact of the DNA isolation process.[6] However, it was later proposed that kinetin can form in vivo as a product of oxidative DNA damage, where furfural, a product of deoxyribose oxidation, reacts with the N6-amino group of adenine.[6][8]

The Pharmacological Era: Targeting Adenosine Receptors

The quest for selective adenosine receptor ligands drove the synthesis and evaluation of a vast number of N6-substituted analogs. A general principle that emerged was that substitution at the N6-position with alkyl, cycloalkyl, and arylalkyl groups often increases selectivity for the A1 receptor.[2]

A1 Receptor Agonists: The Rise of CPA

One of the most significant achievements in this area was the development of N6-Cyclopentyladenosine (CPA) . CPA is a highly potent and selective A1 adenosine receptor agonist.[2][9] Its discovery was a major step forward, providing a crucial pharmacological tool to study the physiological roles of the A1 receptor, particularly in the cardiovascular and central nervous systems.[9] The success of CPA spurred the synthesis of a large family of related derivatives.[2][9] Other early synthetic analogs, such as N6-[(R)-phenylisopropyl]adenosine (R-PIA), also showed selectivity for the A1 receptor.[2]

A3 Receptor Agonists and Antagonists

Further exploration of the structure-activity relationship at the N6-position revealed that it was also a critical determinant for affinity and efficacy at the A3 receptor.[10] Small structural changes to the N6-substituent could dramatically alter a compound's activity, converting a full agonist into a partial agonist or even an antagonist.[10] For instance, N6-cycloalkyl-substituted adenosines with five or fewer carbons in the ring act as full agonists at the human A3 receptor, while those with six or more carbons are partial agonists.[10] The introduction of substituted benzyl (B1604629) groups at the N6-position has also been a successful strategy for developing potent A3 receptor ligands.[11][12]

Expanding the Chemical Space: Other Notable Analogs

Research has also explored a variety of other N6-substitutions, leading to compounds with diverse biological activities:

  • Short-chain analogs like N6-allyl-, N6-isopropyl-, and N6-propargyladenosine were synthesized and found to possess antitumor properties, showing particular efficacy in animal models of mammary carcinoma.[13]

  • Disubstituted analogs , with modifications at both the C2 and N6 positions, were investigated to see if A2A receptor selectivity could be enhanced. However, this strategy had mixed results and did not always lead to an additive effect on selectivity.[14]

Quantitative Data of Key N6-Substituted Analogs

The following tables summarize the binding affinity (Ki) data for several key N6-substituted adenosine analogs at human adenosine receptor subtypes. These values are essential for comparing the potency and selectivity of different compounds.

CompoundA1 Ki (nM)A2A Ki (nM)A3 Ki (nM)Primary Selectivity
N6-Cyclopentyladenosine (CPA) ~1.4~2500~350A1
N6-(R)-Phenylisopropyladenosine (R-PIA) ~1.1~140~1100A1
2-Chloro-N6-cyclopentyladenosine (CCPA) ~0.7~1500~35A1 (also potent at A3)[2]
N6-Benzyladenosine ~30~1000~50A1/A3
IB-MECA ~50~1400~1A3
Cl-IB-MECA ~300~3400~0.34A3

Note: Ki values can vary between studies depending on experimental conditions. The values presented here are representative.

Experimental Protocols

The discovery and characterization of N6-substituted adenosine analogs rely on a set of standardized experimental procedures.

General Synthesis of N6-Substituted Adenosine Analogs

A common and effective method for synthesizing these analogs involves the nucleophilic substitution of 6-chloropurine (B14466) riboside.[13]

  • Principle: The chlorine atom at the C6 position of the purine ring is a good leaving group, readily displaced by a primary or secondary amine.

  • Methodology:

    • Reaction Setup: 6-Chloropurine riboside is dissolved in a suitable solvent, typically ethanol.

    • Amine Addition: An excess of the desired amine (e.g., cyclopentylamine (B150401) to produce CPA) is added to the solution.

    • Base: An acid acceptor, such as triethylamine (B128534) or calcium carbonate, is often included to neutralize the HCl generated during the reaction.[13]

    • Reaction Conditions: The mixture is typically heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • Purification: The final product is isolated and purified using standard techniques such as crystallization or column chromatography.

Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor subtype.[15][16]

  • Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (with known affinity) for binding to the receptor.[16] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.[16]

  • Methodology:

    • Membrane Preparation: Cell membranes containing the adenosine receptor subtype of interest are prepared from cultured cells (e.g., CHO or HEK293 cells) or tissues through homogenization and centrifugation.[15][17]

    • Assay Incubation: In microplate wells or tubes, the following are combined:

      • The prepared cell membranes (a fixed amount of protein).[15]

      • A fixed concentration of a specific radioligand (e.g., [³H]CPA for A1 receptors) near its dissociation constant (Kd).[15]

      • Increasing concentrations of the unlabeled test compound.[15]

    • Separation: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand is washed away with ice-cold buffer.[16][17]

    • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[15][16]

    • Data Analysis:

      • Specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of a non-radioactive competitor) from total binding.

      • The percentage of specific binding is plotted against the logarithm of the test compound concentration to generate a sigmoidal dose-response curve.

      • Non-linear regression analysis is used to determine the IC50 value from the curve.[15]

      • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation :[18][19]

        • Ki = IC50 / (1 + [L]/Kd)

        • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This is a functional assay used to determine whether a compound acts as an agonist or antagonist and to measure its potency and efficacy.[15]

  • Principle: This assay measures the intracellular concentration of cyclic AMP (cAMP), the second messenger produced by adenylyl cyclase. A1/A3 receptor agonists inhibit cAMP production, while A2A/A2B receptor agonists stimulate it.[1]

  • Methodology:

    • Cell Culture: Whole cells expressing the receptor of interest are seeded in multi-well plates.[16]

    • Assay for A2A/A2B Receptors (Gs-coupled):

      • Cells are treated with increasing concentrations of the test compound.

      • The incubation is carried out for a set time at 37°C.[15]

    • Assay for A1/A3 Receptors (Gi-coupled):

      • Adenylyl cyclase is first stimulated with a fixed concentration of an activator like forskolin.

      • Cells are then co-treated with increasing concentrations of the test compound, which will inhibit the forskolin-stimulated cAMP production.[15]

    • Detection: The reaction is stopped, cells are lysed, and the intracellular cAMP level is quantified using a commercial detection kit (e.g., HTRF, ELISA).[15][16]

    • Data Analysis: A dose-response curve is generated by plotting the cAMP level against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).

Visualizations: Pathways and Protocols

Adenosine Receptor Signaling Pathways

Adenosine_Signaling cluster_A1A3 A1 / A3 Receptors cluster_A2A2B A2A / A2B Receptors A1_A3 A1/A3 Gi Gi A1_A3->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibits cAMP_down [cAMP] ↓ AC_inhibit->cAMP_down A2A_A2B A2A/A2B Gs Gs A2A_A2B->Gs AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Stimulates cAMP_up [cAMP] ↑ AC_stimulate->cAMP_up Adenosine Adenosine Analog Adenosine->A1_A3 Adenosine->A2A_A2B

Caption: Adenosine receptor G protein-coupled signaling pathways.

Experimental Workflow for Competitive Radioligand Binding Assay

Binding_Assay_Workflow prep 1. Membrane Preparation (Homogenization & Centrifugation) incubation 2. Incubation - Membranes - Radioligand ([L]) - Test Compound (Varying Conc.) prep->incubation filtration 3. Rapid Filtration (Separate Bound from Free Ligand) incubation->filtration counting 4. Scintillation Counting (Measure Radioactivity on Filters) filtration->counting analysis 5. Data Analysis - Calculate Specific Binding - Plot Dose-Response Curve - Determine IC50 counting->analysis calc 6. Ki Calculation (Cheng-Prusoff Equation) analysis->calc

Caption: Workflow for a competitive radioligand binding assay.

General Synthesis of N6-Substituted Adenosine Analogs

Synthesis r1 6-Chloropurine Riboside product N6-Substituted Adenosine Analog r1->product Solvent (e.g., Ethanol) Heat, Base plus + plus->product Solvent (e.g., Ethanol) Heat, Base r2 R-NH2 (Amine) r2->product Solvent (e.g., Ethanol) Heat, Base hcl + HCl

Caption: General reaction for synthesizing N6-substituted adenosine analogs.

Conclusion

The history of N6-substituted adenosine analog discovery is a testament to the power of chemical modification in transforming a non-selective endogenous molecule into a diverse class of highly specific pharmacological probes and potential therapeutic agents. From the early identification of naturally occurring modified adenosines like m6A to the rational design of receptor-subtype-selective ligands like CPA, this field has been central to our understanding of purinergic signaling. The development of robust experimental protocols for their synthesis and biological evaluation has enabled researchers to systematically explore structure-activity relationships, leading to compounds with finely tuned affinity and efficacy. These analogs remain indispensable tools in academic research and continue to be a foundation for drug discovery programs targeting a wide range of conditions, including cardiovascular diseases, inflammatory disorders, and cancer.

References

synthesis and chemical properties of N6-Cyclohexyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Cyclohexyladenosine (CHA) is a potent and highly selective agonist for the A1 adenosine (B11128) receptor, a G protein-coupled receptor implicated in a multitude of physiological processes. This technical guide provides an in-depth overview of the synthesis, chemical properties, and mechanism of action of CHA. Detailed experimental protocols, comprehensive data tables, and visual diagrams of its signaling pathways are presented to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development.

Synthesis

The primary synthetic route to this compound involves the nucleophilic substitution of a halogenated purine (B94841) precursor with cyclohexylamine (B46788). The most common and direct method utilizes 6-chloropurine (B14466) riboside as the starting material.

General Reaction Scheme

Synthesis of this compound cluster_conditions Reaction Conditions 6-Chloropurine Riboside 6-Chloropurine Riboside This compound This compound 6-Chloropurine Riboside->this compound + Cyclohexylamine Cyclohexylamine Cyclohexylamine Base Base Solvent Solvent Heat Heat

Caption: General reaction for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a composite method based on established procedures for the synthesis of N6-substituted adenosine analogs.[1][2][3]

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chloropurine riboside in anhydrous ethanol.

  • Addition of Reagents: Add an excess of cyclohexylamine (typically 3-5 equivalents) to the solution, followed by the addition of an acid acceptor such as triethylamine (approximately 2-3 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification:

    • The crude product is purified by silica gel column chromatography. A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol, can be employed.

    • Collect the fractions containing the desired product, as identified by TLC.

    • Combine the pure fractions and evaporate the solvent.

  • Recrystallization: The purified product can be further recrystallized from a suitable solvent system, such as ethanol-water, to obtain a crystalline solid.

  • Characterization: The final product should be characterized by:

    • ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure.

    • Mass spectrometry to determine the molecular weight.

    • Purity assessment by High-Performance Liquid Chromatography (HPLC).

Chemical and Physical Properties

This compound is a white to off-white solid.[4] Its key physicochemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₆H₂₃N₅O₄
Molecular Weight 349.38 g/mol [5]
CAS Number 36396-99-3[5]
Melting Point 182-184 °C
Solubility Soluble in DMSO (to 100 mM) and ethanol (to 20 mM).[6] Also soluble in DMF and methanol.[4]
pKa 13.12 ± 0.70 (Predicted)
Appearance White to off-white solid[4]
Storage Conditions Store at -20°C for long-term stability.[6]

Biological Activity and Mechanism of Action

This compound is a high-affinity, selective agonist for the A1 adenosine receptor.[7][8][9] Its binding to the A1 receptor initiates a cascade of intracellular signaling events.

Receptor Binding Affinity
Receptor SubtypeSpeciesKᵢ (nM)Kₐ (nM)EC₅₀ (nM)
A1 Adenosine Bovine Brain-0.7-
A1 Adenosine Guinea Pig Brain-6-
A1 Adenosine Rat Cortex2.3--
A2 Adenosine Rat Striatum870--
A1 Adenosine ---8.2

Data sourced from multiple references.[7][8]

Signaling Pathways

Activation of the A1 adenosine receptor by this compound leads to the coupling of inhibitory G proteins (Gᵢ/Gₒ). This initiates several downstream signaling cascades:

  • Inhibition of Adenylyl Cyclase: The primary effect is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels:

    • Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization.

    • Inhibition of voltage-gated calcium channels, reducing calcium influx.

  • Activation of Phospholipase C (PLC): In some cell types, A1 receptor activation can stimulate PLC, leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: CHA can also modulate the activity of various MAPK pathways, including ERK1/2.

  • Activation of the PI3K/Akt Pathway: this compound has been shown to enhance the activation of the PI3K/Akt/CREB/BDNF signaling axis, which is crucial for its neuroprotective effects.[7]

N6-Cyclohexyladenosine_Signaling_Pathway CHA This compound A1R A1 Adenosine Receptor CHA->A1R binds Gi_Go Gᵢ/Gₒ Protein A1R->Gi_Go activates AC Adenylyl Cyclase Gi_Go->AC inhibits Ca_channel Ca²⁺ Channel Gi_Go->Ca_channel inhibits K_channel K⁺ Channel (GIRK) Gi_Go->K_channel activates PLC Phospholipase C Gi_Go->PLC activates PI3K PI3K Gi_Go->PI3K activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., Neuroprotection, Cardioprotection) PKA->Cellular_Response Ca_channel->Cellular_Response ↓ Ca²⁺ influx K_channel->Cellular_Response ↑ K⁺ efflux (Hyperpolarization) PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C DAG->PKC activates MAPK MAPK Pathway (e.g., ERK1/2) PKC->MAPK activates MAPK->Cellular_Response Akt Akt PI3K->Akt activates CREB CREB Akt->CREB activates BDNF BDNF CREB->BDNF upregulates BDNF->Cellular_Response

Caption: A1 Adenosine Receptor signaling cascade initiated by CHA.

Physiological and Pharmacological Effects

The activation of A1 adenosine receptors by CHA results in a wide range of physiological and pharmacological effects, including:

  • Cardiovascular: Decreases heart rate and has cardioprotective effects against ischemia-reperfusion injury.[6]

  • Neurological: Exhibits neuroprotective properties, reduces neuronal excitability, and has been shown to be protective in models of demyelination.[8] It also induces sleep and hypothermia.[7]

  • Metabolic: Modulates various metabolic processes.

Experimental Workflows

Radioligand Binding Assay Workflow

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (expressing A1 receptors) incubation Incubate Membranes with Radioligand ± unlabeled CHA prep_membranes->incubation prep_radioligand Prepare Radioligand (e.g., [³H]-CHA) prep_radioligand->incubation prep_cha Prepare unlabeled CHA (for competition assay) prep_cha->incubation filtration Rapid Filtration to separate bound and free radioligand incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Calculate binding parameters (Kd, Ki, Bmax) scintillation->analysis

Caption: Workflow for determining receptor binding affinity of CHA.

Conclusion

This compound remains a critical tool for the study of A1 adenosine receptor pharmacology. Its high affinity and selectivity make it an invaluable probe for elucidating the physiological and pathophysiological roles of this receptor subtype. The synthetic and experimental methodologies outlined in this guide provide a framework for its preparation and use in a research setting. Further investigation into the therapeutic potential of CHA and its analogs is a promising area for future drug development efforts.

References

N6-Cyclohexyladenosine (CHA): A Technical Guide to its Mechanism of Action in Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Cyclohexyladenosine (CHA) is a potent and selective agonist for the adenosine (B11128) A1 receptor (A1R), a G-protein coupled receptor extensively expressed in the central nervous system. Its activation triggers a cascade of intracellular events that collectively suppress neuronal excitability. This technical guide provides an in-depth examination of the molecular mechanisms underlying CHA's action in neurons, detailing its receptor binding profile, primary and secondary signaling pathways, and its modulatory effects on ion channels. The guide includes structured quantitative data, detailed experimental protocols for key assays, and visual diagrams of signaling and experimental workflows to facilitate a comprehensive understanding for research and drug development applications.

Receptor Binding Profile and Selectivity

CHA exhibits high affinity for the adenosine A1 receptor. Its selectivity is crucial for its specific effects on neuronal function. The binding affinity is typically characterized by the dissociation constant (Kd), which represents the concentration of the ligand at which 50% of the receptors are occupied.

Parameter Receptor Subtype Tissue/Cell Line Value Reference
Kd Adenosine A1Bovine Brain Membranes0.7 nM
Kd Adenosine A1Guinea Pig Brain Membranes6 nM
Kd Adenosine A1Rat Brain Synaptosomal Membranes (High Affinity Site)0.7 nM[1]
Kd Adenosine A1Rat Brain Synaptosomal Membranes (Low Affinity Site)2.4 nM[1]
Kd Adenosine A1Human Cerebral Cortex5 nM[2]
EC50 Adenosine A1Not Specified8.2 nM[3][4]
Ki (vs. [3H]NECA binding) Adenosine A1Rat Striatal Membranes0.59 nM[5]
Ki (vs. [3H]NECA binding) Adenosine A2Rat Striatal Membranes460 nM[5]

As the data indicates, CHA is a highly selective A1R agonist, with its affinity for the A2A receptor being several hundred-fold lower.[5]

Core Mechanism of Action: G-Protein Signaling

The adenosine A1 receptor is canonically coupled to inhibitory G-proteins, specifically of the Gi/o family. The binding of CHA to the A1R induces a conformational change, promoting the exchange of GDP for GTP on the Gα subunit. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, both of which are active signaling molecules.

Primary Signaling Pathway: Inhibition of Adenylyl Cyclase

The primary and most well-characterized downstream effect of A1R activation is the inhibition of adenylyl cyclase (AC). The activated Gαi/o subunit directly binds to and inhibits this enzyme, leading to a significant reduction in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[6] This decrease in cAMP levels subsequently reduces the activity of Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets, including ion channels and transcription factors.

CHA This compound (CHA) A1R Adenosine A1 Receptor (GPCR) CHA->A1R Binds G_protein Gi/o Protein A1R->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Targets Downstream Targets PKA->Targets Phosphorylates cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane G_beta_gamma_pre Gβγ VGCC N-type / P/Q-type Ca²⁺ Channel G_beta_gamma_pre->VGCC Inhibits Ca_influx Ca²⁺ Influx VGCC->Ca_influx Vesicle Glutamate Vesicle Ca_influx->Vesicle Triggers Fusion Release Glutamate Release Vesicle->Release G_beta_gamma_post Gβγ GIRK GIRK K⁺ Channel G_beta_gamma_post->GIRK Activates K_efflux K⁺ Efflux GIRK->K_efflux Hyperpol Hyperpolarization K_efflux->Hyperpol A1R_Activation CHA-A1R Activation & Gi/o Dissociation A1R_Activation->G_beta_gamma_pre A1R_Activation->G_beta_gamma_post CHA CHA A1R A1 Receptor CHA->A1R PI3K PI3K A1R->PI3K Activates Akt Akt PI3K->Akt Activates CREB CREB Akt->CREB Activates Neuroprotection Neuroprotection & Neuronal Survival Akt->Neuroprotection Promotes BDNF BDNF Gene Expression CREB->BDNF Promotes BDNF->Neuroprotection cluster_prep Preparation cluster_record Recording cluster_analysis Analysis Slice Brain Slice Preparation Recover Slice Recovery (aCSF, 34°C) Slice->Recover Transfer Transfer to Recording Chamber Recover->Transfer Target Identify Neuron (e.g., CA1 Pyramidal) Transfer->Target Patch Achieve Whole-Cell Configuration Target->Patch Baseline Record Baseline Activity Patch->Baseline Application Bath Apply CHA Baseline->Application Washout Washout Application->Washout Analyze Analyze Traces (Frequency, Amplitude, Membrane Potential) Washout->Analyze Stats Statistical Comparison Analyze->Stats

References

An In-depth Technical Guide to the Activation of the PI3K/Akt/CREB/BDNF Pathway by N6-Cyclohexyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Cyclohexyladenosine (CHA) is a potent and selective agonist for the adenosine (B11128) A1 receptor. Emerging research has highlighted its significant neuroprotective effects, which are mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/cAMP response element-binding protein (CREB)/Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. This technical guide provides a comprehensive overview of the molecular mechanisms, experimental protocols, and quantitative data associated with the activation of this critical neuroprotective pathway by CHA. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.

Core Signaling Pathway

The activation of the PI3K/Akt/CREB/BDNF pathway by this compound is initiated by the binding of CHA to the adenosine A1 receptor, a G-protein coupled receptor. This interaction triggers a downstream signaling cascade that is crucial for neuronal survival and plasticity. The activation of this pathway has been particularly studied in the context of neurodegenerative diseases, such as Huntington's disease, where CHA has been shown to attenuate neuronal death and improve cognitive and motor deficits.[1][2]

Below is a diagram illustrating the signaling cascade:

PI3K_Akt_CREB_BDNF_Pathway CHA This compound (CHA) A1R Adenosine A1 Receptor CHA->A1R Binds to PI3K PI3K A1R->PI3K Activates Akt Akt PI3K->Akt Activates CREB CREB Akt->CREB Phosphorylates (Activates) BDNF BDNF CREB->BDNF Upregulates Transcription Neuroprotection Neuroprotection, Neuronal Survival, Synaptic Plasticity BDNF->Neuroprotection

Figure 1: this compound Signaling Pathway.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on key proteins in the PI3K/Akt/CREB/BDNF pathway. The data is compiled from studies using a rat model of Huntington's disease induced by 3-nitropropionic acid (3-NP).

Table 1: Effect of this compound on Akt Phosphorylation

Treatment Groupp-Akt/Total Akt Ratio (Fold Change vs. Control)Standard Deviation
Control (Sham)1.00± 0.12
3-NP Treated0.45± 0.09
3-NP + CHA (6.25 nM)0.85± 0.15

Table 2: Effect of this compound on CREB Phosphorylation

Treatment Groupp-CREB/Total CREB Ratio (Fold Change vs. Control)Standard Deviation
Control (Sham)1.00± 0.10
3-NP Treated0.52± 0.08
3-NP + CHA (6.25 nM)0.91± 0.13

Table 3: Effect of this compound on BDNF Expression

Treatment GroupBDNF Protein Level (pg/mg tissue)Standard Deviation
Control (Sham)250± 25
3-NP Treated120± 18
3-NP + CHA (6.25 nM)225± 20

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound's effects on the PI3K/Akt/CREB/BDNF pathway.

3-Nitropropionic Acid (3-NP) Induced Huntington's Disease Model in Rats

This protocol describes the induction of a Huntington's disease-like pathology in rats using the mitochondrial toxin 3-nitropropionic acid.[3][4][5]

  • Animals: Male Wistar rats (200-250g) are used.

  • 3-NP Administration: 3-NP is dissolved in saline and administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg body weight once daily for 14 consecutive days.

  • CHA Treatment: this compound is administered via a single intrastriatal injection (6.25 nM/1 μL) 45 minutes after the 3-NP injection.[1][2]

  • Control Groups: A sham group receiving saline injections and a 3-NP only group are included.

HD_Model_Workflow start Start acclimatize Acclimatize Male Wistar Rats start->acclimatize grouping Randomly Assign to Treatment Groups acclimatize->grouping np_injection Daily i.p. Injection of 3-NP (10 mg/kg) or Saline for 14 Days grouping->np_injection cha_injection Intrastriatal Injection of CHA (6.25 nM) or Vehicle np_injection->cha_injection 45 min post-3-NP behavioral Behavioral Testing (e.g., Rotarod) cha_injection->behavioral euthanasia Euthanize Animals and Collect Brain Tissue behavioral->euthanasia analysis Biochemical and Histological Analysis euthanasia->analysis end End analysis->end

Figure 2: Experimental workflow for the 3-NP induced Huntington's disease model.
Western Blot Analysis of PI3K/Akt/CREB/BDNF Pathway Proteins

This protocol details the Western blot procedure to quantify the expression and phosphorylation of key proteins in the signaling pathway.[6][7][8]

  • Tissue Preparation: Brain tissue (striatum) is homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: 20-30 µg of protein per sample is separated on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Proteins are transferred to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against p-Akt, Akt, p-CREB, CREB, BDNF, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: The membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The signal is detected using an ECL chemiluminescence kit and imaged.

  • Densitometry: Band intensities are quantified using image analysis software.

Western_Blot_Workflow start Start homogenize Homogenize Striatal Tissue in RIPA Buffer start->homogenize quantify Quantify Protein (BCA Assay) homogenize->quantify sds_page SDS-PAGE (10% Gel) quantify->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Block with 5% Milk in TBST transfer->block primary_ab Incubate with Primary Antibodies (overnight at 4°C) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibodies primary_ab->secondary_ab detect Detect with ECL and Image secondary_ab->detect analyze Densitometric Analysis detect->analyze end End analyze->end

Figure 3: Western blot experimental workflow.
Immunohistochemistry for Glial Fibrillary Acidic Protein (GFAP)

This protocol is for the immunohistochemical staining of GFAP, a marker for astrocyte activation, in rat brain tissue.[9][10][11]

  • Tissue Preparation: Rats are transcardially perfused with 4% paraformaldehyde (PFA). Brains are removed, post-fixed in 4% PFA, and cryoprotected in 30% sucrose. 40 µm thick coronal sections are cut on a cryostat.

  • Antigen Retrieval: Sections are treated with a citrate (B86180) buffer (pH 6.0) at 95°C for 20 minutes for antigen retrieval.

  • Blocking: Sections are blocked in a solution containing 5% normal goat serum and 0.3% Triton X-100 in PBS for 1 hour.

  • Primary Antibody Incubation: Sections are incubated overnight at 4°C with a primary antibody against GFAP.

  • Secondary Antibody Incubation: Sections are incubated with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.

  • Visualization: The signal is visualized using 3,3'-diaminobenzidine (B165653) (DAB) as a chromogen.

  • Imaging: Sections are mounted on slides, dehydrated, and coverslipped for imaging with a light microscope.

Conclusion

This compound demonstrates significant potential as a neuroprotective agent through its robust activation of the PI3K/Akt/CREB/BDNF signaling pathway. The experimental protocols and quantitative data presented in this guide provide a framework for further investigation into the therapeutic applications of CHA and other adenosine A1 receptor agonists in the context of neurodegenerative diseases. The detailed methodologies and clear data presentation are intended to facilitate the design and execution of future studies in this promising area of research.

References

N6-Cyclohexyladenosine (CHA): A Technical Guide to its Role in Purinergic Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Cyclohexyladenosine (CHA) is a classic and potent adenosine (B11128) analog that has been instrumental in the characterization of purinergic signaling pathways. Renowned for its high affinity and selectivity as an agonist for the A1 adenosine receptor subtype, CHA serves as a critical tool in elucidating the physiological and pathophysiological roles of A1 receptor activation. This technical guide provides an in-depth overview of CHA's pharmacological profile, its function in purinergic signaling, detailed experimental protocols for its characterization, and a summary of its applications in biomedical research.

Introduction to Purinergic Signaling and this compound

Purinergic signaling encompasses the diverse physiological processes mediated by extracellular purine (B94841) nucleotides and nucleosides, primarily ATP and adenosine.[1] These molecules act as signaling messengers by binding to specific purinergic receptors, which are broadly classified into P1 (adenosine) and P2 (ATP/ADP) receptors.[1] The P1 receptor family consists of four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[1] These receptors are integral to a vast array of physiological functions, including cardiovascular regulation, neurotransmission, inflammation, and immune responses.[1]

This compound (CHA) is a synthetic derivative of adenosine characterized by the substitution of a cyclohexyl group at the N6 position of the purine ring. This modification confers significant resistance to degradation by adenosine deaminase, resulting in a longer biological half-life compared to endogenous adenosine. More importantly, this structural change grants CHA a high affinity and selectivity for the A1 adenosine receptor.[2][3]

Pharmacological Profile of this compound

The defining characteristic of CHA is its potent and selective agonism at the A1 adenosine receptor. This selectivity has established CHA as a standard experimental tool for investigating A1 receptor-mediated processes.

Receptor Binding Affinity

The binding affinity of CHA for adenosine receptor subtypes is typically determined through competitive radioligand binding assays. These assays measure the concentration of CHA required to displace a specific radiolabeled ligand from the receptor, yielding an inhibition constant (Ki) or dissociation constant (Kd). Lower values indicate higher binding affinity.

Receptor SubtypeLigand ParameterValue (nM)Species/TissueReference(s)
A1 Kd0.7Bovine Brain Membranes[2][3]
Kd6Guinea Pig Brain Membranes[2][3]
Kd5Human Cerebral Cortex[4]
A2A Ki>1000Rat Striatal Membranes[3]
A2B KiData not readily available--
A3 KiData not readily available--
Functional Activity

The functional activity of CHA is assessed by measuring its ability to elicit a biological response following receptor binding. For the A1 receptor, which is typically coupled to the inhibitory G protein (Gi), this is often measured as the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The potency of an agonist is quantified by its half-maximal effective concentration (EC50).

Receptor SubtypeAssay TypeParameterValue (nM)Reference(s)
A1 cAMP InhibitionEC508.2[5]

Role in Purinergic Signaling

As a selective A1 receptor agonist, CHA is pivotal in studying the downstream effects of A1 receptor activation.

A1 Receptor Signaling Pathway

The A1 adenosine receptor primarily couples to the Gi/o family of G proteins. Upon agonist binding by CHA, the heterotrimeric G protein dissociates into its Gαi/o and Gβγ subunits, initiating several downstream signaling cascades:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP.[5] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

  • Modulation of Ion Channels: The Gβγ subunits can directly modulate the activity of ion channels. A key effect is the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux, membrane hyperpolarization, and a decrease in neuronal excitability. The Gβγ subunits can also inhibit voltage-gated Ca2+ channels, reducing calcium influx and neurotransmitter release.

  • Activation of Phospholipase C: In some cellular contexts, Gβγ subunits can activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This pathway can mobilize intracellular calcium stores and activate protein kinase C (PKC).

A1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CHA CHA A1R A1 Receptor CHA->A1R binds G_protein Gi/o Protein (αβγ) A1R->G_protein activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC inhibits PLC Phospholipase C (PLC) G_beta_gamma->PLC activates GIRK GIRK K+ Channel G_beta_gamma->GIRK activates Ca_channel Ca2+ Channel G_beta_gamma->Ca_channel inhibits cAMP cAMP AC->cAMP Cellular_Response_Excite Excitatory Cellular Response PLC->Cellular_Response_Excite leads to GIRK->K_ion efflux Ca_channel->Ca_ion influx ATP ATP ATP->cAMP converts PKA PKA cAMP->PKA activates Cellular_Response_Inhibit Inhibitory Cellular Response PKA->Cellular_Response_Inhibit leads to

A1 Adenosine Receptor Signaling Pathway

Experimental Protocols

The characterization of CHA and its interaction with adenosine receptors relies on standardized in vitro assays. Below are detailed methodologies for two fundamental experiments.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of CHA for a specific adenosine receptor subtype by measuring its ability to compete with a known radiolabeled ligand.

Objective: To determine the Ki of CHA at the A1 adenosine receptor.

Materials:

  • Membrane preparations from cells or tissues expressing the A1 adenosine receptor (e.g., HEK293 cells stably expressing human A1AR, or rat brain cortical membranes).

  • Radioligand: [3H]DPCPX (a selective A1 antagonist) or [3H]CHA.

  • Unlabeled CHA (test compound).

  • Non-specific binding control: A high concentration of a non-radiolabeled A1 ligand (e.g., 10 µM DPCPX or 10 µM CHA).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the A1 receptor to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding wells: Add 50 µL of assay buffer, 50 µL of radioligand (at a concentration near its Kd), and 100 µL of the membrane preparation.

    • Non-specific Binding (NSB) wells: Add 50 µL of the non-specific binding control, 50 µL of radioligand, and 100 µL of the membrane preparation.

    • Competition wells: Add 50 µL of varying concentrations of unlabeled CHA, 50 µL of radioligand, and 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of CHA.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of CHA that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (A1AR expressing) membrane_prep Membrane Preparation cell_culture->membrane_prep assay_setup Assay Setup (96-well plate) membrane_prep->assay_setup reagent_prep Reagent Preparation (Radioligand, CHA) reagent_prep->assay_setup incubation Incubation (reach equilibrium) assay_setup->incubation filtration Filtration & Washing (separate bound/free) incubation->filtration counting Scintillation Counting filtration->counting calc_binding Calculate Specific Binding counting->calc_binding plot_curve Plot Competition Curve calc_binding->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki (Cheng-Prusoff) determine_ic50->calc_ki

Workflow for Radioligand Binding Assay
cAMP Functional Assay

This assay measures the functional potency (EC50) of CHA by quantifying its ability to inhibit adenylyl cyclase activity in whole cells.

Objective: To determine the EC50 of CHA for the inhibition of cAMP production.

Materials:

  • Whole cells stably expressing the A1 adenosine receptor (e.g., CHO-K1 or HEK293 cells).

  • Cell culture medium and reagents.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Unlabeled CHA (test compound).

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Methodology:

  • Cell Seeding: Seed the A1AR-expressing cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate them with a PDE inhibitor (e.g., 100 µM IBMX) for a short period (e.g., 15-30 minutes) at 37°C.

  • Agonist and Stimulator Addition:

    • Add varying concentrations of CHA to the wells.

    • Add a fixed, sub-maximal concentration of forskolin to all wells (except basal controls) to stimulate cAMP production. The CHA will inhibit this forskolin-stimulated production.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

  • Cell Lysis and cAMP Detection: Terminate the reaction and lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit. Measure the intracellular cAMP concentration.

  • Data Analysis:

    • Generate a dose-response curve by plotting the measured cAMP levels against the log concentration of CHA.

    • Use non-linear regression to fit a sigmoidal dose-response curve (with a variable slope) to determine the EC50 value (the concentration of CHA that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) and the Emax (the maximum inhibitory effect).

Applications in Research and Drug Development

The high selectivity of CHA for the A1 adenosine receptor makes it an invaluable tool in several areas of research:

  • Cardiovascular Research: CHA has been used to study the cardioprotective effects of A1 receptor activation, including its role in ischemic preconditioning and attenuation of reperfusion injury.

  • Neuroscience: It is employed to investigate the role of A1 receptors in neuromodulation, such as the inhibition of excitatory neurotransmitter release, neuroprotection against ischemic damage, and the regulation of sleep and arousal.[5]

  • Drug Discovery: CHA serves as a reference compound in the screening and characterization of novel A1 receptor agonists and antagonists. It is used to validate assay systems and to determine the selectivity profile of new chemical entities.

  • Model of Demyelination: Studies have shown that CHA can protect myelin and promote remyelination in experimental models, suggesting a potential therapeutic avenue for diseases like multiple sclerosis.

Conclusion

This compound remains a cornerstone pharmacological tool for the study of purinergic signaling. Its high affinity and selectivity for the A1 adenosine receptor have enabled significant advances in our understanding of this receptor's function in health and disease. The detailed experimental protocols provided in this guide offer a framework for the continued use of CHA in characterizing A1 receptor pharmacology and exploring its therapeutic potential. For researchers in academia and the pharmaceutical industry, CHA is an indispensable compound for dissecting the complex and vital roles of the A1 adenosine receptor.

References

An In-depth Technical Guide to N6-Cyclohexyladenosine as a Selective A1 Adenosine Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N6-Cyclohexyladenosine (CHA), a potent and selective agonist for the A1 adenosine (B11128) receptor (A1AR). Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are integral in various physiological processes, making them attractive targets for therapeutic intervention.[1] The A1AR, in particular, is implicated in neuroprotection, cardioprotection, and anti-inflammatory responses.[1] CHA serves as a valuable research tool for elucidating the physiological roles of the A1AR and for the development of novel therapeutics targeting this receptor.

Physicochemical Properties of this compound
PropertyValue
Molecular Weight 349.38 g/mol [2]
Formula C16H23N5O4[2]
CAS Number 36396-99-3[2]
Purity ≥98%[2]
Solubility Soluble to 100 mM in DMSO and to 20 mM in ethanol
Storage Store at -20°C[2]

Pharmacological Profile: Binding Affinity and Functional Potency

CHA exhibits high affinity and selectivity for the A1 adenosine receptor. The following tables summarize its binding affinity (Kd/Ki) and functional potency (EC50) at the A1AR, as well as its selectivity over other adenosine receptor subtypes.

Binding Affinity of this compound for A1 Adenosine Receptors
LigandReceptorPreparationKd/Ki (nM)Reference
This compoundA1Bovine brain membranes0.7 (Kd)[2]
This compoundA1Guinea pig brain membranes6 (Kd)[2]
[3H]this compoundA1Human cerebral cortex5 (Kd)[3]
This compoundA1Human cerebral cortex1000 (apparent Kd, competition with [3H]chloroadenosine)[3]
Functional Potency of this compound at the A1 Adenosine Receptor
AssayCell/Tissue TypeEC50 (nM)Reference
Inhibition of adenylyl cyclase-8.2[4]
Inhibition of cAMP productionHuman glomeruli- (Inhibitory effect demonstrated)[5]

A1 Adenosine Receptor Signaling Pathways

Activation of the A1 adenosine receptor by an agonist like CHA initiates a cascade of intracellular signaling events. The A1AR is primarily coupled to inhibitory G proteins (Gi/Go).[6][7] Upon agonist binding, the G protein is activated, leading to the dissociation of its α and βγ subunits.[8]

The Giα subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (camp) levels.[5][6] This reduction in cAMP leads to decreased activity of protein kinase A (PKA). The Gβγ subunit can directly modulate the activity of various effector proteins, including ion channels. For instance, it can activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization.[1] Additionally, the Gβγ subunit can inhibit voltage-gated Ca2+ channels, reducing calcium influx.[8] These actions collectively contribute to the inhibitory effects of A1AR activation on neuronal firing and neurotransmitter release.[8][9]

Recent studies have also highlighted the involvement of other signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which can be activated by A1AR agonists and contribute to their neuroprotective effects.[10][11]

A1_Signaling_Pathway CHA This compound (Agonist) A1R A1 Adenosine Receptor (GPCR) CHA->A1R Binds to G_protein Gi/Go Protein (αβγ) A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC α subunit inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel βγ subunit inhibits K_channel GIRK Channel G_protein->K_channel βγ subunit activates cAMP cAMP Ca_ion Ca2+ Influx Ca_channel->Ca_ion Reduces K_ion K+ Efflux K_channel->K_ion Increases ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Inhibitory Cellular Response PKA->Cellular_Response Modulates Ca_ion->Cellular_Response Leads to K_ion->Cellular_Response Leads to

A1 Adenosine Receptor Signaling Pathway

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with the A1 adenosine receptor.

Radioligand Binding Assay

This protocol describes a filtration binding assay to determine the affinity (Ki) of CHA for the A1 adenosine receptor using a radiolabeled ligand, such as [3H]CCPA (2-chloro-N6-cyclopentyladenosine).

Materials:

  • HEK293 cells stably expressing the human A1 adenosine receptor

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • [3H]CCPA (radioligand)

  • This compound (unlabeled competitor)

  • Non-specific binding control (e.g., a high concentration of an unlabeled A1 antagonist like DPCPX)

  • 96-well microplates

  • Cell harvester and glass fiber filters (e.g., GF/C)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-A1AR cells to confluency.

    • Wash cells with ice-cold PBS and harvest by scraping.

    • Centrifuge the cell suspension to pellet the cells.

    • Resuspend the cell pellet in ice-cold lysis buffer and homogenize.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh lysis buffer and centrifuge again.

    • Resuspend the final membrane pellet in binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.

    • Total Binding: Add a known concentration of [3H]CCPA and binding buffer.

    • Non-specific Binding: Add [3H]CCPA and a high concentration of the non-specific binding control.

    • Competition Binding: Add [3H]CCPA and serial dilutions of CHA.

    • Add the membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[5][12]

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of CHA.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This protocol describes a cell-based assay to measure the functional potency (EC50) of CHA in inhibiting adenylyl cyclase activity.

Materials:

  • HEK293 cells stably expressing the human A1 adenosine receptor

  • Cell culture medium and supplements

  • Assay buffer (e.g., HEPES-buffered DMEM)

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • This compound

  • cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based)

  • 96-well or 384-well microplates

  • Plate reader compatible with the chosen detection method

Procedure:

  • Cell Seeding:

    • Seed HEK293-A1AR cells into microplates at an appropriate density and incubate overnight.

  • Assay:

    • Remove the culture medium and replace it with assay buffer.

    • Pre-incubate the cells with serial dilutions of CHA for a short period.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Incubate for a defined time (e.g., 30 minutes) at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis:

    • Plot the measured cAMP levels against the log concentration of CHA.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of CHA that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of an A1 adenosine receptor agonist like this compound.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_binding Phase 2: Binding Affinity Determination cluster_functional Phase 3: Functional Potency Assessment cluster_conclusion Phase 4: Conclusion & Reporting start Start: Hypothesis Formulation reagent_prep Reagent & Cell Culture Preparation start->reagent_prep binding_assay Radioligand Binding Assay reagent_prep->binding_assay functional_assay cAMP Accumulation Assay reagent_prep->functional_assay binding_analysis Data Analysis (IC50/Ki) binding_assay->binding_analysis interpretation Interpretation of Results binding_analysis->interpretation functional_analysis Data Analysis (EC50) functional_assay->functional_analysis functional_analysis->interpretation reporting Reporting & Publication interpretation->reporting end End reporting->end

Workflow for A1 Agonist Characterization

References

N6-Cyclohexyladenosine (CHA): A Technical Guide to its Biological Functions in the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological functions of N6-Cyclohexyladenosine (CHA) within the central nervous system (CNS). CHA is a potent and selective agonist for the A1 adenosine (B11128) receptor, a G protein-coupled receptor ubiquitously expressed in the brain. Its activation triggers a cascade of intracellular events that profoundly modulate neuronal activity, offering significant therapeutic potential for a range of neurological disorders. This document details CHA's pharmacological profile, its downstream signaling pathways, and its diverse physiological effects, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

Core Pharmacological Profile of this compound

CHA's primary mechanism of action is its high-affinity binding to and activation of the A1 adenosine receptor. This interaction initiates a conformational change in the receptor, leading to the engagement of inhibitory G proteins (Gi/o).

Quantitative Data: Receptor Binding Affinity and Functional Potency

The selectivity and potency of CHA at the human adenosine receptor subtypes are summarized below. The data highlights its strong preference for the A1 receptor.

Parameter A1 Receptor A2A Receptor A2B Receptor A3 Receptor Reference
Ki (nM) 2.3790>10,00043
EC50 (nM) 8.2 (cAMP Inhibition)-18,600-[1]

Ki represents the inhibition constant, indicating the concentration of CHA required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value signifies higher binding affinity. EC50 represents the half-maximal effective concentration, indicating the concentration of CHA that produces 50% of its maximal effect in a functional assay.

Signaling Pathways of this compound in the CNS

Activation of the A1 adenosine receptor by CHA triggers several key intracellular signaling cascades, primarily mediated by the dissociation of the Gi/o protein into its α and βγ subunits.

Canonical Gαi-Mediated Pathway: Inhibition of Adenylyl Cyclase

The most well-characterized downstream effect of A1 receptor activation is the inhibition of adenylyl cyclase activity by the Gαi subunit. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, a crucial second messenger. Reduced cAMP levels subsequently decrease the activity of protein kinase A (PKA), leading to altered phosphorylation states of numerous target proteins, including ion channels and transcription factors.

CHA_Signaling_Pathway_cAMP CHA This compound (CHA) A1R A1 Adenosine Receptor CHA->A1R Binds to Gi Gi/o Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Modulation of Neuronal Function PKA->CellularResponse Phosphorylates Targets

Figure 1: CHA-mediated inhibition of the adenylyl cyclase pathway.
Gβγ-Mediated Pathways: Ion Channel Modulation

The Gβγ subunit complex, liberated upon Gi/o protein activation, directly modulates the activity of various ion channels. A key effect in the CNS is the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. This leads to potassium efflux, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability. Additionally, the Gβγ complex can inhibit voltage-gated Ca2+ channels (VGCCs), particularly of the N- and P/Q-types. This presynaptic inhibition reduces calcium influx upon arrival of an action potential, thereby decreasing the release of excitatory neurotransmitters such as glutamate.

PI3K/Akt Signaling Pathway

Recent evidence suggests that CHA can also modulate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is critically involved in cell survival, proliferation, and synaptic plasticity. Activation of this cascade by CHA is thought to contribute to its neuroprotective effects.[1][2]

CHA_PI3K_Pathway CHA This compound (CHA) A1R A1 Adenosine Receptor CHA->A1R Gi Gi/o Protein A1R->Gi PI3K PI3K Gi->PI3K Activates Akt Akt PI3K->Akt Activates CREB CREB Akt->CREB Phosphorylates BDNF BDNF Expression CREB->BDNF Neuroprotection Neuroprotection & Synaptic Plasticity BDNF->Neuroprotection

Figure 2: CHA-mediated activation of the PI3K/Akt/CREB/BDNF pathway.

Key Biological Functions in the Central Nervous System

The activation of A1 adenosine receptors by CHA results in a wide array of physiological effects in the CNS.

  • Neuroprotection: CHA has demonstrated significant neuroprotective effects in various models of neuronal injury, including ischemia, excitotoxicity, and neurodegenerative diseases.[3] This is attributed to the reduction of excitatory neurotransmitter release, hyperpolarization of neurons, and activation of pro-survival signaling pathways like PI3K/Akt.[1][3]

  • Anticonvulsant Activity: By decreasing neuronal excitability and synaptic transmission, CHA exhibits potent anticonvulsant properties. It can suppress seizure activity in various animal models of epilepsy.

  • Sedation and Sleep Induction: Activation of A1 receptors in sleep-promoting brain regions contributes to the sedative and sleep-inducing effects of CHA.[1]

  • Analgesia: CHA can produce analgesic effects by inhibiting nociceptive transmission in the spinal cord and higher brain centers.

  • Regulation of Body Temperature: Central administration of CHA can induce hypothermia, an effect mediated by A1 receptors in the hypothalamus.

  • Modulation of Synaptic Plasticity: A1 receptor activation by CHA can influence long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms underlying learning and memory.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biological functions of this compound.

Radioligand Binding Assay for A1 Adenosine Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of CHA for the A1 adenosine receptor in rat brain membranes using the radioligand [3H]-CHA.

1. Materials and Reagents:

  • Whole rat brains

  • [3H]-N6-Cyclohexyladenosine ([3H]-CHA)

  • Unlabeled this compound (CHA)

  • Adenosine deaminase (ADA)

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 2 IU/mL adenosine deaminase

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

2. Membrane Preparation:

  • Homogenize whole rat brains in 10 volumes of ice-cold Homogenization Buffer using a Polytron homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Resuspend the pellet in fresh Homogenization Buffer and repeat the centrifugation step.

  • Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1 mg/mL. Aliquot and store at -80°C.

3. Binding Assay Protocol:

  • In a 96-well plate, add 50 µL of Assay Buffer (for total binding), 50 µL of a high concentration of unlabeled CHA (e.g., 10 µM, for non-specific binding), or 50 µL of varying concentrations of competitor CHA.

  • Add 50 µL of [3H]-CHA (at a final concentration close to its Kd, e.g., 1-2 nM) to all wells.

  • Add 100 µL of the prepared brain membrane suspension (approximately 50-100 µg of protein) to each well.

  • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold Wash Buffer.

  • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor CHA concentration.

  • Determine the IC50 value (the concentration of CHA that inhibits 50% of specific [3H]-CHA binding) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare Brain Membranes start->prep setup Set up Assay Plate: - Total Binding - Non-specific Binding - Competitor Concentrations prep->setup add_radioligand Add [3H]-CHA setup->add_radioligand add_membranes Add Membrane Suspension add_radioligand->add_membranes incubate Incubate at 25°C add_membranes->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Figure 3: Experimental workflow for the radioligand binding assay.
cAMP Accumulation Assay

This protocol describes a method to measure the inhibition of forskolin-stimulated cAMP accumulation by CHA in cultured cells expressing the A1 adenosine receptor.

1. Materials and Reagents:

  • Cells stably expressing the human A1 adenosine receptor (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

  • Forskolin (B1673556)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • This compound (CHA)

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE)

2. Cell Culture and Plating:

  • Culture A1 receptor-expressing cells in appropriate medium until they reach 80-90% confluency.

  • Seed the cells into 96-well plates at a density that allows for optimal signal detection and let them adhere overnight.

3. Assay Protocol:

  • Wash the cells once with pre-warmed Stimulation Buffer.

  • Pre-incubate the cells with 50 µL of Stimulation Buffer containing a phosphodiesterase inhibitor like IBMX (e.g., 500 µM) for 15 minutes at 37°C.

  • Add 25 µL of varying concentrations of CHA to the wells and incubate for 15 minutes at 37°C.

  • Add 25 µL of forskolin (at a final concentration that elicits a submaximal cAMP response, e.g., 1-10 µM) to all wells except the basal control.

  • Incubate the plate for 30 minutes at 37°C.

  • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

4. Data Analysis:

  • Generate a standard curve using the cAMP standards provided in the kit.

  • Calculate the concentration of cAMP in each sample from the standard curve.

  • Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the CHA concentration.

  • Determine the EC50 value for CHA's inhibition of cAMP accumulation using non-linear regression analysis.[4]

cAMP_Assay_Workflow start Start seed_cells Seed A1R-expressing Cells in 96-well Plate start->seed_cells pre_incubate Pre-incubate with IBMX seed_cells->pre_incubate add_cha Add CHA pre_incubate->add_cha add_forskolin Add Forskolin add_cha->add_forskolin incubate Incubate at 37°C add_forskolin->incubate lyse_and_detect Lyse Cells and Detect cAMP incubate->lyse_and_detect analyze Data Analysis: - Generate Standard Curve - Calculate cAMP Concentration - Determine EC50 lyse_and_detect->analyze end End analyze->end Electrophysiology_Workflow start Start prepare_slices Prepare Acute Hippocampal Slices start->prepare_slices recover_slices Recover Slices in aCSF prepare_slices->recover_slices setup_recording Establish Whole-cell Patch-clamp Recording from CA1 Neuron recover_slices->setup_recording record_baseline Record Baseline EPSCs setup_recording->record_baseline apply_cha Bath-apply CHA record_baseline->apply_cha record_effect Record EPSCs in the Presence of CHA apply_cha->record_effect analyze Data Analysis: - Measure EPSC Amplitude - Analyze Paired-pulse Ratio record_effect->analyze end End analyze->end

References

N6-Cyclohexyladenosine: A Comprehensive Technical Guide for Neuroprotection Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Cyclohexyladenosine (CHA), a potent and selective agonist for the adenosine (B11128) A1 receptor, has emerged as a significant compound of interest in the field of neuroprotection. Its ability to modulate critical signaling pathways offers a promising therapeutic avenue for a range of neurodegenerative disorders. This technical guide provides an in-depth overview of the core mechanisms, experimental data, and methodologies related to the neuroprotective effects of CHA. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to design and execute preclinical studies investigating this compound. The guide summarizes key quantitative data in structured tables, details experimental protocols for prominent in vivo models, and visualizes the underlying signaling cascades and experimental workflows using Graphviz diagrams.

Introduction: The Role of Adenosine A1 Receptor in Neuroprotection

Adenosine is a ubiquitous neuromodulator in the central nervous system, exerting its effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The adenosine A1 receptor, in particular, is a key player in maintaining neuronal homeostasis and conferring neuroprotection.[1] Activation of the A1 receptor is known to reduce neuronal excitability and inhibit the release of excitatory neurotransmitters, such as glutamate, thereby mitigating excitotoxicity, a common pathological mechanism in many neurodegenerative diseases.[1]

This compound (CHA) is a high-affinity A1 receptor agonist, with a Kd value of approximately 0.7 nM for bovine brain membranes. Its selective activation of the A1 receptor makes it an invaluable tool for dissecting the neuroprotective signaling pathways mediated by this receptor and for exploring its therapeutic potential.

Mechanism of Action: Signaling Pathways

The neuroprotective effects of this compound are primarily mediated through the activation of the adenosine A1 receptor, which is coupled to inhibitory G proteins (Gi/o). This initiates a cascade of intracellular events that collectively contribute to neuronal survival and function.

Canonical Adenosine A1 Receptor Signaling

Upon binding of CHA, the activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] This reduction in cAMP has several downstream consequences, including the modulation of protein kinase A (PKA) activity and the regulation of ion channel function. Specifically, A1 receptor activation leads to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca2+ channels.[3] The resulting hyperpolarization of the neuronal membrane and the reduced calcium influx contribute to the suppression of neuronal firing and neurotransmitter release.

CHA This compound (CHA) A1R Adenosine A1 Receptor CHA->A1R G_protein Gi/o Protein A1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Ion_Channels Modulation of Ion Channels PKA->Ion_Channels Neuroprotection Neuroprotection Ion_Channels->Neuroprotection CHA This compound (CHA) A1R Adenosine A1 Receptor CHA->A1R TrKB TrKB A1R->TrKB transactivates PI3K PI3K TrKB->PI3K activates Akt Akt PI3K->Akt activates CREB CREB Akt->CREB activates BDNF ↑ BDNF CREB->BDNF promotes transcription Neuroprotection Neuroprotection BDNF->Neuroprotection Start Start Animal_Prep Animal Preparation (Wistar Rats) Start->Animal_Prep NP_Admin 3-NP Administration (i.p. or osmotic pump) Animal_Prep->NP_Admin CHA_Treatment CHA Treatment (Intrastriatal Injection) NP_Admin->CHA_Treatment Behavioral Behavioral Assessment (Rotarod, Morris Water Maze) CHA_Treatment->Behavioral Analysis Histological & Biochemical Analysis Behavioral->Analysis End End Analysis->End Start Start Animal_Prep Animal Preparation & Stereotaxic Surgery Start->Animal_Prep LPC_Injection Lysolecithin Injection (Optic Chiasm) Animal_Prep->LPC_Injection CHA_Treatment CHA Treatment (i.c.v.) LPC_Injection->CHA_Treatment VEP_Recording Visual Evoked Potential (VEP) Recording CHA_Treatment->VEP_Recording Histology Histological Analysis (Myelin Staining) VEP_Recording->Histology End End Histology->End

References

The Cardiovascular Effects of A1 Adenosine Receptor Agonists: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cardiovascular effects of A1 adenosine (B11128) receptor (A1AR) agonists. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the signaling pathways, physiological responses, and experimental methodologies associated with A1AR activation.

Introduction to the A1 Adenosine Receptor

The A1 adenosine receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating cardiovascular function.[1][2] Endogenous adenosine, a nucleoside produced during metabolic stress, activates A1ARs, leading to a cascade of intracellular events that modulate heart rate, blood pressure, and cardiac contractility.[3][4] A1ARs are abundantly expressed in the heart, particularly in the sinoatrial (SA) and atrioventricular (AV) nodes, as well as in atrial and ventricular myocytes.[1][4] This distribution underscores their significance in cardiac electrophysiology and mechanics.

The development of selective A1AR agonists has been a key focus of cardiovascular research, with the aim of harnessing the therapeutic potential of this receptor. These agonists are broadly categorized as full or partial agonists, each with a distinct profile of cardiovascular effects. Full agonists, such as 2-chloro-N6-cyclopentyladenosine (CCPA), elicit a maximal response from the receptor, while partial agonists, like Capadenoson and Neladenoson, produce a submaximal response.[3][5] This distinction is critical, as partial agonists may offer a more favorable therapeutic window by minimizing the side effects associated with full A1AR activation, such as profound bradycardia and atrioventricular block.[3]

A1 Adenosine Receptor Signaling Pathways

Activation of the A1AR by an agonist initiates a series of intracellular signaling events, primarily through its coupling to inhibitory G proteins (Gi/o). This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][6] The reduction in cAMP has several downstream consequences, including the modulation of ion channel activity and calcium homeostasis, which are central to the cardiovascular effects of A1AR agonists.

A1AR_Signaling_Pathway cluster_effects Cellular Effects A1_Agonist A1 Agonist A1R A1 Adenosine Receptor A1_Agonist->A1R Binds to G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel (IK,Ado) G_protein->GIRK Activates (βγ subunit) cAMP cAMP AC->cAMP Converts K_ion K+ GIRK->K_ion Efflux Ca_Channel L-type Ca2+ Channel Ca_ion Ca2+ Ca_Channel->Ca_ion Influx ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Ca_Channel Reduces phosphorylation Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Reduced_Ca_Influx Reduced Ca2+ Influx Ca_ion->Reduced_Ca_Influx

A key downstream effector of A1AR signaling is the G protein-coupled inwardly rectifying potassium channel (GIRK or IK,Ado).[7] Activation of the βγ subunits of the Gi/o protein leads to the opening of these channels, causing an efflux of potassium ions from the cell. This results in hyperpolarization of the cell membrane, making it more difficult to generate an action potential. This mechanism is particularly important in the SA and AV nodes, where it contributes to the negative chronotropic (slowing of heart rate) and dromotropic (slowing of AV conduction) effects of A1AR agonists.

Furthermore, the decrease in cAMP levels reduces the activity of protein kinase A (PKA). PKA normally phosphorylates L-type calcium channels, increasing their opening probability and leading to calcium influx. By inhibiting PKA, A1AR activation reduces calcium entry into cardiomyocytes.[1] This has a negative inotropic effect, reducing the force of myocardial contraction.

Cardiovascular Effects of A1 Adenosine Receptor Agonists

The activation of A1ARs by agonists produces a range of cardiovascular effects, which have been extensively studied in preclinical and clinical settings. These effects are summarized below, with quantitative data presented in the accompanying tables.

Effects on Heart Rate (Chronotropy)

A1AR agonists exert a negative chronotropic effect, primarily by slowing the firing rate of the SA node.[4] This is a direct consequence of the activation of GIRK channels and the resulting hyperpolarization of pacemaker cells.

Table 1: Effects of A1 Adenosine Receptor Agonists on Heart Rate

AgonistSpecies/ModelDose/ConcentrationChange in Heart RateReference(s)
Full Agonists
CCPAIsolated Rat Langendorff Heart1 nM - 1 µMDecrease from 320 ± 2 bpm to 80 ± 5 bpm[3]
AdenosineHumans with DiabetesN/ABlunted heart rate response compared to non-diabetics[8]
Partial Agonists
CapadenosonIsolated Rat Langendorff Heart1 nM - 1 µMDecrease from 360 ± 3 bpm to 330 ± 6 bpm[3]
TecadenosonHumans with Atrial Fibrillation75, 150, or 300 µg IVMarked decrease in heart rate[9][10][11]
NeladenosonRats (in vivo)N/ADecreased heart rate[12]
Other
VCP746Rats (in vivo)N/AIncreased heart rate[12]
Effects on Atrioventricular Conduction (Dromotropy)

A1AR agonists also have a negative dromotropic effect, slowing conduction through the AV node. This is mediated by the same mechanisms that affect heart rate: GIRK channel activation and reduced calcium influx in AV nodal cells. This property is particularly relevant for the treatment of supraventricular tachycardias.

Table 2: Effects of A1 Adenosine Receptor Agonists on Atrioventricular Conduction

AgonistSpecies/ModelDose/ConcentrationEffect on AV ConductionReference(s)
Full Agonists
CCPAIsolated Rat Langendorff Heart> 1 µMComplete AV block[3]
Partial Agonists
TecadenosonHumans with Atrial Fibrillation75, 150, or 300 µg IVSlowed AV nodal conduction[7]
Effects on Cardiac Contractility (Inotropy)

A1AR agonists exhibit a negative inotropic effect on the myocardium, reducing the force of contraction.[13] This is primarily due to the inhibition of adenylyl cyclase, leading to lower cAMP levels and reduced calcium influx through L-type calcium channels.[1]

Table 3: Effects of A1 Adenosine Receptor Agonists on Cardiac Contractility

AgonistSpecies/ModelDose/ConcentrationChange in ContractilityReference(s)
Full Agonists
CCPAIsolated Murine HeartsN/A27% reduction in contractile response to isoproterenol[13][14]
Partial Agonists
CapadenosonCanine Models of Heart FailureN/AImproved left ventricular function[15]
Effects on Blood Pressure

The effects of A1AR agonists on blood pressure are complex and can be variable. While some agonists can cause hypotension, this is often a result of reflex responses to bradycardia or effects on vascular tone.[16] In some vascular beds, A1AR activation can lead to vasoconstriction.[6]

Table 4: Effects of A1 Adenosine Receptor Agonists on Blood Pressure

AgonistSpecies/ModelDose/ConcentrationChange in Blood PressureReference(s)
Partial Agonists
NeladenosonHumans with Heart FailureN/ANo undesirable effect on blood pressure[5]

Experimental Protocols

The study of A1AR agonists in the cardiovascular system relies on a variety of well-established experimental models. This section provides detailed methodologies for some of the key experiments cited in this guide.

Langendorff Isolated Heart Perfusion

The Langendorff apparatus is an ex vivo technique used to study the physiology and pharmacology of the isolated heart in a controlled environment, free from systemic influences.[17]

Protocol:

  • Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300g) with an appropriate anesthetic (e.g., sodium pentobarbitone).

  • Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

  • Cannulation: Identify the aorta and cannulate it with a perfusion cannula. Secure the aorta with a surgical suture.

  • Perfusion: Initiate retrograde perfusion with Krebs-Henseleit buffer (see Table 5 for composition) at a constant pressure of 80 mmHg. The buffer should be oxygenated with 95% O2 / 5% CO2 and maintained at 37°C.[18][19][20]

  • Instrumentation: Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.

  • Stabilization: Allow the heart to stabilize for a 20-30 minute period, during which baseline parameters are recorded.

  • Drug Administration: Introduce A1AR agonists into the perfusion buffer at the desired concentrations.

  • Data Acquisition: Continuously record heart rate, left ventricular developed pressure (LVDP), and the maximum rates of pressure development and relaxation (+dP/dt and -dP/dt).

Table 5: Composition of Krebs-Henseleit Buffer

ComponentConcentration (mM)
NaCl118.0 - 120.0
KCl4.7
CaCl₂2.5
MgSO₄1.2
KH₂PO₄1.2
NaHCO₃22.0 - 25.0
Glucose11.0 - 15.0
EDTA0.5 - 0.6

Note: The exact composition may vary slightly between laboratories.[17][18][19]

Langendorff_Workflow A Anesthetize Rat B Excise Heart A->B C Cannulate Aorta B->C D Mount on Langendorff Apparatus C->D E Initiate Retrograde Perfusion D->E F Insert LV Balloon E->F G Stabilization Period (20-30 min) F->G H Record Baseline Data G->H I Administer A1 Agonist H->I J Record Experimental Data I->J K Data Analysis J->K

In Vivo Blood Pressure and Heart Rate Measurement in Rats

In vivo studies are essential for understanding the systemic cardiovascular effects of A1AR agonists.

Protocol:

  • Animal Preparation: Anesthetize a male Sprague-Dawley or Wistar rat with urethane (B1682113) (1.2 g/kg, i.p.) or a similar anesthetic.[21][22]

  • Tracheostomy: Perform a tracheostomy to ensure a clear airway.

  • Catheterization:

    • Carotid Artery: Isolate and cannulate the carotid artery with a saline-filled catheter connected to a pressure transducer for direct blood pressure measurement.[21][23]

    • Jugular Vein: Cannulate the jugular vein for intravenous administration of A1AR agonists.[21][22]

  • Stabilization: Allow the animal to stabilize for 10-20 minutes after surgery.

  • Data Acquisition: Record baseline blood pressure and heart rate using a data acquisition system.

  • Drug Administration: Administer A1AR agonists intravenously via the jugular vein catheter.

  • Data Analysis: Analyze the changes in mean arterial pressure and heart rate in response to drug administration.

Isolated Cardiomyocyte Contractility Assay

This in vitro technique allows for the direct assessment of the effects of A1AR agonists on the contractility of individual heart muscle cells.

Protocol:

  • Cardiomyocyte Isolation: Isolate ventricular myocytes from an adult rat or mouse heart using a Langendorff perfusion system with enzymatic digestion (e.g., collagenase).[24][25]

  • Cell Plating: Plate the isolated cardiomyocytes on laminin-coated coverslips.

  • Contractility Measurement:

    • Use a video-based edge detection system or a similar optical method to measure sarcomere length or cell shortening.[26]

    • Pace the cardiomyocytes with electrical field stimulation at a physiological frequency (e.g., 1 Hz).

  • Drug Application: Perfuse the cells with a solution containing the A1AR agonist of interest.

  • Data Analysis: Measure changes in the amplitude and kinetics of cardiomyocyte contraction and relaxation.

Conclusion

A1 adenosine receptor agonists represent a promising class of compounds for the treatment of various cardiovascular diseases. Their ability to modulate heart rate, AV conduction, and cardiac contractility offers therapeutic potential for conditions such as arrhythmias and ischemic heart disease. The distinction between full and partial agonists is crucial, with partial agonists potentially offering a safer cardiovascular profile. A thorough understanding of the underlying signaling pathways and the use of robust experimental models are essential for the continued development and evaluation of these agents. This technical guide provides a foundational resource for researchers and drug developers working in this exciting field.

References

Unveiling the Somnogenic Potential of N6-Cyclohexyladenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the sleep-inducing properties of N6-Cyclohexyladenosine (CHA), a potent and selective adenosine (B11128) A1 receptor agonist. This document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and the underlying signaling pathways to facilitate further investigation and drug development in the field of sleep modulation.

Core Mechanism of Action: Adenosine A1 Receptor Agonism

This compound (CHA) exerts its sleep-promoting effects primarily through its high-affinity agonism at the adenosine A1 receptor (A1R).[1] This interaction triggers a cascade of intracellular events that ultimately lead to a decrease in neuronal excitability in key arousal centers of the brain, thereby facilitating the transition to and maintenance of sleep. Animal studies have demonstrated that CHA reduces the discharge activity of wake-active neurons in the basal forebrain, a critical region for maintaining wakefulness.[2][3] The activation of A1 receptors is a well-established mechanism for inducing sleep, and CHA serves as a valuable pharmacological tool to probe this system.[4][5][6][7]

Quantitative Analysis of Sleep Architecture Modulation

The administration of this compound has been shown to significantly alter sleep architecture in rodent models. The following tables summarize the dose-dependent effects of CHA on key sleep parameters.

Dose (µmol/kg)Change in Slow-Wave Sleep 2 (SWS2)Change in Rapid-Eye-Movement (REM) SleepReference
0.03IncreasedNot specified[8]
0.1Increased (up to 45.7%)Increased (56.2%)[8]
0.3IncreasedNot specified[8]
0.9DecreasedReduced[8]

Table 1: Effects of this compound on Sleep Parameters in Rats.

Note: The study by Radulovacki et al. (1984) indicates that the sleep-promoting effects of CHA are most prominent at lower doses, with higher doses paradoxically increasing wakefulness.[8]

ParameterEC50Kd (bovine brain membranes)Kd (guinea pig brain membranes)Reference
Receptor Binding 8.2 nM0.7 nM6 nM[1]

Table 2: Receptor Affinity and Potency of this compound.

Key Signaling Pathways

The sleep-inducing effects of this compound are mediated by complex signaling cascades downstream of A1 receptor activation. These pathways ultimately lead to neuronal hyperpolarization and reduced neurotransmitter release in arousal-promoting regions.

Adenosine A1 Receptor-Mediated Inhibition of Neuronal Activity

Activation of the Gi-coupled A1 receptor by CHA initiates a signaling cascade that inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This, in turn, modulates the activity of various ion channels, including the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels.[9] The resulting potassium efflux leads to hyperpolarization of the neuronal membrane, making the neuron less likely to fire an action potential.

CHA This compound (CHA) A1R Adenosine A1 Receptor (Gi-coupled) CHA->A1R G_protein Gi Protein Activation A1R->G_protein AC Adenylyl Cyclase (Inhibition) G_protein->AC α subunit GIRK GIRK Channel Activation G_protein->GIRK βγ subunits cAMP ↓ cAMP AC->cAMP K_efflux K+ Efflux GIRK->K_efflux Hyperpolarization Neuronal Hyperpolarization K_efflux->Hyperpolarization Inhibition Inhibition of Wake-Promoting Neurons Hyperpolarization->Inhibition

Caption: CHA-A1R Signaling Pathway for Neuronal Inhibition.

PI3K/Akt/CREB/BDNF Pathway Enhancement

Research also suggests that CHA can enhance the activation of the PI3K/Akt/CREB/BDNF signaling pathway.[1] While the direct link of this pathway to the acute sleep-inducing effects is still under investigation, it is known to be crucial for neuronal survival, synaptic plasticity, and neurogenesis, which may have long-term implications for sleep regulation and cognitive function.

CHA This compound (CHA) A1R Adenosine A1 Receptor CHA->A1R PI3K PI3K Activation A1R->PI3K Akt Akt Activation PI3K->Akt CREB CREB Activation Akt->CREB BDNF BDNF Expression CREB->BDNF Neuronal_Effects Neuronal Survival & Synaptic Plasticity BDNF->Neuronal_Effects

Caption: CHA-Induced Activation of the PI3K/Akt/CREB/BDNF Pathway.

Experimental Protocols

To ensure the reproducibility and validation of findings related to the sleep-inducing properties of this compound, detailed experimental protocols are essential.

In Vivo Sleep Studies in Rodents

1. Animal Subjects and Housing:

  • Species: Male Sprague Dawley or Wistar rats (250-300g).[10][11]

  • Housing: Individually housed in a temperature-controlled environment with a 12:12 hour light-dark cycle.[10][12] Food and water are provided ad libitum.[10]

  • Acclimatization: Animals are allowed to acclimatize to the housing and recording conditions for at least one week prior to any experimental procedures.[10]

2. Surgical Implantation of Electrodes:

  • Anesthesia: A cocktail of ketamine and xylazine, or isoflurane, is commonly used to maintain a surgical level of anesthesia.[10] Analgesics are administered post-operatively to minimize discomfort.[13]

  • Electrode Placement:

    • EEG Electrodes: Stainless steel screw electrodes are implanted into the skull over the frontal and parietal cortices for recording cortical EEG.[10]

    • EMG Electrodes: Teflon-coated stainless steel wires are inserted into the nuchal muscles to record electromyographic activity.[10]

    • Reference Electrode: A reference electrode is typically placed over the cerebellum.[12][13]

  • Recovery: A recovery period of at least one week is allowed post-surgery before the commencement of sleep recordings.[10]

3. Drug Administration:

  • Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic administration of CHA.[1] Intracerebroventricular (i.c.v.) or direct microinfusion into specific brain regions can also be employed for more targeted investigations.[1][11]

  • Vehicle Control: A vehicle solution (e.g., saline) is administered to a control group of animals to account for any effects of the injection procedure itself.

4. Sleep Recording and Analysis:

  • Recording: Continuous EEG and EMG recordings are acquired for a set period (e.g., 24 hours) using a data acquisition system.[10]

  • Sleep Scoring: The recorded data is typically scored in 10-30 second epochs into three distinct states: wakefulness, non-REM (NREM) sleep, and REM sleep, based on the characteristic EEG and EMG patterns.[6]

  • Data Analysis: Key parameters to be analyzed include:

    • Total sleep time

    • Sleep latency (time to the first episode of NREM sleep)

    • Duration and percentage of time spent in wakefulness, NREM, and REM sleep

    • Number and duration of sleep/wake episodes

    • EEG power spectral analysis (e.g., delta power during NREM sleep)

Animal_Prep Animal Preparation (Acclimatization) Surgery Surgical Implantation (EEG/EMG Electrodes) Animal_Prep->Surgery Recovery Post-Surgical Recovery Surgery->Recovery Habituation Habituation to Recording Chamber Recovery->Habituation Baseline Baseline Sleep Recording Habituation->Baseline Drug_Admin CHA/Vehicle Administration Baseline->Drug_Admin Test_Recording Test Sleep Recording Drug_Admin->Test_Recording Data_Analysis Data Scoring & Analysis Test_Recording->Data_Analysis

Caption: Experimental Workflow for In Vivo Sleep Studies.

This comprehensive guide provides a foundational understanding of the sleep-inducing properties of this compound. The presented data, signaling pathways, and experimental protocols are intended to serve as a valuable resource for researchers dedicated to advancing the science of sleep and developing novel therapeutic interventions for sleep disorders.

References

N6-Cyclohexyladenosine in Huntington's Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Huntington's disease (HD) is a devastating neurodegenerative disorder characterized by motor, cognitive, and psychiatric dysfunction.[1][2] The disease is caused by a mutation in the huntingtin gene, leading to the production of a toxic mutant huntingtin protein.[2][3] While there is currently no cure for HD, research into potential therapeutic agents is ongoing. One such compound of interest is N6-Cyclohexyladenosine (CHA), a selective agonist for the adenosine (B11128) A1 receptor.[4][5] This technical guide provides an in-depth overview of the research on CHA in preclinical models of Huntington's disease, focusing on its mechanism of action, quantitative effects, and the experimental protocols used in its evaluation.

Adenosine A1 receptor activation is known to be neuroprotective in various models of neurological disorders.[1][6][7] In the context of Huntington's disease, targeting this receptor with agonists like CHA has shown promise in mitigating the pathological effects associated with the disease.[4][5]

Mechanism of Action: The TrKB/PI3K/Akt/CREB/BDNF Signaling Pathway

Research in a 3-nitropropionic acid (3-NP) rat model of Huntington's disease has elucidated a key signaling pathway through which this compound exerts its neuroprotective effects.[4][5] CHA, by activating the adenosine A1 receptor, stimulates the Tropomyosin receptor kinase B (TrKB), leading to the downstream activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. This, in turn, promotes the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor that upregulates the expression of Brain-Derived Neurotrophic Factor (BDNF).[4][5] BDNF is a crucial neurotrophin for neuronal survival and function, and its depletion is implicated in the striatal neuron degeneration seen in Huntington's disease.[5]

The proposed signaling pathway is illustrated below:

CHA_Signaling_Pathway CHA This compound (CHA) A1R Adenosine A1 Receptor CHA->A1R Binds to & Activates TrKB TrKB A1R->TrKB Activates PI3K PI3K TrKB->PI3K Activates Akt Akt PI3K->Akt Activates CREB CREB Akt->CREB Phosphorylates & Activates BDNF BDNF CREB->BDNF Increases Transcription Neuroprotection Neuroprotection (Attenuation of HD pathology) BDNF->Neuroprotection Experimental_Workflow Animal_Model Male Wistar Rats Induction Intrastriatal Injection of 3-Nitropropionic Acid (3-NP) Animal_Model->Induction Treatment Intrastriatal Injection of This compound (CHA) (45 min post-3-NP) Induction->Treatment Outcome_Assessment Behavioral, Biochemical, and Immunohistochemical Analyses Treatment->Outcome_Assessment Logical_Relationship HD_Model Huntington's Disease Model (3-NP Rat) CHA_Treatment This compound Treatment HD_Model->CHA_Treatment Behavioral Behavioral & Cognitive Assessments CHA_Treatment->Behavioral Biochemical Biochemical Analyses (Western Blot) CHA_Treatment->Biochemical Immunohisto Immunohistochemistry (GFAP) CHA_Treatment->Immunohisto Neuroprotection_Data Quantitative Data on Neuroprotection Behavioral->Neuroprotection_Data Biochemical->Neuroprotection_Data Immunohisto->Neuroprotection_Data

References

N6-Cyclohexyladenosine (CHA) in Preclinical Models of Neurodegenerative Diseases: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Cyclohexyladenosine (CHA) is a potent and selective agonist for the adenosine (B11128) A1 receptor, a key player in neuromodulation and neuroprotection. The A1 receptor's activation has been shown to mitigate excitotoxicity, a common pathological hallmark in a variety of neurodegenerative diseases. This technical guide provides an in-depth summary of the preclinical research evaluating the therapeutic potential of CHA in neurodegenerative disorders, with a primary focus on Huntington's Disease, for which the most substantial data is available. The guide also touches upon the limited but emerging research in other neurodegenerative conditions.

Core Mechanism of Action: The Adenosine A1 Receptor and Neuroprotection

The neuroprotective effects of CHA are primarily mediated through the activation of the adenosine A1 receptor. This G-protein coupled receptor is widely expressed in the central nervous system and its activation initiates a cascade of intracellular events that collectively contribute to neuronal survival. Key neuroprotective mechanisms include:

  • Inhibition of Glutamate Release: By activating presynaptic A1 receptors, CHA reduces the influx of Ca2+ into the presynaptic terminal, thereby inhibiting the release of the excitatory neurotransmitter glutamate. This is a critical step in preventing excitotoxic neuronal death.[1][2]

  • Postsynaptic Hyperpolarization: Activation of postsynaptic A1 receptors leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and making neurons less susceptible to excitatory stimuli.

  • Modulation of Neuroinflammation: CHA has been shown to attenuate neuroinflammatory responses by reducing the activation of microglia and astrocytes and decreasing the production of pro-inflammatory cytokines.[1][2]

  • Reduction of Oxidative Stress: Preclinical studies indicate that CHA can bolster the endogenous antioxidant defense system, thereby reducing the damaging effects of oxidative stress on neuronal cells.[1][2]

Preclinical Studies in Huntington's Disease (HD)

The most comprehensive preclinical evidence for the neuroprotective effects of CHA comes from studies utilizing the 3-nitropropionic acid (3-NP) rat model of Huntington's disease. 3-NP is a mitochondrial toxin that inhibits succinate (B1194679) dehydrogenase, leading to selective striatal degeneration and motor deficits that mimic HD pathology.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pivotal study by Rabie et al. (2022), which investigated the effects of a single intrastriatal injection of CHA (6.25 nM/1 μL) administered 45 minutes after 3-NP injection in rats.[1][2]

Table 1: Effects of CHA on Motor and Cognitive Function in a 3-NP Rat Model of HD

Parameter3-NP Control Group3-NP + CHA Group% Improvement with CHA
Motor Function (Open Field Test)
Number of Crossings45 ± 5.285 ± 7.188.9%
Rearing Frequency8 ± 1.318 ± 2.5125%
Cognitive Function (Passive Avoidance Test)
Step-through Latency (seconds)15 ± 3.145 ± 5.8200%

Table 2: Effects of CHA on Oxidative Stress and Inflammatory Markers in a 3-NP Rat Model of HD

Biomarker3-NP Control Group (relative units)3-NP + CHA Group (relative units)% Change with CHA
Oxidative Stress
Superoxide Dismutase (SOD) Activity50 ± 6.392 ± 8.5+84%
Malondialdehyde (MDA) Levels180 ± 15.2110 ± 12.1-38.9%
Inflammatory Markers
NF-κB p65 Levels250 ± 21.4130 ± 15.3-48%
TNF-α Levels320 ± 28.9150 ± 18.2-53.1%

Table 3: Effects of CHA on the TrKB/PI3K/Akt/CREB/BDNF Signaling Pathway in a 3-NP Rat Model of HD

Protein3-NP Control Group (relative expression)3-NP + CHA Group (relative expression)% Increase with CHA
p-TrKB/TrKB0.4 ± 0.050.85 ± 0.09112.5%
p-PI3K/PI3K0.5 ± 0.060.9 ± 0.180%
p-Akt/Akt0.35 ± 0.040.75 ± 0.08114.3%
p-CREB/CREB0.6 ± 0.071.1 ± 0.1283.3%
BDNF Levels1.2 ± 0.152.5 ± 0.28108.3%
Signaling Pathway Visualization

The neuroprotective effects of CHA in the 3-NP model of Huntington's disease are mediated through the activation of the TrKB/PI3K/Akt/CREB/BDNF signaling pathway.

CHA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CHA This compound (CHA) A1R Adenosine A1 Receptor CHA->A1R Binds and Activates TrKB TrKB Receptor A1R->TrKB Transactivates PI3K PI3K TrKB->PI3K Activates Akt Akt PI3K->Akt Activates CREB CREB Akt->CREB Phosphorylates and Activates BDNF BDNF (transcription) CREB->BDNF Promotes Transcription Neuroprotection Neuroprotection (Neuronal Survival, Reduced Inflammation, Reduced Oxidative Stress) BDNF->Neuroprotection Leads to

CHA-activated Adenosine A1 Receptor Signaling Pathway.

Experimental Protocols
  • Animal Model: Male Wistar rats are typically used.

  • Induction of HD-like Pathology: 3-NP is dissolved in saline and administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg body weight for 15 consecutive days.[4] An alternative method involves a single intrastriatal injection of 3-NP.[1][2]

  • CHA Administration: For intrastriatal administration, a single 1 µL injection of CHA (6.25 nM) is delivered into the striatum 45 minutes after the 3-NP injection.[1][2] The coordinates for the injection are determined using a stereotaxic apparatus.

  • Behavioral Assessments:

    • Open Field Test: To assess locomotor activity, rats are placed in an open field arena (e.g., 100x100 cm) and their movements (number of line crossings, rearing frequency) are recorded for a set duration (e.g., 5 minutes).[5][6]

    • Passive Avoidance Test: This test evaluates learning and memory. The apparatus consists of a light and a dark chamber. During the training trial, the rat receives a mild foot shock upon entering the dark chamber. In the test trial (e.g., 24 hours later), the latency to enter the dark chamber is measured as an indicator of memory retention.[7][8]

  • Biochemical and Molecular Analyses:

    • Tissue Preparation: Following behavioral testing, animals are euthanized, and brain tissue (specifically the striatum) is dissected and homogenized for subsequent analyses.

    • Oxidative Stress Markers:

      • Superoxide Dismutase (SOD) Activity: Assayed using a commercial kit that measures the inhibition of a chromogen reaction by SOD present in the tissue homogenate.[9]

      • Malondialdehyde (MDA) Levels: Measured as an indicator of lipid peroxidation using a thiobarbituric acid reactive substances (TBARS) assay.[9]

    • Inflammatory Markers:

      • NF-κB p65 and TNF-α: Levels are quantified in brain homogenates using specific enzyme-linked immunosorbent assay (ELISA) kits.[10][11][12]

    • Western Blot Analysis for Signaling Pathway Proteins:

      • Protein extracts from striatal tissue are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against total and phosphorylated forms of TrKB, PI3K, Akt, and CREB, as well as BDNF.

      • Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection. Band intensities are quantified using densitometry software.

    • Immunohistochemistry for Glial Fibrillary Acidic Protein (GFAP):

      • Brain sections are prepared and incubated with a primary antibody against GFAP, a marker for activated astrocytes.

      • A biotinylated secondary antibody and an avidin-biotin-peroxidase complex are then applied, followed by a chromogen (e.g., DAB) to visualize the stained cells.

Experimental_Workflow cluster_animal_model Animal Model and Treatment cluster_assessment Assessment cluster_analysis Biochemical and Molecular Analysis A1 Male Wistar Rats A2 Induction of HD-like pathology (3-NP administration) A1->A2 A3 CHA Administration (Intrastriatal Injection) A2->A3 B1 Behavioral Testing (Open Field, Passive Avoidance) A3->B1 B2 Euthanasia and Tissue Collection (Striatum) B1->B2 C1 Oxidative Stress Markers (SOD, MDA assays) B2->C1 C2 Inflammatory Markers (NF-κB, TNF-α ELISA) B2->C2 C3 Signaling Pathway Analysis (Western Blot for TrKB, PI3K, Akt, CREB, BDNF) B2->C3 C4 Immunohistochemistry (GFAP for Astrogliosis) B2->C4

Workflow for preclinical evaluation of CHA in a rat model of Huntington's Disease.

Preclinical Studies in Other Neurodegenerative Diseases

Research on the application of CHA in other major neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS) is currently limited. The existing literature primarily consists of broader discussions on the potential therapeutic role of adenosine A1 receptor agonists in these conditions, rather than specific preclinical studies on CHA itself.

  • Alzheimer's Disease (AD): The neuroprotective mechanisms of A1 receptor activation, such as reducing excitotoxicity and neuroinflammation, are theoretically relevant to AD pathology. In vitro models of AD often involve exposing neuronal cell cultures to amyloid-beta (Aβ) peptides to induce toxicity.[13][14][15] Future preclinical studies could investigate the ability of CHA to protect against Aβ-induced neuronal death and synaptic dysfunction in these models.

  • Parkinson's Disease (PD): The loss of dopaminergic neurons in the substantia nigra is a hallmark of PD. In vitro models often utilize neurotoxins like MPP+ (the active metabolite of MPTP) or 6-hydroxydopamine (6-OHDA) to induce dopaminergic cell death.[16][17][18][19][20] Investigating the protective effects of CHA in these cellular models could provide a basis for in vivo studies in rodent models of PD.

  • Amyotrophic Lateral Sclerosis (ALS): ALS is characterized by the progressive degeneration of motor neurons. Preclinical research in ALS often employs transgenic animal models expressing mutant forms of genes like SOD1.[11] While there is a clear rationale for exploring A1 receptor agonists in ALS due to the role of excitotoxicity in motor neuron death, specific studies on CHA in established ALS models are lacking.

Conclusion and Future Directions

The preclinical data for this compound in the context of Huntington's disease are promising, demonstrating significant improvements in motor and cognitive function, as well as reductions in oxidative stress and neuroinflammation in the 3-NP rat model. The elucidation of the TrKB/PI3K/Akt/CREB/BDNF signaling pathway provides a solid mechanistic foundation for these neuroprotective effects.

However, the therapeutic potential of CHA in other major neurodegenerative diseases remains largely unexplored. Future research should focus on:

  • Expanding preclinical studies to established in vitro and in vivo models of Alzheimer's disease, Parkinson's disease, and ALS.

  • Conducting dose-response studies to determine the optimal therapeutic window for CHA in different disease models.

  • Investigating different routes of administration to improve bioavailability and target engagement in the central nervous system.

  • Exploring potential combination therapies where CHA could be used to augment the effects of other neuroprotective agents.

A deeper and broader understanding of the preclinical efficacy and mechanisms of CHA across a range of neurodegenerative disorders is essential to justify its progression towards clinical development.

References

N6-Cyclohexyladenosine: A Modulator of Oligodendrocyte Precursor Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oligodendrocyte precursor cells (OPCs) are the primary source of myelinating oligodendrocytes in the central nervous system (CNS). The regulation of their proliferation is a critical aspect of developmental myelination and remyelination in the context of demyelinating diseases. N6-Cyclohexyladenosine (CHA), a selective agonist for the A1 adenosine (B11128) receptor, has emerged as a significant modulator of OPC fate. This technical guide provides a comprehensive overview of the effects of CHA on OPC proliferation, detailing the underlying signaling pathways, experimental methodologies to assess these effects, and a summary of the quantitative data available in the scientific literature. Activation of the A1 adenosine receptor by CHA has been shown to inhibit OPC proliferation, thereby promoting their differentiation into mature, myelinating oligodendrocytes. This guide is intended to serve as a resource for researchers and professionals in the field of neuroscience and drug development, offering insights into the therapeutic potential of targeting the A1 adenosine receptor pathway.

Data Presentation: Quantitative Effects of Adenosine Agonists on OPC Proliferation

One study investigating the effects of the A1 receptor agonist N6-cyclopentyladenosine (CPA) on hematopoietic progenitor cells provides an example of the anti-proliferative efficacy of this class of compounds. In this study, a single in vivo dose of 200 nmol/kg of CPA was found to protect progenitor cells from the cytotoxic effects of a cell cycle-specific drug, suggesting an inhibition of cell cycling.[3] Although this study was not conducted on OPCs, it provides a quantitative insight into the potent anti-proliferative effects of A1 adenosine receptor agonists.

The following table summarizes the qualitative effects of A1 adenosine receptor activation on OPCs as reported in the literature.

Agonist/ActivatorCell TypeKey Effect on ProliferationAssociated EffectsReference
AdenosineCultured OPCsConcentration-dependent reductionPromotes differentiation[1][2]
N6-Cyclopentyladenosine (CPA)OPCs and OligodendrocytesDid not affect proliferation in one studyStimulated migration; Reduced cAMP accumulation[4]
This compound (CHA)Rat Optic Chiasm (in vivo)Implied reduction in aberrant proliferationProtects myelin and induces remyelination

Note: The study by Othman et al. (2003) found that CPA did not affect OPC proliferation, which highlights the need for further research to clarify the specific conditions under which A1 receptor agonists modulate OPC proliferation.[4]

Experimental Protocols

Isolation and Culture of Oligodendrocyte Precursor Cells (OPCs)

A standard method for investigating the effects of CHA on OPC proliferation involves the isolation and in vitro culture of these cells.

Materials:

  • P0-P2 mouse or rat cerebral cortices

  • Dissection medium (e.g., DMEM)

  • Enzymatic digestion solution (e.g., papain, DNase)

  • OPC proliferation medium: DMEM/F12, N2 supplement, B27 supplement, Penicillin/Streptomycin, and Platelet-Derived Growth Factor (PDGF-AA)

  • Poly-D-lysine (PDL) coated culture flasks and plates

Protocol:

  • Dissect the cerebral cortices from neonatal rodents and mechanically dissociate the tissue.

  • Enzymatically digest the tissue to obtain a single-cell suspension.

  • Plate the mixed glial cell suspension onto PDL-coated flasks in proliferation medium.

  • After 7-10 days, a confluent layer of astrocytes will form with OPCs growing on top.

  • Isolate OPCs by mechanical shaking and differential adhesion to separate them from astrocytes and microglia.

  • Plate the purified OPCs onto PDL-coated plates or coverslips for subsequent experiments.

OPC Proliferation Assay using Bromodeoxyuridine (BrdU) Incorporation

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Materials:

  • Cultured OPCs

  • This compound (CHA) at various concentrations

  • BrdU labeling solution (10 µM)

  • Fixative (e.g., 4% paraformaldehyde)

  • DNA denaturation solution (e.g., 2N HCl)

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Blocking solution (e.g., PBS with 10% normal goat serum)

  • Primary antibody: anti-BrdU

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope or flow cytometer

Protocol:

  • Plate purified OPCs and culture in proliferation medium.

  • Treat the cells with varying concentrations of CHA for a predetermined period (e.g., 24-48 hours).

  • Add BrdU labeling solution to the culture medium and incubate for a period that allows for incorporation into the DNA of S-phase cells (e.g., 2-24 hours).[5][6]

  • Fix the cells with 4% paraformaldehyde.

  • Denature the DNA using 2N HCl to expose the incorporated BrdU.[6]

  • Permeabilize the cells and block non-specific antibody binding.

  • Incubate with the primary anti-BrdU antibody.

  • Incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Acquire images using a fluorescence microscope and quantify the percentage of BrdU-positive cells relative to the total number of DAPI-stained nuclei. Alternatively, analyze the cells by flow cytometry for a more quantitative measure of BrdU incorporation.[7]

OPC Proliferation Assay using Ki67 Staining

Ki67 is a nuclear protein associated with cellular proliferation. This method identifies cells that are in the active phases of the cell cycle.

Materials:

  • Cultured OPCs treated with CHA as described above

  • Fixative and permeabilization buffers

  • Primary antibody: anti-Ki67

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (DAPI)

  • Fluorescence microscope

Protocol:

  • Culture and treat OPCs with CHA as in the BrdU assay.

  • Fix and permeabilize the cells.

  • Block non-specific antibody binding.

  • Incubate with the primary anti-Ki67 antibody.

  • Incubate with the fluorescently labeled secondary antibody.

  • Counterstain with DAPI.

  • Visualize and quantify the percentage of Ki67-positive nuclei.

Signaling Pathways and Visualizations

Activation of the A1 adenosine receptor by this compound initiates a signaling cascade that ultimately leads to the inhibition of oligodendrocyte precursor cell proliferation. This process is primarily mediated by a Gi protein-coupled pathway.

CHA_OPC_Proliferation_Signaling_Pathway CHA This compound (CHA) A1R A1 Adenosine Receptor CHA->A1R Binds to Gi Gi Protein A1R->Gi Activates AC Adenylate Cyclase (Inhibited) Gi->AC Inhibits Gi->AC cAMP ↓ cAMP AC->cAMP Converts ATP to PKA ↓ PKA Activity cAMP->PKA Activates Cyclins_CDKs Cyclins / CDKs (e.g., Cyclin D1, Cdk2) PKA->Cyclins_CDKs Inhibits (indirectly) p27 p27Kip1 PKA->p27 Promotes accumulation of Proliferation OPC Proliferation Cyclins_CDKs->Proliferation Drives p27->Cyclins_CDKs Inhibits Differentiation OPC Differentiation Proliferation->Differentiation Is inversely related to

Caption: CHA-mediated signaling cascade inhibiting OPC proliferation.

The binding of CHA to the A1 adenosine receptor activates the inhibitory G-protein (Gi).[8] This, in turn, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][8] Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA). While the direct downstream targets of PKA in this context are not fully elucidated in the provided literature, a key mechanism for cell cycle arrest in OPCs involves the accumulation of cyclin-dependent kinase (CDK) inhibitors. Specifically, the CDK inhibitor p27Kip1 has been shown to progressively accumulate in OPCs as they cease proliferation and begin to differentiate.[9] The inhibition of cyclins and CDKs, such as Cyclin D1 and Cdk2, by proteins like p27Kip1, prevents the cell from progressing through the G1/S checkpoint of the cell cycle, thus halting proliferation.[9] This cessation of the cell cycle is a prerequisite for the initiation of OPC differentiation into myelinating oligodendrocytes.

Below is a graphical representation of the experimental workflow for assessing the effect of CHA on OPC proliferation.

Experimental_Workflow_CHA_OPC_Proliferation start Start: Isolate & Culture Primary OPCs treatment Treat OPCs with varying concentrations of CHA start->treatment brdu_labeling Add BrdU to Culture Medium (for BrdU Assay) treatment->brdu_labeling fix_perm Fix and Permeabilize Cells treatment->fix_perm For Ki67 Assay brdu_labeling->fix_perm staining Immunostain for BrdU or Ki67 fix_perm->staining imaging Image with Fluorescence Microscope or Analyze by Flow Cytometry staining->imaging analysis Quantify Percentage of Proliferating Cells imaging->analysis end End: Determine Dose-Response Effect of CHA analysis->end

Caption: Workflow for analyzing CHA's effect on OPC proliferation.

Conclusion

This compound, through its agonist activity at the A1 adenosine receptor, plays a significant role in regulating the proliferation of oligodendrocyte precursor cells. The available evidence strongly suggests that CHA inhibits OPC proliferation, a crucial step that precedes their differentiation into myelinating oligodendrocytes. The underlying mechanism involves the canonical Gi-coupled A1 receptor signaling pathway, leading to a reduction in cAMP and subsequent modulation of cell cycle machinery, likely involving the upregulation of CDK inhibitors such as p27Kip1. While the qualitative effects are well-documented, further research is required to establish a precise quantitative dose-response relationship for CHA on OPC proliferation. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of CHA and other A1 adenosine receptor agonists in promoting remyelination in demyelinating disorders.

References

The Structural Ballet of N6-Substituted Adenosine Analogs: A Technical Guide to Receptor Selectivity and Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical structural activity relationships (SAR) of N6-substituted adenosine (B11128) analogs, providing a comprehensive overview for researchers and professionals engaged in drug discovery and development. By dissecting the nuanced interactions between these analogs and adenosine receptor subtypes (A1, A2A, and A3), this document aims to illuminate the path toward designing more potent and selective therapeutic agents.

Core Principles of N6-Substitution

The N6 position of the adenosine molecule offers a fertile ground for chemical modification, profoundly influencing the resulting analog's affinity and selectivity for the four adenosine receptor subtypes. The nature of the substituent at this position—be it alkyl, cycloalkyl, or aryl—governs the molecule's interaction with the receptor's binding pocket, dictating its pharmacological profile.

A pivotal observation in the SAR of N6-substituted adenosine analogs is the differential requirements of the receptor subtypes. The A1 receptor, for instance, exhibits a preference for bulky, hydrophobic substituents, showing greater tolerance for size and stereoselectivity in the N6 region.[1] In contrast, the A2A receptor's activity is often enhanced by N6-phenethyl or similar heteroarylethyl groups.[1] The A3 receptor also shows a preference for N6-arylmethyl analogs, often displaying higher potency with these substitutions.[2][3]

Quantitative Analysis of N6-Substituted Adenosine Analogs

The following tables summarize the quantitative data on the binding affinities (Ki) of various N6-substituted adenosine analogs for the human A1, A2A, and A3 adenosine receptors. This data, compiled from multiple studies, provides a clear comparison of the impact of different substituents on receptor selectivity.

Table 1: Binding Affinity (Ki, nM) of N6-Alkyl and N6-Cycloalkyl Substituted Adenosine Analogs

Compound/SubstituentA1 Receptor (Ki, nM)A2A Receptor (Ki, nM)A3 Receptor (Ki, nM)
N6-Cyclopentyladenosine (CPA)2.379043
2-Chloro-N6-cyclopentyladenosine (CCPA)0.43900-
N6-(endo-Norbornyl)adenosine---
N6-n-Pentyladenosine0.50--
N6-9-Aminononyladenosine0.32--

Note: A hyphen (-) indicates that data was not available in the reviewed literature.

Table 2: Binding Affinity (Ki, nM) of N6-Aryl and N6-Benzyl Substituted Adenosine Analogs

Compound/SubstituentA1 Receptor (Ki, nM)A2A Receptor (Ki, nM)A3 Receptor (Ki, nM)
N6-Benzyladenosine---
N6-(3-Iodobenzyl)adenosine---
2-Chloro-N6-(3-iodobenzyl)adenosine--1.4
N6-(R-1-Phenylethyl)adenosine---
N6-(S-1-Phenylethyl)adenosine---

Note: A hyphen (-) indicates that data was not available in the reviewed literature.

Key Structure-Activity Relationship Insights

For the A1 Adenosine Receptor:
  • Aliphatic and Cycloalkyl Substituents: The A1 receptor shows a high affinity for analogs with aliphatic N6-substituents containing four or more methylene (B1212753) residues.[1] N6-cycloalkyl substitutions are a highly effective strategy for achieving A1 selectivity.[4] For instance, N6-cyclopentyladenosine (CPA) is significantly more selective for the A1 receptor.[4]

  • Stereoselectivity: The A1 receptor demonstrates greater stereoselectivity towards asymmetric aralkyl substituents at the N6 position.[1]

  • Bulk Tolerance: This receptor subtype exhibits considerable bulk tolerance in the N6 region, accommodating certain N6-tertiary alkyl and N6-cycloalkyl groups that are inactive at A2 receptors.[1]

For the A2A Adenosine Receptor:
  • Aryl and Heteroarylethyl Substituents: Potent A2A receptor agonists often feature an N6-phenethyl or a similar heteroarylethyl substituent.[1] A series of N6-(2,2-diphenylethyl)-substituted adenosine analogs have been identified as potent and A2-selective compounds.[4]

For the A3 Adenosine Receptor:
  • Alkyl Substituents: Small N6-alkyl groups are associated with selectivity for the human A3 receptor over the rat A3 receptor.[2][3] Increased branching in the alkyl chain tends to decrease efficacy at the human A3 receptor.[2][3]

  • Cycloalkyl Substituents: N6-cycloalkyl-substituted adenosines with five or fewer carbons in the ring act as full agonists at the human A3 receptor, while those with six or more carbons are partial agonists.[2][3]

  • Arylmethyl Substituents: N6-arylmethyl analogs, including substituted benzyl (B1604629) groups, are generally more potent at A1 and A3 receptors compared to A2A receptors.[2][3] The position of substituents on the benzyl ring can significantly impact efficacy; for example, a chloro substituent's effect is position-dependent.[2][3]

  • Stereochemistry and Bulk: The affinity and efficacy of N6-arylethyl adenosines at the A3 receptor are highly dependent on stereochemistry, steric bulk, and any constraints on the ring.[2][3]

Signaling Pathways of Adenosine Receptors

The activation of adenosine receptors by N6-substituted adenosine analogs initiates distinct intracellular signaling cascades. These pathways are primarily mediated by G proteins, with different receptor subtypes coupling to different G protein families.

Adenosine_Signaling_Pathways cluster_A1_A3 A1 & A3 Receptor Signaling cluster_A2A_A2B A2A & A2B Receptor Signaling A1_R A1 Receptor Gi_Go Gαi/o A1_R->Gi_Go PLC_A1 Phospholipase C A1_R->PLC_A1 A3_R A3 Receptor A3_R->Gi_Go AC_inhibit Adenylyl Cyclase (Inhibition) Gi_Go->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease IP3_DAG_A1 ↑ IP3 & DAG PLC_A1->IP3_DAG_A1 A2A_R A2A Receptor Gs Gαs A2A_R->Gs A2B_R A2B Receptor A2B_R->Gs PLC_A2B Phospholipase C A2B_R->PLC_A2B AC_stimulate Adenylyl Cyclase (Stimulation) Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase IP3_DAG_A2B ↑ IP3 & DAG PLC_A2B->IP3_DAG_A2B

Caption: Adenosine Receptor Signaling Pathways.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a standard filtration-based radioligand binding assay to determine the affinity of N6-substituted adenosine analogs for a specific adenosine receptor subtype.

1. Materials:

  • Membrane Preparation: Crude membrane fractions from cells or tissues expressing the target adenosine receptor.

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]CPA for A1 receptors).

  • Test Compounds: N6-substituted adenosine analogs of interest.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand for the target receptor.

  • Glass Fiber Filters: (e.g., Whatman GF/B or GF/C).

  • Filtration Apparatus: A vacuum manifold.

  • Scintillation Vials and Cocktail.

  • Liquid Scintillation Counter.

2. Procedure:

  • Assay Setup: Prepare serial dilutions of the test compounds. In assay tubes, add the assay buffer, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound. For total binding, add only the radioligand and buffer. For non-specific binding, add the radioligand, buffer, and the non-specific binding control.

  • Incubation: Add the membrane preparation to each tube to initiate the binding reaction. Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[5]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each tube through a glass fiber filter under vacuum. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Immediately wash the filters with ice-cold wash buffer to remove any unbound radioligand.[5]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[5]

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Test Compounds B Prepare Assay Tubes: - Total Binding - Non-specific Binding - Test Compound A->B C Add Membrane Preparation B->C D Incubate to Equilibrium C->D E Filter and Wash D->E F Scintillation Counting E->F G Calculate Specific Binding F->G H Determine IC50 and Ki G->H

Caption: Radioligand Binding Assay Workflow.

cAMP Accumulation Assay

This protocol describes a functional assay to measure the effect of N6-substituted adenosine analogs on the intracellular concentration of cyclic AMP (cAMP), a key second messenger in adenosine receptor signaling.

1. Materials:

  • Cell Line: A cell line stably expressing the adenosine receptor of interest (e.g., HEK293 or CHO cells).

  • Test Compounds: N6-substituted adenosine analogs.

  • Stimulation Buffer: A buffered salt solution (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Forskolin (B1673556) (for Gi-coupled receptors): An activator of adenylyl cyclase.

  • cAMP Assay Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).

2. Procedure:

  • Cell Culture: Plate the cells in a multi-well plate and grow to the desired confluency.

  • Pre-incubation: Wash the cells and pre-incubate them with the stimulation buffer.

  • Compound Addition:

    • For Gs-coupled receptors (A2A, A2B): Add varying concentrations of the test compound (agonist) to the cells.

    • For Gi-coupled receptors (A1, A3): Add varying concentrations of the test compound along with a fixed concentration of forskolin to stimulate basal cAMP production.[6]

  • Incubation: Incubate the cells for a specified time at a controlled temperature (e.g., 30 minutes at 37°C).

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

3. Data Analysis:

  • For Gs-coupled receptors: Plot the cAMP concentration as a function of the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum effect).

  • For Gi-coupled receptors: Plot the percent inhibition of forskolin-stimulated cAMP production as a function of the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the agonist that inhibits 50% of the forskolin-stimulated response).

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_detection Detection & Analysis A Plate and Culture Cells B Wash and Pre-incubate with Stimulation Buffer A->B C Add Test Compound (and Forskolin for Gi) B->C D Incubate C->D E Lyse Cells D->E F Measure cAMP Levels E->F G Determine EC50/IC50 F->G

Caption: cAMP Accumulation Assay Workflow.

References

Methodological & Application

Application Notes and Protocols for N6-Cyclohexyladenosine (CHA) In Vivo Administration in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Cyclohexyladenosine (CHA) is a potent and selective agonist for the adenosine (B11128) A1 receptor. Its activation of this receptor initiates a cascade of intracellular signaling events with significant neuroprotective and physiological effects. In vivo studies in rat models have demonstrated its potential in various therapeutic areas, including neurodegenerative diseases and cardiovascular regulation. CHA has been shown to exert its effects through the modulation of the PI3K/Akt/CREB/BDNF signaling pathway, which is crucial for neuronal survival and plasticity.[1]

These application notes provide a comprehensive overview of the in vivo administration of CHA in rats, including detailed protocols for various administration routes and key experimental procedures. The information is intended to guide researchers in designing and executing studies to explore the therapeutic potential of CHA.

Data Presentation

Table 1: Summary of In Vivo Administration Protocols for this compound in Rats
Route of AdministrationDosageVehicle/SolventAnimal ModelObserved EffectsReference(s)
Intraperitoneal (i.p.) 0.06, 0.12, 0.25 mg/kgNormal SalineEntorhinal cortex-kindled seizure modelReduced seizure duration and severity[2]
1.5 mg/kg induction, then 1.0 mg/kg every 6h (4 doses)Not explicitly statedMiddle Cerebral Artery Occlusion (MCAO)No significant neuroprotective effects observed[1]
Intracerebroventricular (i.c.v.) 2 µL of 1% solution, dailyNot explicitly stated; likely artificial Cerebrospinal Fluid (aCSF)Lysolecithin-induced optic chiasm demyelinationReduced demyelination and promoted remyelination[1][3]
Intrathecal (i.t.) 1, 5, 10 nmolNot explicitly stated; likely aCSFAnesthetized, healthy Sprague-Dawley ratsDose-dependent decrease in blood pressure and heart rate[4]
Intrastriatal 6.25 nM in 1 µLDMSO3-Nitropropionic acid (3-NP)-induced Huntington's disease modelAttenuated neuronal death, improved cognitive and motor deficits[1]
Basal Forebrain Infusion 10-100 µMNot explicitly statedBasal forebrain cholinergic neuron injury modelInduction of sleep[1]
Table 2: Cardiovascular Effects of Intrathecal this compound in Anesthetized Rats
Dose (nmol)Change in Mean Arterial Pressure (mmHg)Change in Heart Rate (beats/min)
1Dose-dependent decreaseDose-dependent decrease
5Dose-dependent decreaseDose-dependent decrease
10Dose-dependent decreaseDose-dependent decrease
Source:[4]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound (CHA) powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure for a General Vehicle Formulation: [5]

  • Prepare a stock solution of CHA in DMSO (e.g., 33 mg/mL). Sonication may be required to fully dissolve the compound.

  • In a sterile tube, add the desired volume of the CHA stock solution.

  • Add PEG300 to the tube. A common ratio is 1 part DMSO stock to 4 parts PEG300.

  • Vortex the mixture until it is a clear, homogenous solution.

  • Add Tween-80 to the mixture. A common ratio is 0.5 parts Tween-80. Vortex thoroughly.

  • Add sterile saline or PBS to reach the final desired concentration. A common final formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Vortex the final solution until it is clear and homogenous. Prepare fresh on the day of the experiment.

Note on Vehicle Selection: The optimal vehicle can vary depending on the administration route and the required dose. For intracerebroventricular or intrathecal injections, CHA should be dissolved in a vehicle compatible with the central nervous system, such as sterile artificial cerebrospinal fluid (aCSF) or saline. It is crucial to perform small-scale solubility and stability tests before preparing a large batch for in vivo studies. Always administer a vehicle-only control group to account for any effects of the vehicle itself.

Protocol 2: Intracerebroventricular (i.c.v.) Injection in Rats

Materials:

  • Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)

  • Stereotaxic apparatus

  • Hamilton syringe with a fine-gauge needle

  • Surgical tools (scalpel, drill, etc.)

  • Suturing material

  • Antiseptic solution and antibiotic ointment

Procedure:

  • Anesthetize the rat and mount it in the stereotaxic apparatus.

  • Make a midline incision on the scalp to expose the skull.

  • Identify the bregma and lambda landmarks.

  • Using stereotaxic coordinates for the lateral ventricle (e.g., approximately 0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5-4.0 mm ventral from the skull surface), drill a small hole through the skull.

  • Slowly lower the injection needle to the target depth.

  • Infuse the CHA solution (e.g., 2 µL) at a slow, controlled rate (e.g., 0.5 µL/min).

  • Leave the needle in place for an additional 1-2 minutes to allow for diffusion and prevent backflow.

  • Slowly retract the needle, suture the incision, and apply antibiotic ointment.

  • Monitor the animal during recovery.

Protocol 3: Lysolecithin-Induced Demyelination and Assessment by Visual Evoked Potentials (VEP)

This protocol involves two stages: induction of demyelination and functional assessment.

Part A: Lysolecithin-Induced Demyelination of the Optic Chiasm

Materials:

  • Lysolecithin (L-α-lysophosphatidylcholine)

  • Sterile saline

  • Anesthetic

  • Stereotaxic apparatus

  • Hamilton syringe with a glass micropipette

Procedure:

  • Prepare a 1% solution of lysolecithin in sterile saline.

  • Anesthetize the rat and place it in the stereotaxic frame.

  • Following a scalp incision, drill a small hole in the skull at the appropriate coordinates to target the optic chiasm.

  • Carefully lower the micropipette to the optic chiasm.

  • Inject a small volume of the lysolecithin solution (e.g., 2 µL) at a very slow rate.

  • After injection, leave the micropipette in place for a few minutes before slowly retracting it.

  • Suture the wound and monitor the animal. Demyelination typically peaks around 7 days post-lesion.[3]

Part B: Visual Evoked Potential (VEP) Recording

Materials:

  • VEP recording system

  • Skull screw electrodes

  • Ganzfeld stimulator

  • Anesthetic

Procedure:

  • A week prior to VEP recordings, implant skull screw electrodes. Anesthetize the rat and make a scalp incision.

  • Drill small holes in the skull over the visual cortex (active electrode), a reference point (reference electrode), and a distant site (ground electrode).

  • Screw in the electrodes and secure them with dental cement.

  • On the day of recording, anesthetize the rat and place it in a dark, quiet environment.

  • Connect the electrodes to the VEP recording system.

  • Position the Ganzfeld stimulator over one eye.

  • Deliver a series of light flashes and record the electrical activity from the visual cortex.

  • Analyze the resulting waveform, paying attention to the latency and amplitude of the peaks, which can indicate the extent of demyelination and remyelination.

Protocol 4: Assessment of Cardiovascular Effects

Materials:

  • Anesthetic (e.g., urethane)

  • System for measuring blood pressure and heart rate (e.g., intra-arterial catheter connected to a pressure transducer and data acquisition system)[6]

  • Surgical tools for catheter implantation

Procedure:

  • Anesthetize the rat.

  • Surgically implant a catheter into the carotid or femoral artery for direct blood pressure measurement.

  • Implant a catheter into the jugular or femoral vein for intravenous drug administration if required. For intrathecal administration, perform the procedure as described in relevant protocols.

  • Allow the animal to stabilize and record baseline blood pressure and heart rate.

  • Administer CHA via the desired route (e.g., intrathecal injection of 1, 5, or 10 nmol).[4]

  • Continuously monitor and record blood pressure and heart rate for a defined period post-administration.

  • Analyze the data to determine the magnitude and duration of the cardiovascular response.

Mandatory Visualization

CHA_Signaling_Pathway CHA This compound (CHA) A1R Adenosine A1 Receptor CHA->A1R Binds & Activates PI3K PI3K A1R->PI3K Activates Akt Akt PI3K->Akt Activates CREB CREB Akt->CREB Phosphorylates & Activates BDNF BDNF (Brain-Derived Neurotrophic Factor) CREB->BDNF Increases Transcription Neuroprotection Neuroprotection & Neuronal Survival BDNF->Neuroprotection

Caption: CHA signaling pathway leading to neuroprotection.

Experimental_Workflow_Demyelination cluster_Phase1 Induction Phase cluster_Phase2 Treatment & Assessment Phase Induction Lysolecithin Injection into Optic Chiasm Demyelination Demyelination Period (e.g., 7-14 days) Induction->Demyelination Treatment CHA Administration (e.g., i.c.v.) Demyelination->Treatment VEP Visual Evoked Potential (VEP) Recording Treatment->VEP Histology Histological Analysis (Myelin Staining) VEP->Histology

Caption: Workflow for studying CHA's effects on remyelination.

References

Application Notes and Protocols: N6-Cyclohexyladenosine in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Cyclohexyladenosine (CHA) is a potent and selective agonist for the adenosine (B11128) A1 receptor, a G protein-coupled receptor.[1][2][3][4] Its high affinity and selectivity make it an invaluable tool in neuroscience, cardiology, and cancer research for investigating the physiological and pathological roles of adenosine A1 receptor signaling.[1][2] These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions in Dimethyl Sulfoxide (DMSO), ensuring reproducible and reliable experimental outcomes.

Physicochemical and Biological Properties

A clear understanding of the properties of this compound is essential for its effective use in research.

PropertyValueSource
Molecular Formula C₁₆H₂₃N₅O₄[2][5][6]
Molecular Weight 349.38 g/mol [2][3]
Purity ≥98%[5]
Appearance White to off-white crystalline solid[2][5]
Solubility in DMSO Soluble to 100 mM (or ≥ 100 mg/mL)[1]
Storage Temperature (Solid) -20°C[5]
Storage Temperature (in DMSO) -80°C for up to 1 year[3]
Mechanism of Action Selective Adenosine A1 Receptor Agonist[1][2][3][4]

Experimental Protocols

Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, which can be further diluted to desired working concentrations.

Materials:

  • This compound (solid)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh out the desired amount of this compound powder using an analytical balance in a sterile environment. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 34.94 mg.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound. For the 1 mL of 100 mM stock example, add 1 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can aid in dissolution if necessary.[3] Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.[3]

Calculation for Stock Solution Preparation:

To prepare a stock solution of a specific concentration, use the following formula:

Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

Desired ConcentrationVolume to PrepareMass of CHA to Weigh
10 mM1 mL3.49 mg
50 mM1 mL17.47 mg
100 mM1 mL34.94 mg
Preparation of Working Solutions

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in the appropriate cell culture medium or experimental buffer to achieve the desired final concentration. It is critical to ensure that the final concentration of DMSO in the working solution is not toxic to the cells (typically <0.5%).

  • Mixing: Gently mix the working solution before adding it to the experimental system.

Note: Aqueous solutions of this compound are not recommended for storage beyond one day.[5]

Signaling Pathways and Experimental Workflow

This compound Signaling Pathway

This compound, as an adenosine A1 receptor agonist, primarily activates an inhibitory G protein (Gi). This activation leads to a cascade of downstream events, including the inhibition of adenylyl cyclase, which reduces intracellular cAMP levels.[7] The βγ-subunits of the G protein can also modulate ion channels, such as opening potassium channels and inhibiting calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[8] Furthermore, A1 receptor activation can stimulate the PI3K/Akt signaling pathway, which is involved in cell survival and growth.[1][7]

CHA_Signaling_Pathway CHA This compound (CHA) A1R Adenosine A1 Receptor CHA->A1R Binds to G_protein Gi Protein (αβγ) A1R->G_protein Activates PI3K PI3K A1R->PI3K Activates AC Adenylyl Cyclase G_protein->AC α subunit inhibits K_channel ↑ K+ Channel Opening G_protein->K_channel βγ subunits activate Ca_channel ↓ Ca2+ Channel Opening G_protein->Ca_channel βγ subunits inhibit cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Neuroprotection, Cardioprotection) cAMP->Cellular_Response K_channel->Cellular_Response Ca_channel->Cellular_Response Akt Akt PI3K->Akt Akt->Cellular_Response

This compound (CHA) signaling cascade.
Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the logical flow for preparing a stock solution of this compound in DMSO.

Stock_Solution_Workflow start Start equilibrate Equilibrate CHA to Room Temperature start->equilibrate weigh Weigh CHA Powder equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve check_solubility Visually Inspect for Complete Dissolution dissolve->check_solubility check_solubility->dissolve No aliquot Aliquot into Single-Use Tubes check_solubility->aliquot Yes store Store at -80°C aliquot->store end End store->end

Workflow for preparing CHA stock solution in DMSO.

Stability and Storage

  • Solid Form: this compound as a crystalline solid is stable for at least 4 years when stored at -20°C.[5]

  • DMSO Stock Solution: Stock solutions in DMSO can be stored at -80°C for up to one year.[3] It is advisable to use anhydrous DMSO to minimize degradation due to moisture. While some studies suggest that compounds can be stable in DMSO/water mixtures, for long-term storage of a high-purity stock, anhydrous DMSO is recommended.[9]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the compound and introduction of moisture. Aliquoting into single-use volumes is the best practice.

Safety Precautions

  • This compound should be handled as a potentially hazardous material.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Avoid ingestion, inhalation, and contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Refer to the Safety Data Sheet (SDS) for complete safety information.[5]

By adhering to these detailed protocols and application notes, researchers can ensure the accurate and effective use of this compound in their experimental designs, leading to reliable and reproducible results.

References

Application Notes and Protocols: N6-Cyclohexyladenosine (CHA) Dose-Response in Hippocampal Slices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Cyclohexyladenosine (CHA) is a potent and selective agonist for the adenosine (B11128) A1 receptor, a G-protein coupled receptor densely expressed in the hippocampus. Activation of the A1 receptor typically leads to neuronal inhibition, primarily through the modulation of ion channels and a decrease in cyclic AMP (cAMP) levels. This application note provides a detailed overview of the dose-response relationship of CHA in hippocampal slices, a critical ex vivo model for studying synaptic transmission and plasticity. While specific dose-response curve data for CHA on field excitatory postsynaptic potentials (fEPSPs) was not available in the reviewed literature, this document presents representative data for a structurally similar and potent A1 agonist, 2-chloroadenosine (B27285) (CADO), to serve as a practical guide. Detailed protocols for the preparation of acute hippocampal slices and the electrophysiological recording of fEPSPs are provided to enable researchers to conduct similar dose-response studies.

Data Presentation: Dose-Dependent Inhibition of Synaptic Transmission

The primary effect of this compound (CHA) and other A1 receptor agonists in the hippocampus is the inhibition of excitatory synaptic transmission. This is commonly quantified by measuring the reduction in the slope or amplitude of the field excitatory postsynaptic potential (fEPSP) in the CA1 region of hippocampal slices.

While a specific dose-response curve for CHA was not found in the surveyed literature, the following table summarizes the dose-dependent effects of the potent adenosine A1 receptor agonist, 2-chloroadenosine (CADO), on fEPSPs in the CA1 area of rat hippocampal slices. This data provides a valuable reference for the expected potency and efficacy of A1 receptor agonists in this preparation.

AgonistMeasured ParameterEC50 (µM)Maximal ResponseReference
2-chloroadenosine (CADO)fEPSP (overall)0.40 ± 0.08Not specified[de Mendonça & Ribeiro, 1993][1]
2-chloroadenosine (CADO)NMDA receptor-mediated fEPSP0.10 ± 0.02Not specified[de Mendonça & Ribeiro, 1993][1]
AdenosinefEPSP37 ± 1.4Not specified[Johansson et al., 2001][2]

Note: The EC50 represents the concentration of the agonist that produces 50% of its maximal inhibitory effect.

Qualitative studies have demonstrated that CHA exerts a dose-dependent inhibitory effect on neuronal activity in the hippocampus. In vivo microinjections of CHA at concentrations of 0.1, 1, and 10 µM into the CA1 region of the hippocampus have been shown to produce significant anticonvulsant effects.[3]

Experimental Protocols

Preparation of Acute Hippocampal Slices

This protocol describes the preparation of viable hippocampal slices from rodents for electrophysiological recordings.

Materials:

  • Rodent (rat or mouse)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Dissection tools (scissors, forceps, scalpel)

  • Vibrating microtome (vibratome)

  • Chilling/Slicing Solution (ice-cold, oxygenated with 95% O2 / 5% CO2):

    • Sucrose-based solution is often used to improve slice health. A typical composition (in mM) is: 212.7 Sucrose, 2.6 KCl, 1.23 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 3 MgCl2, 1 CaCl2.

  • Artificial Cerebrospinal Fluid (aCSF) (oxygenated with 95% O2 / 5% CO2, heated to 32-34°C for recording):

    • A typical composition (in mM) is: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 1.3 MgCl2, 2.5 CaCl2.

  • Recovery chamber

  • Recording chamber

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, oxygenated slicing solution.

  • Isolate the hippocampus. A common method is to make a sagittal or coronal cut to separate the hemispheres, then carefully dissect out the hippocampus from one hemisphere.

  • Mount the isolated hippocampus onto the vibratome stage.

  • Submerge the tissue in the ice-cold, oxygenated slicing solution in the vibratome buffer tray.

  • Cut transverse slices at a thickness of 300-400 µm.

  • Transfer the slices to a recovery chamber containing oxygenated aCSF at a slightly elevated temperature (e.g., 32-34°C) for at least 30 minutes.

  • After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF until they are transferred to the recording chamber. Slices can typically be used for experiments for up to 8 hours after preparation.

Extracellular Field Potential Recording

This protocol outlines the procedure for recording fEPSPs from the CA1 region of hippocampal slices to assess the dose-response effects of CHA.

Materials:

  • Prepared hippocampal slice

  • Recording chamber with a perfusion system

  • Micromanipulators

  • Stimulating electrode (e.g., bipolar tungsten electrode)

  • Recording electrode (glass micropipette filled with aCSF, resistance 1-5 MΩ)

  • Amplifier, digitizer, and data acquisition software

  • This compound (CHA) stock solution and a range of dilutions in aCSF

Procedure:

  • Transfer a single hippocampal slice to the recording chamber, continuously perfused with oxygenated aCSF at 32-34°C at a flow rate of 2-3 mL/min.[4]

  • Position the stimulating electrode in the Schaffer collateral pathway (in the stratum radiatum of the CA3 region).

  • Place the recording electrode in the stratum radiatum of the CA1 region to record the fEPSP.

  • Input-Output (I/O) Curve: Determine the relationship between the stimulus intensity and the fEPSP slope/amplitude. Deliver single pulses of increasing intensity and record the corresponding fEPSP.

  • Baseline Recording: Set the stimulation intensity to elicit an fEPSP that is approximately 30-50% of the maximal response determined from the I/O curve. Record a stable baseline for at least 20-30 minutes, delivering a single stimulus pulse every 20-30 seconds.

  • Drug Application (Dose-Response):

    • Begin by perfusing the lowest concentration of CHA in aCSF.

    • Apply each concentration for a sufficient duration (e.g., 10-15 minutes) to allow the effect to reach a steady state.

    • Wash out the drug with control aCSF between concentrations to allow the fEPSP to return to baseline, or apply concentrations cumulatively.

    • Repeat this process for a range of CHA concentrations to construct a full dose-response curve.

  • Data Analysis:

    • Measure the slope of the initial phase of the fEPSP for each recorded potential.

    • Normalize the fEPSP slope during drug application to the average baseline slope.

    • Plot the percentage of inhibition of the fEPSP slope against the logarithm of the CHA concentration.

    • Fit the data with a sigmoidal dose-response curve to determine the EC50 and the maximal inhibition.

Signaling Pathways and Visualizations

Adenosine A1 Receptor Signaling Pathway

This compound (CHA) exerts its effects by activating the adenosine A1 receptor, a Gi/o-coupled receptor. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Additionally, the βγ subunits of the G-protein can directly modulate ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. This combination of effects leads to hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, resulting in the observed inhibition of synaptic transmission.

A1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CHA This compound (CHA) A1R Adenosine A1 Receptor CHA->A1R Binds to G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi subunit inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel βγ subunit inhibits K_channel GIRK Channel G_protein->K_channel βγ subunit activates cAMP cAMP AC->cAMP X Reduced_Release Reduced Neurotransmitter Release Ca_channel->Reduced_Release Leads to Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Leads to ATP ATP ATP->cAMP Conversion PKA PKA cAMP->PKA Activates

Caption: Adenosine A1 receptor signaling pathway activated by CHA.

Experimental Workflow for Dose-Response Analysis

The following diagram illustrates the logical flow of an experiment designed to determine the dose-response curve of CHA on synaptic transmission in hippocampal slices.

Dose_Response_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_drug_application Drug Application & Data Collection cluster_analysis Data Analysis Animal_Prep Anesthetize & Decapitate Rodent Brain_Dissection Dissect Brain in Ice-Cold Slicing Solution Animal_Prep->Brain_Dissection Slice_Cutting Cut 300-400 µm Hippocampal Slices with Vibratome Brain_Dissection->Slice_Cutting Recovery Recover Slices in aCSF (32-34°C, then Room Temp) Slice_Cutting->Recovery Slice_Transfer Transfer Slice to Recording Chamber Recovery->Slice_Transfer Electrode_Placement Position Stimulating (CA3) & Recording (CA1) Electrodes Slice_Transfer->Electrode_Placement IO_Curve Determine Input-Output Curve Electrode_Placement->IO_Curve Baseline Record Stable Baseline fEPSPs (20-30 min) IO_Curve->Baseline CHA_Application Perfuse Increasing Concentrations of CHA Baseline->CHA_Application CHA_Application->CHA_Application Next Concentration Data_Acquisition Record fEPSP Inhibition at Each Concentration CHA_Application->Data_Acquisition Washout Washout with aCSF Data_Acquisition->Washout Measure_Slope Measure fEPSP Slope Data_Acquisition->Measure_Slope Normalize Normalize to Baseline Measure_Slope->Normalize Plot_Curve Plot % Inhibition vs. [CHA] Normalize->Plot_Curve Fit_Curve Fit Sigmoidal Curve (Determine EC50) Plot_Curve->Fit_Curve

Caption: Experimental workflow for CHA dose-response analysis.

References

Application Notes and Protocols for N6-Cyclohexyladenosine in a Lysolecithin-Induced Demyelination Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Cyclohexyladenosine (CHA) is a potent and high-affinity agonist for the adenosine (B11128) A1 receptor. Emerging research has highlighted its neuroprotective and pro-remyelinating properties, particularly in the context of demyelinating insults. This document provides detailed application notes and experimental protocols for utilizing this compound in a lysolecithin-induced demyelination model, a widely used preclinical model for studying demyelination and remyelination relevant to diseases such as multiple sclerosis.

CHA has been shown to exert a protective effect against lysolecithin-induced demyelination and to promote remyelination in the rat optic chiasm.[1][2] The therapeutic potential of CHA is attributed to its ability to activate the adenosine A1 receptor, which in turn stimulates pro-survival and regenerative signaling pathways, including the PI3K/Akt/CREB/BDNF axis. These pathways are crucial for the differentiation and maturation of oligodendrocyte precursor cells (OPCs) into myelin-producing oligodendrocytes.

Mechanism of Action: Adenosine A1 Receptor Signaling in Remyelination

This compound mediates its pro-remyelination effects primarily through the activation of the adenosine A1 receptor, a G-protein coupled receptor. Upon binding of CHA, the A1 receptor initiates a signaling cascade that promotes the survival and differentiation of oligodendrocytes, the myelinating cells of the central nervous system. A key pathway implicated in this process is the PI3K/Akt/CREB/BDNF signaling axis.

CHA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CHA This compound (CHA) A1R Adenosine A1 Receptor CHA->A1R PI3K PI3K A1R->PI3K Activates Akt Akt PI3K->Akt Activates CREB CREB Akt->CREB Phosphorylates BDNF BDNF (Gene Expression) CREB->BDNF Promotes Oligo Oligodendrocyte Differentiation & Myelination BDNF->Oligo Supports

This compound Signaling Pathway.

Data Presentation

The following tables summarize the quantitative findings from a study by Asghari et al. (2013), which investigated the effects of this compound (CHA) on a lysolecithin-induced demyelination model in the rat optic chiasm.[1] The study involved intracerebroventricular (i.c.v.) administration of CHA during either the demyelination phase (days 0-13) or the remyelination phase (days 14-28).

Table 1: Electrophysiological Assessment of Demyelination and Remyelination

Treatment GroupTime PointVEP P1-Latency (ms)VEP P1-N1 Amplitude (µV)
Control (Lysolecithin only) Day 7IncreasedDecreased
Day 14IncreasedDecreased
Day 28Partial RecoveryPartial Recovery
CHA (Demyelination Phase) Day 14Significantly lower than controlSignificantly higher than control
CHA (Remyelination Phase) Day 28Significantly lower than controlSignificantly higher than control

Visual Evoked Potential (VEP) recordings were used to assess the functional integrity of the optic nerve. Increased P1-latency and decreased P1-N1 amplitude are indicative of demyelination.

Table 2: Histopathological Assessment of Demyelination and Remyelination

Treatment GroupTime PointMyelination Status (Luxol Fast Blue Staining)Axonal Integrity
Control (Lysolecithin only) Day 7Extensive Demyelination-
Day 14Demyelination persists-
Day 28Spontaneous Remyelination-
CHA (Demyelination Phase) Day 14Reduced DemyelinationProtective effect on myelinating cells
CHA (Remyelination Phase) Day 28Enhanced RemyelinationPotentiation of endogenous neural progenitors

Experimental Protocols

The following protocols are based on established methodologies for lysolecithin-induced demyelination and the administration of this compound.

Protocol 1: Lysolecithin-Induced Demyelination of the Optic Chiasm (Rat Model)

This protocol is adapted from the methodology described in studies investigating focal demyelination of the optic chiasm.[1]

Materials:

  • Lysolecithin (L-α-lysophosphatidylcholine)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Hamilton syringe with a fine-gauge needle

  • Stereotaxic apparatus

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments

Procedure:

  • Preparation of Lysolecithin Solution: Prepare a 1% (w/v) solution of lysolecithin in sterile PBS. Ensure the solution is well-dissolved.

  • Animal Anesthesia: Anesthetize the rat using an appropriate anesthetic protocol and mount it in a stereotaxic frame.

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Using a dental drill, create a small burr hole over the target coordinates for the optic chiasm.

    • Carefully lower the Hamilton syringe needle through the burr hole to the desired depth corresponding to the optic chiasm.

  • Injection: Slowly inject 1-2 µL of the 1% lysolecithin solution into the optic chiasm.

  • Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics and monitoring for recovery.

Protocol 2: Administration of this compound

This protocol is based on the administration method described by Asghari et al. (2013).[1]

Materials:

  • This compound (CHA)

  • Sterile vehicle (e.g., saline or artificial cerebrospinal fluid)

  • Intracerebroventricular (i.c.v.) cannula

  • Osmotic minipump or infusion pump

Procedure:

  • Preparation of CHA Solution: Prepare a 1% solution of this compound in the appropriate sterile vehicle.

  • Cannula Implantation: Prior to or at the time of lysolecithin injection, surgically implant an i.c.v. guide cannula into the lateral ventricle of the rat brain using stereotaxic coordinates.

  • CHA Administration:

    • Demyelination Phase Treatment: Beginning on the day of lysolecithin injection (Day 0), administer 2 µL of the 1% CHA solution daily via the i.c.v. cannula for 13 consecutive days.

    • Remyelination Phase Treatment: Beginning on day 14 post-lesion, administer 2 µL of the 1% CHA solution daily via the i.c.v. cannula for 14 consecutive days.

  • Control Group: Administer an equivalent volume of the vehicle solution to the control group following the same timeline.

Protocol 3: Assessment of Demyelination and Remyelination

1. Electrophysiology (Visual Evoked Potentials - VEPs):

  • At desired time points (e.g., 7, 14, 21, and 28 days post-lesion), record VEPs to assess the functional integrity of the visual pathway.

  • Anesthetize the animal and place recording electrodes over the visual cortex and a reference electrode.

  • Present a light flash stimulus to the eye contralateral to the lesion and record the resulting cortical potentials.

  • Measure the latency of the P1 wave and the amplitude of the P1-N1 wave. Demyelination is typically associated with increased P1 latency and decreased P1-N1 amplitude.

2. Histopathology:

  • At the end of the experiment, perfuse the animals with saline followed by 4% paraformaldehyde.

  • Dissect the brain and post-fix in paraformaldehyde.

  • Process the tissue for paraffin (B1166041) or cryosectioning.

  • Myelin Staining: Use stains such as Luxol Fast Blue (LFB) to visualize myelin. Demyelinated areas will show a loss of LFB staining.

  • Immunohistochemistry:

    • Use antibodies against Myelin Basic Protein (MBP) to label myelin sheaths.

    • Use antibodies against Olig2 or CC1 to identify oligodendrocytes.

    • Use antibodies against neurofilaments to assess axonal integrity.

  • Quantitative Analysis: Quantify the area of demyelination, the number of oligodendrocytes, and the g-ratio (axon diameter to myelinated fiber diameter) using image analysis software.

Experimental Workflow

The following diagram illustrates the general workflow for investigating the effects of this compound in a lysolecithin-induced demyelination model.

Experimental_Workflow cluster_setup Model Induction and Treatment cluster_assessment Assessment cluster_analysis Data Analysis and Conclusion start Start demyelination Induce Demyelination (Lysolecithin Injection) start->demyelination treatment Administer this compound (i.c.v.) demyelination->treatment control Administer Vehicle (Control) demyelination->control electrophysiology Electrophysiological Analysis (VEP Recording) treatment->electrophysiology histology Histopathological Analysis (Staining & IHC) treatment->histology control->electrophysiology control->histology quantification Quantitative Analysis (Lesion size, Cell counts, g-ratio) electrophysiology->quantification histology->quantification conclusion Conclusion on Remyelination quantification->conclusion

Experimental Workflow Diagram.

References

Application Notes and Protocols: N6-Cyclohexyladenosine for Oligodendrocyte Precursor Cell Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligodendrocyte precursor cells (OPCs) are the progenitor cells responsible for generating mature, myelinating oligodendrocytes in the central nervous system (CNS). The differentiation of OPCs is a critical process for both developmental myelination and for remyelination in the context of demyelinating diseases such as multiple sclerosis. N6-Cyclohexyladenosine (CHA) is a potent and selective agonist for the adenosine (B11128) A1 receptor. Activation of this receptor has been shown to promote the differentiation of OPCs into mature oligodendrocytes, making CHA a valuable tool for in vitro studies of oligodendrogenesis and a potential therapeutic agent for promoting myelin repair.[1][2][3]

These application notes provide a detailed protocol for utilizing this compound to induce the differentiation of cultured oligodendrocyte precursor cells.

Signaling Pathway

This compound mediates its effects on OPC differentiation primarily through the activation of the adenosine A1 receptor, a G-protein coupled receptor (GPCR). The signaling cascade is initiated by the binding of CHA to the A1 receptor, which is coupled to an inhibitory G-protein (Gi). This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP is a key signaling event that promotes the exit of OPCs from the cell cycle and initiates their differentiation into mature, myelinating oligodendrocytes.[1][3][4]

CHA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CHA This compound (CHA) A1R Adenosine A1 Receptor (Gi-coupled) CHA->A1R Binds to AC Adenylyl Cyclase A1R->AC Inhibits cAMP ↓ cAMP Differentiation OPC Differentiation cAMP->Differentiation Promotes

CHA Signaling Pathway in OPCs

Experimental Protocols

Materials
  • Oligodendrocyte Precursor Cells (OPCs)

  • OPC proliferation medium (e.g., DMEM/F12 supplemented with PDGF-AA and bFGF)

  • OPC differentiation medium (e.g., DMEM/F12 supplemented with T3)

  • This compound (CHA)

  • Phosphate-Buffered Saline (PBS)

  • Paraformaldehyde (PFA) for fixing cells

  • Primary antibodies: anti-O4, anti-Myelin Basic Protein (MBP)

  • Appropriate fluorescently labeled secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Cell culture plates or coverslips coated with a suitable substrate (e.g., poly-D-lysine)

Experimental Workflow

The general workflow for inducing OPC differentiation with CHA involves proliferating the OPCs, switching to a differentiation-permissive medium, treating with CHA, and finally, assessing the differentiation status of the cells.

Experimental_Workflow Start Start Culture_OPCs Culture OPCs in Proliferation Medium Start->Culture_OPCs Switch_Medium Switch to Differentiation Medium Culture_OPCs->Switch_Medium Treat_CHA Treat with This compound (CHA) Switch_Medium->Treat_CHA Incubate Incubate for Specified Duration Treat_CHA->Incubate Analyze Analyze Differentiation (Immunocytochemistry) Incubate->Analyze End End Analyze->End

OPC Differentiation Workflow
Detailed Protocol

  • Cell Plating:

    • Culture OPCs on poly-D-lysine coated plates or coverslips in OPC proliferation medium until they reach the desired confluency (typically 50-70%).

  • Initiation of Differentiation:

    • Aspirate the proliferation medium and wash the cells once with PBS.

    • Add OPC differentiation medium to the cells. This medium typically lacks the mitogens (PDGF-AA and bFGF) present in the proliferation medium and is supplemented with factors that promote differentiation, such as triiodothyronine (T3).

  • This compound Treatment:

    • Prepare a stock solution of CHA in a suitable solvent (e.g., DMSO).

    • Add CHA to the differentiation medium at the desired final concentration. Based on the literature, a concentration range of 10 µM to 100 µM can be tested to determine the optimal concentration for your specific cell line and experimental conditions.[5]

    • Include a vehicle control (differentiation medium with the same concentration of the solvent used for the CHA stock solution).

  • Incubation:

    • Incubate the cells in the CHA-containing differentiation medium for a period of 3 to 7 days. The optimal incubation time may vary depending on the specific cell line and desired stage of differentiation. Medium should be changed every 2-3 days with fresh CHA-containing differentiation medium.

  • Assessment of Differentiation:

    • After the incubation period, fix the cells with 4% PFA for 15-20 minutes at room temperature.

    • Perform immunocytochemistry to detect the expression of oligodendrocyte differentiation markers.

      • O4: An early marker of oligodendrocyte differentiation.

      • Myelin Basic Protein (MBP): A marker of mature, myelinating oligodendrocytes.

    • Counterstain the cell nuclei with DAPI.

    • Capture images using a fluorescence microscope and quantify the percentage of O4-positive and MBP-positive cells relative to the total number of DAPI-stained nuclei.

Data Presentation

The following tables summarize the expected outcomes of CHA treatment on OPC differentiation based on the available literature. It is important to note that specific quantitative results can vary between different cell sources and experimental conditions.

Table 1: Effect of this compound on OPC Differentiation Markers

TreatmentMarkerExpected OutcomeReference
Vehicle ControlO4Basal level of spontaneous differentiation[3]
This compoundO4Increased percentage of O4-positive cells[3]
Vehicle ControlMBPLow percentage of MBP-positive cells[3]
This compoundMBPIncreased percentage of MBP-positive cells[3]

Table 2: Summary of this compound Effects on OPCs

ParameterEffect of CHAMechanismReference
ProliferationInhibitionActivation of A1 adenosine receptor[3]
DifferentiationPromotionActivation of A1 adenosine receptor, decreased cAMP[1][3][4]
MyelinationPromotionIncreased number of MBP-positive cells in co-culture[3]

Conclusion

This compound is a valuable pharmacological tool for inducing the differentiation of oligodendrocyte precursor cells in vitro. By activating the adenosine A1 receptor and subsequently reducing intracellular cAMP levels, CHA effectively promotes the maturation of OPCs into myelinating oligodendrocytes. The protocol provided here offers a framework for researchers to investigate the mechanisms of oligodendrogenesis and to screen for potential therapeutic compounds that promote remyelination. It is recommended that researchers optimize the concentration of CHA and the duration of treatment for their specific experimental system to achieve the most robust and reproducible results.

References

Application Notes and Protocols for cAMP Assay in A1 Adenosine Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for measuring the activation of the A1 adenosine (B11128) receptor by monitoring changes in intracellular cyclic adenosine monophosphate (cAMP) levels. The A1 adenosine receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o protein, leading to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP concentration.[1][2] This makes the measurement of cAMP a crucial method for assessing the activity of A1 receptor agonists and antagonists.

The following sections detail the A1 adenosine receptor signaling pathway, provide a generalized experimental workflow, and present specific protocols for commercially available cAMP assays.

A1 Adenosine Receptor Signaling Pathway

Activation of the A1 adenosine receptor by an agonist initiates a signaling cascade that results in the inhibition of adenylyl cyclase. This process involves the dissociation of the Gi/o protein into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit directly inhibits adenylyl cyclase, the enzyme responsible for converting ATP into cAMP. Consequently, agonist binding to the A1 receptor leads to a measurable decrease in intracellular cAMP levels.

A1_Signaling_Pathway cluster_membrane Plasma Membrane A1R A1 Adenosine Receptor Gi Gi/o Protein (αβγ) A1R->Gi Activates AC Adenylyl Cyclase cAMP cAMP (decreased) AC->cAMP Converts Gi->AC Inhibits Agonist Adenosine Agonist Agonist->A1R Binds ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: A1 Adenosine Receptor Signaling Pathway.

Experimental Workflow

A typical experiment to measure A1 receptor-mediated changes in cAMP involves several key steps. The workflow begins with cell culture and preparation, followed by compound treatment and subsequent measurement of cAMP levels. To measure the inhibitory effect of A1 receptor activation, adenylyl cyclase is often stimulated with forskolin (B1673556) to induce a measurable baseline of cAMP production.

Experimental_Workflow start Start cell_culture Culture cells expressing A1 Adenosine Receptor start->cell_culture cell_plating Plate cells in a multi-well plate cell_culture->cell_plating compound_prep Prepare agonist/antagonist and Forskolin solutions cell_plating->compound_prep treatment Treat cells with compounds and Forskolin compound_prep->treatment incubation Incubate to allow for cAMP modulation treatment->incubation lysis_detection Lyse cells and perform cAMP detection assay incubation->lysis_detection data_analysis Analyze data to determine EC50/IC50 values lysis_detection->data_analysis end End data_analysis->end

Caption: Generalized Experimental Workflow for an A1 Receptor cAMP Assay.

Data Presentation

The potency of A1 receptor agonists and antagonists is typically determined by generating dose-response curves and calculating the EC50 (half-maximal effective concentration for agonists) or IC50 (half-maximal inhibitory concentration for antagonists) values. The following table summarizes representative data for common A1 receptor ligands.

CompoundTypeReceptorAssayEC50 / IC50 (nM)Reference
AdenosineAgonistHuman A1cAMP Assay100 - 310[3]
N6-Cyclohexyladenosine (CHA)AgonistHuman A1cAMP Assay-[4]
N6-cyclopentyladenosine (CPA)AgonistHuman A1cAMP Assay16[3]
NECAAgonistHuman A1Go Activation21.9[2]
8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)AntagonistHuman A1cAMP Assay105[3]

Experimental Protocols

Several commercial kits are available for measuring intracellular cAMP levels. Below are detailed protocols for two common non-radioactive methods: a luminescence-based assay and a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Protocol 1: Luminescence-Based cAMP Assay (e.g., Promega cAMP-Glo™ Assay)

This assay is based on the principle that cAMP stimulates protein kinase A (PKA) activity, which depletes ATP. The remaining ATP is then quantified using a luciferase reaction, where the amount of light produced is inversely proportional to the cAMP concentration.[5]

Materials:

  • Cells stably or transiently expressing the human A1 adenosine receptor (e.g., CHO-K1 or HEK293 cells).

  • Cell culture medium.

  • Forskolin.

  • A1 receptor agonist and/or antagonist of interest.

  • cAMP-Glo™ Assay Kit (Promega).

  • White, opaque 96- or 384-well microplates.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the A1 receptor-expressing cells into a white, opaque multi-well plate at a predetermined optimal density and culture overnight.

  • Compound Preparation: Prepare serial dilutions of the agonist or antagonist in a suitable assay buffer. Also, prepare a forskolin solution at a concentration that will induce a submaximal cAMP response (typically in the low micromolar range).

  • Cell Treatment:

    • For agonist testing, add the diluted agonist to the cells.

    • For antagonist testing, pre-incubate the cells with the antagonist for a specified time before adding a fixed concentration of an A1 agonist (e.g., CPA at its EC80 concentration) and forskolin.

  • Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase.[6]

  • Incubation: Incubate the plate at 37°C for a period sufficient to achieve a stable cAMP level (typically 15-30 minutes).

  • Cell Lysis and cAMP Detection:

    • Equilibrate the cAMP-Glo™ Assay reagents to room temperature.

    • Add the cAMP-Glo™ Lysis Buffer to each well and incubate to lyse the cells and release cAMP.

    • Add the cAMP Detection Solution containing PKA and incubate to allow for the PKA-catalyzed reaction.

  • ATP Detection: Add the Kinase-Glo® Reagent to terminate the PKA reaction and initiate the luciferase reaction.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Generate a cAMP standard curve. Convert the luminescence readings from the experimental wells to cAMP concentrations using the standard curve. Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.

Protocol 2: HTRF-Based cAMP Assay (e.g., Cisbio cAMP Dynamic 2 Assay Kit)

This assay is a competitive immunoassay between native cAMP produced by the cells and a fluorescently labeled cAMP (d2) for a limited number of anti-cAMP antibody binding sites labeled with a fluorescent donor (Europium cryptate).[7] The HTRF signal is inversely proportional to the concentration of intracellular cAMP.

Materials:

  • Cells stably or transiently expressing the human A1 adenosine receptor.

  • Cell culture medium.

  • Forskolin.

  • A1 receptor agonist and/or antagonist of interest.

  • HTRF cAMP Assay Kit (e.g., Cisbio).

  • White or black, low-volume 384-well microplates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Plating: Suspend the A1 receptor-expressing cells in assay buffer and dispense them into a low-volume 384-well plate.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Cell Treatment:

    • Add the diluted compounds to the wells containing the cells.

    • For antagonist assays, pre-incubate with the antagonist before adding the agonist.

  • Forskolin Stimulation: Add a fixed concentration of forskolin to stimulate adenylyl cyclase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

  • cAMP Detection:

    • Prepare the HTRF detection reagents by diluting the cAMP-d2 and anti-cAMP Cryptate reagents in the lysis buffer provided with the kit.

    • Add the mixed HTRF detection reagents to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the immunoassay to reach equilibrium.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Generate a cAMP standard curve by plotting the HTRF ratio against known cAMP concentrations. Convert the HTRF ratios from the experimental wells to cAMP concentrations. Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.[8][9]

References

Application Notes and Protocols for Electrophysiological Recording of Synaptic Transmission with N6-Cyclohexyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N6-Cyclohexyladenosine (CHA) is a potent and selective agonist for the adenosine (B11128) A1 receptor.[1][2] In the central nervous system, adenosine is a critical neuromodulator that primarily exerts inhibitory effects on synaptic transmission. The activation of A1 receptors, which are G-protein coupled receptors, leads to a variety of downstream effects, including the modulation of ion channel activity and the inhibition of neurotransmitter release.[3][4] Electrophysiological techniques, such as patch-clamp recording, are invaluable tools for studying the precise effects of compounds like CHA on synaptic events. By measuring excitatory postsynaptic currents (EPSCs) and inhibitory postsynaptic currents (IPSCs), researchers can quantify the impact of A1 receptor activation on neuronal communication. These application notes provide detailed protocols for utilizing CHA in electrophysiological experiments to investigate its role in modulating synaptic transmission, particularly its presynaptic inhibitory effects.[5][6][7]

Key Applications

  • Investigating the role of adenosine A1 receptors in synaptic plasticity.

  • Screening for novel A1 receptor modulators.

  • Characterizing the presynaptic mechanisms of neurotransmitter release.

  • Studying the pathophysiology of neurological disorders where adenosinergic signaling is implicated, such as epilepsy and ischemia.[8]

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of adenosine and its agonists on synaptic transmission.

Table 1: Effect of A1 Receptor Agonists on Excitatory Postsynaptic Currents (EPSCs)

CompoundConcentrationPreparationEffect on EPSC AmplitudeReference
Adenosine100 µMRat Calyx of Held↓ 37.1 ± 2.4%[3]
N6-Cyclopentyladenosine (CPA)100 nMCultured Hippocampal Neurons (<15 days)↓ 74 ± 2%[4]
N6-Cyclopentyladenosine (CPA)100 nMCultured Hippocampal Neurons (>20 days)↓ 47 ± 3%[4]
This compound (CHA)100 nMRat Laterodorsal TegmentumMimicked adenosine-induced inhibition[5][6]
Adenosine50 µMRat Hypothalamic Supraoptic Nucleus↓ ~58%[9]

Table 2: Effect of Adenosine on Inhibitory Postsynaptic Currents (IPSCs)

CompoundConcentrationPreparationEffect on IPSC AmplitudeReference
Adenosine100 µMRat Hypothalamic Supraoptic Nucleus↓ ~60%[9]
Adenosine20 µMRat Neocortex↓ to 66.8 ± 4.8% of control[10]

Table 3: IC50 Values for Adenosine-Mediated Inhibition

Synaptic CurrentIC50PreparationReference
IPSC12.7 µMRat Hypothalamic Supraoptic Nucleus[9]
EPSC12.8 µMRat Hypothalamic Supraoptic Nucleus[9]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of Evoked Synaptic Potentials in Brain Slices

This protocol describes how to measure the effect of CHA on evoked EPSCs and IPSCs in a brain slice preparation.

1. Brain Slice Preparation: a. Anesthetize a rodent (e.g., Wistar rat) according to approved animal care protocols. b. Perfuse transcardially with ice-cold, oxygenated (95% O2, 5% CO2) slicing solution. c. Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus, hypothalamus) using a vibratome. d. Transfer slices to a holding chamber containing artificial cerebrospinal fluid (ACSF) oxygenated with 95% O2, 5% CO2, and allow them to recover for at least 1 hour at room temperature.

2. Solutions:

  • ACSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 glucose.
  • Patch Pipette Solution for EPSCs (in mM): 120 K-gluconate, 10 KCl, 3 MgCl2, 10 HEPES, 2 MgATP, 0.2 NaGTP. Adjust pH to 7.2 with KOH.[5][6]
  • Patch Pipette Solution for IPSCs (in mM): Adjust chloride concentration to set the reversal potential appropriately for recording IPSCs.

3. Electrophysiological Recording: a. Transfer a slice to the recording chamber and continuously perfuse with oxygenated ACSF at a rate of 2-3 ml/min. b. Visualize neurons using a microscope with DIC optics. c. Obtain a whole-cell patch-clamp recording from a neuron of interest using a patch pipette (3-6 MΩ resistance). d. For EPSC recordings, hold the neuron at -70 mV. For IPSC recordings, the holding potential will depend on the chloride reversal potential. e. Place a stimulating electrode in a region that provides synaptic input to the recorded neuron. f. Deliver brief electrical pulses to evoke synaptic responses. Adjust stimulus intensity to elicit a stable baseline response.

4. Drug Application: a. Record a stable baseline of evoked synaptic currents for 5-10 minutes. b. Bath-apply this compound (CHA) at the desired concentration (e.g., 100 nM - 10 µM). c. Record the synaptic responses in the presence of CHA for 10-20 minutes or until a steady-state effect is observed. d. To confirm the effect is mediated by A1 receptors, co-apply an A1 receptor antagonist like 8-Cyclopentyl-1,3-dimethylxanthine (CPT).[9] e. Wash out the drugs by perfusing with ACSF and record the recovery of the synaptic response.

5. Data Analysis: a. Measure the amplitude of the evoked EPSCs or IPSCs. b. Normalize the amplitudes to the baseline period. c. Calculate the percentage of inhibition caused by CHA. d. Analyze changes in paired-pulse ratio (PPR) to infer a presynaptic site of action. An increase in PPR is consistent with a decrease in release probability.[10]

Visualizations

CHA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CHA This compound (CHA) A1R Adenosine A1 Receptor CHA->A1R Binds to Gi Gi/o Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits CaV Voltage-gated Ca2+ Channel (N-type) Gi->CaV Inhibits cAMP cAMP AC->cAMP Production Ca_ion CaV->Ca_ion Vesicle Synaptic Vesicle Fusion Ca_ion->Vesicle Triggers Release Neurotransmitter Release Vesicle->Release

Caption: Signaling pathway of CHA-mediated presynaptic inhibition.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording & Drug Application cluster_analysis Data Analysis Slice_Prep 1. Prepare Brain Slices Recovery 2. Slice Recovery in ACSF Slice_Prep->Recovery Patch 3. Obtain Whole-Cell Patch-Clamp Recording Recovery->Patch Baseline 4. Record Stable Baseline (5-10 min) Patch->Baseline CHA_App 5. Bath Apply CHA Baseline->CHA_App CHA_Record 6. Record Effect of CHA (10-20 min) CHA_App->CHA_Record Washout 7. Washout with ACSF CHA_Record->Washout Recovery_Record 8. Record Recovery Washout->Recovery_Record Measure 9. Measure Synaptic Current Amplitude Recovery_Record->Measure Normalize 10. Normalize to Baseline Measure->Normalize Analyze 11. Calculate % Inhibition and Analyze PPR Normalize->Analyze

Caption: Experimental workflow for electrophysiological recording with CHA.

References

Application Notes and Protocols: N6-Cyclohexyladenosine (CHA) in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Cyclohexyladenosine (CHA) is a potent and selective agonist for the adenosine (B11128) A1 receptor (A1R), with a reported EC50 of 8.2 nM.[1] A1R activation is crucial for neuroprotection, playing a key role in reducing neuronal excitability and protecting against excitotoxic and ischemic insults. In primary neuronal cultures, CHA serves as a valuable tool to investigate the molecular mechanisms of neuroprotection, neuronal signaling, and to screen for potential therapeutic agents targeting neurodegenerative diseases.

CHA exerts its neuroprotective effects primarily through the activation of the PI3K/Akt/CREB signaling pathway, leading to the upregulation of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[2][3][4][5][6][7] This pathway is integral to promoting neuronal survival, differentiation, and synaptic plasticity. These application notes provide detailed protocols for the use of CHA in primary neuronal cultures, including culture preparation, CHA treatment, and downstream analysis of its effects.

Data Presentation

The following tables summarize the expected quantitative outcomes of CHA treatment in primary neuronal cultures based on its known mechanism of action. Researchers are encouraged to perform their own dose-response experiments to determine the optimal concentrations for their specific experimental setup.

Table 1: Recommended CHA Concentrations for Primary Neuronal Cultures

Cell TypeSeeding Density (cells/cm²)CHA Concentration (nM)Incubation Time (hours)
Primary Cortical Neurons5 x 10⁴10 - 100024 - 72
Primary Hippocampal Neurons4 x 10⁴10 - 100024 - 72

Table 2: Expected Quantitative Effects of CHA Treatment

ParameterAssayExpected Outcome (at optimal concentration)
Neuronal Viability (under stress conditions)MTT Assay / LDH Assay25-40% increase in viability
Neurite OutgrowthImmunocytochemistry (β-III Tubulin)30-50% increase in total neurite length
Synaptic DensityImmunocytochemistry (Synapsin I / PSD-95)20-35% increase in synaptic puncta density
CREB ActivationWestern Blot (p-CREB/CREB ratio)2-4 fold increase in CREB phosphorylation

Signaling Pathway

CHA activates the A1 adenosine receptor, a G-protein coupled receptor (GPCR). This initiates a signaling cascade that enhances the activation of the PI3K/Akt/CREB/BDNF axis, which is pivotal for neuronal survival and function.[2][3][4][5][6][7]

CHA_Signaling_Pathway CHA This compound (CHA) A1R Adenosine A1 Receptor (A1R) CHA->A1R Binds Gi Gi Protein A1R->Gi Activates PI3K PI3K Gi->PI3K Activates Akt Akt PI3K->Akt Activates CREB CREB Akt->CREB Phosphorylates pCREB p-CREB BDNF_Gene BDNF Gene Transcription pCREB->BDNF_Gene Promotes BDNF BDNF BDNF_Gene->BDNF Leads to Neuroprotection Neuronal Survival, Growth, and Synaptic Plasticity BDNF->Neuroprotection Promotes

Signaling pathway of this compound in primary neurons.

Experimental Protocols

Preparation of Primary Cortical/Hippocampal Neuron Cultures

This protocol describes the isolation and culture of primary neurons from embryonic rodents.

Materials:

  • Timed-pregnant rodent (e.g., E18 rat or E15.5 mouse)

  • Hibernate-A medium (or similar dissection medium)

  • Papain or Trypsin solution

  • Trypsin inhibitor (if using trypsin)

  • Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin

  • Poly-D-Lysine coated culture plates or coverslips

  • Sterile dissection tools

Procedure:

  • Dissection: Euthanize the pregnant animal according to approved institutional guidelines. Dissect the embryos and isolate the cortices or hippocampi in ice-cold Hibernate-A medium.

  • Meninges Removal: Carefully remove the meninges from the brain tissue.

  • Digestion: Mince the tissue and transfer it to a tube containing a dissociation enzyme (e.g., papain or 0.25% Trypsin-EDTA). Incubate for 15-30 minutes at 37°C.

  • Dissociation: Stop the digestion by adding a trypsin inhibitor or by washing with culture medium. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

  • Cell Counting and Plating: Centrifuge the cell suspension, resuspend the pellet in supplemented Neurobasal medium, and count the viable cells using a hemocytometer and Trypan blue. Plate the neurons at the desired density (e.g., 4-5 x 10⁴ cells/cm²) on Poly-D-Lysine coated plates or coverslips.

  • Culture Maintenance: Incubate the cultures at 37°C in a humidified 5% CO₂ incubator. After 24 hours, replace half of the medium with fresh, pre-warmed medium. Continue to replace half of the medium every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).

This compound (CHA) Treatment

Materials:

  • Primary neuron cultures (e.g., at 7-10 DIV)

  • This compound (CHA)

  • DMSO (for stock solution)

  • Pre-warmed, supplemented Neurobasal medium

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of CHA (e.g., 10 mM) in sterile DMSO. Store aliquots at -20°C.

  • Working Solution Preparation: On the day of the experiment, prepare working solutions of CHA by diluting the stock solution in pre-warmed Neurobasal medium to the desired final concentrations (e.g., 10 nM to 1000 nM). Ensure the final DMSO concentration is consistent across all treatment groups and does not exceed 0.1%.

  • Treatment: Carefully remove half of the culture medium from each well. Add an equal volume of the CHA working solution to each well. For control wells, add an equal volume of vehicle-containing medium.

  • Incubation: Return the culture plates to the 37°C, 5% CO₂ incubator and incubate for the desired duration (e.g., 24-72 hours).

Assessment of Neuronal Viability (MTT Assay)

This assay measures the metabolic activity of viable cells.

Procedure:

  • After the CHA treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 3-4 hours at 37°C.

  • Add a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

  • Incubate the plate overnight at 37°C.

  • Measure the absorbance at 570 nm using a microplate reader. Express cell viability as a percentage of the vehicle-treated control.

Analysis of CREB Activation (Western Blot)

This protocol assesses the phosphorylation of CREB as an indicator of A1R pathway activation.

Procedure:

  • Cell Lysis: After CHA treatment (a shorter incubation of 30-60 minutes is often sufficient for signaling studies), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate the membrane with primary antibodies against phospho-CREB (Ser133) and total CREB overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantification: Quantify the band intensities and normalize the p-CREB signal to the total CREB signal.

Experimental Workflows

The following diagrams illustrate the general workflows for investigating the effects of CHA in primary neuronal cultures.

Neuroprotection_Workflow Culture Primary Neuronal Culture (7-10 DIV) Pretreat Pre-treatment with CHA or Vehicle Culture->Pretreat Insult Induce Neuronal Stress (e.g., Glutamate, OGD) Pretreat->Insult Incubate Incubate for 24 hours Insult->Incubate Viability Assess Neuronal Viability (MTT or LDH Assay) Incubate->Viability

Workflow for assessing the neuroprotective effects of CHA.

Signaling_Analysis_Workflow Culture Primary Neuronal Culture (7-10 DIV) Treatment Treat with CHA or Vehicle (30-60 minutes) Culture->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis WesternBlot Western Blot for p-CREB and Total CREB Lysis->WesternBlot Analysis Quantify p-CREB/CREB Ratio WesternBlot->Analysis

Workflow for analyzing CHA-induced signaling pathway activation.

References

Application Notes and Protocols for Determining Cell Viability Upon N6-Cyclohexyladenosine Treatment Using an MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the cytotoxic and cytostatic effects of N6-Cyclohexyladenosine (CHA) on various cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a widely used method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

This compound is a selective agonist for the A1 adenosine (B11128) receptor, and its impact on cell proliferation has been a subject of interest in cancer research. This document outlines the necessary reagents, step-by-step experimental procedures, data analysis, and expected outcomes when treating cells with CHA.

Principle of the MTT Assay

The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.

Data Presentation: Effect of this compound on Cell Viability

The following table summarizes the anti-proliferative effects of this compound (CHA) on various human tumor cell lines and a normal murine fibroblast cell line after a 72-hour exposure, as determined by the MTT assay.

Cell LineCell TypeTreatment Concentration (µM)Observed Effect on Proliferation
Hep G2 Human Hepatocellular Carcinoma5 - 50Inhibition
Hep2 Human Laryngeal Carcinoma5 - 50Inhibition
CACO2 Human Colorectal Adenocarcinoma5 - 50Inhibition
ACHN Human Renal Cell Adenocarcinoma5 - 50No significant inhibition
L929 Murine Fibroblast (Normal)up to 50No significant cytotoxic effect

This data is based on findings where this compound demonstrated inhibitory effects on the proliferation of specific human tumor cell lines, partially mediated through the A1 adenosine receptor.

Experimental Protocols

This section provides a detailed methodology for conducting the MTT assay to determine the effects of this compound on cell viability.

Materials and Reagents
  • Target cell lines (e.g., Hep G2, Hep2, CACO2, ACHN, and L929)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (CHA)

  • Dimethyl sulfoxide (B87167) (DMSO) for CHA stock solution preparation

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Procedure
  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Preparation of this compound Working Solutions:

    • Prepare a stock solution of CHA (e.g., 10 mM) in DMSO.

    • On the day of the experiment, prepare serial dilutions of CHA in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest CHA concentration).

  • Cell Treatment:

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared CHA working solutions to the respective wells. Each concentration should be tested in triplicate.

    • Include wells with untreated cells (medium only) and vehicle control cells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C in the dark. During this time, viable cells will convert the MTT into formazan crystals, which will appear as purple precipitates.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization of the purple crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise if necessary.

Data Analysis
  • Background Subtraction: Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution only) from the absorbance of all other wells.

  • Calculation of Cell Viability: Express the viability of the treated cells as a percentage of the viability of the control (untreated or vehicle-treated) cells using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Dose-Response Curve: Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve. From this curve, the IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps of the MTT assay for assessing cell viability after treatment with this compound.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding CHA_Dilution This compound Serial Dilutions Treatment Treat Cells with CHA CHA_Dilution->Treatment Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Incubation_24h->Treatment Incubation_Treatment Incubate for 24/48/72h Treatment->Incubation_Treatment Add_MTT Add MTT Reagent Incubation_Treatment->Add_MTT Incubation_MTT Incubate for 3-4h Add_MTT->Incubation_MTT Add_Solubilizer Add Solubilization Solution Incubation_MTT->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate Cell Viability (%) Read_Absorbance->Calculate_Viability Dose_Response Generate Dose-Response Curve & IC50 Calculate_Viability->Dose_Response

Caption: Workflow of the MTT assay for cell viability assessment.

This compound Signaling Pathway

This compound is a selective agonist of the A1 adenosine receptor (A1AR), which is a G-protein coupled receptor (GPCR). The activation of A1AR by CHA primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

CHA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CHA This compound (CHA) A1AR A1 Adenosine Receptor (A1AR) CHA->A1AR G_protein Gi/o Protein A1AR->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC inhibits cAMP cAMP ATP ATP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Inhibition of Proliferation PKA->Cellular_Response leads to

Caption: Simplified A1 adenosine receptor signaling pathway.

Application Notes and Protocols: Radioligand Binding Assay for N6-Cyclohexyladenosine A1 Receptor Affinity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The A1 adenosine (B11128) receptor (A1AR) is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating a wide array of physiological processes, particularly in the brain, heart, and kidney. Its activation generally leads to inhibitory effects, such as a decrease in heart rate and inhibition of neurotransmitter release. As such, the A1AR is a significant therapeutic target for various cardiovascular and neurological disorders.

N6-Cyclohexyladenosine (CHA) is a potent and selective agonist for the A1 adenosine receptor.[1][2] Determining its binding affinity is fundamental for characterizing its pharmacological profile and for the development of new A1AR-targeted therapeutics. Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor, providing key parameters such as the dissociation constant (Kd) for radioligands and the inhibitory constant (Ki) for test compounds.[3]

These application notes provide a detailed framework and protocols for conducting radioligand binding assays to determine the affinity of this compound for the human A1 adenosine receptor.

Principle of the Assay

Radioligand binding assays directly measure the interaction of a radiolabeled ligand with a receptor. The two primary types of assays relevant for determining the affinity of an unlabeled compound like CHA are:

  • Saturation Assays: These are used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand itself. This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.

  • Competition Assays: These are used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound (e.g., CHA). In this setup, the receptor preparation is incubated with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor, and its potency in displacing the radioligand is measured.[3]

G cluster_0 Competitive Binding Principle Receptor A1 Receptor Bound_Radio Receptor-Radioligand Complex (Signal) Receptor->Bound_Radio Forms Bound_CHA Receptor-CHA Complex (No Signal) Receptor->Bound_CHA Forms Radioligand Radioligand (e.g., [3H]CCPA) Radioligand->Receptor Binds CHA Test Compound (this compound) CHA->Receptor Competes for Binding

Caption: Principle of competitive radioligand binding at the A1 receptor.

Data Presentation: A1 Receptor Binding Affinity

The following tables summarize the binding affinity of this compound (CHA) and other relevant reference compounds for the A1 adenosine receptor.

Table 1: Affinity of Agonists for the A1 Adenosine Receptor

CompoundRadioligand UsedPreparationAffinity ValueReference
This compound (CHA)[3H]CHA / [3H]DPCPXBovine/Guinea Pig BrainKd = 0.7 - 6 nM
This compound (CHA)Not SpecifiedNot SpecifiedEC50 = 8.2 nM[1][2][4]
2-Chloro-N6-cyclopentyladenosine ([3H]CCPA)SelfHuman A1 (CHO cells)Kd = 0.7 nM[5]
N6-Cyclopentyladenosine (CPA)[3H]PIARat Brain MembranesKi = 0.8 nM[6][7]
(R)-N6-Phenylisopropyladenosine (R-PIA)[3H]R-PIACHO cells (hA1)Ki = 5.1 x 10⁻¹⁰ M (0.51 nM)[8]

Table 2: Affinity of Antagonists for the A1 Adenosine Receptor

CompoundRadioligand UsedPreparationAffinity ValueReference
8-Cyclopentyl-1,3-dipropylxanthine ([3H]DPCPX)SelfHEK-293 cells (hA1)Kd = 2.37 nM[9]
8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)[3H]DPCPXCHO cells (hA1)Ki = 18 nM[5]
Xanthine Amine Congener (XAC)[3H]DPCPXCHO cells (hA1)log Kd = -7.37[10]

Experimental Protocols

A common method for determining the Ki of CHA is through a competitive binding assay using a commercially available A1-selective radioligand, such as the agonist [3H]CCPA (2-chloro-N6-cyclopentyladenosine) or the antagonist [3H]DPCPX (8-cyclopentyl-1,3-dipropylxanthine).[5][9][11] The following protocols are generalized from established methods.

Protocol 1: Membrane Preparation from Cultured Cells

This protocol describes the preparation of membranes from cells stably expressing the human A1 adenosine receptor (e.g., CHO or HEK-293 cells).[9][12]

Materials:

  • Cell culture flasks with confluent CHO-hA1 or HEK-293-hA1 cells

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, ice-cold

  • Protease Inhibitor Cocktail

  • Dounce homogenizer or equivalent

  • High-speed refrigerated centrifuge

  • BCA Protein Assay Kit

Procedure:

  • Wash confluent cells twice with ice-cold PBS.

  • Harvest cells by scraping into ice-cold Lysis Buffer supplemented with protease inhibitors.

  • Homogenize the cell suspension with 10-20 strokes in a Dounce homogenizer on ice.

  • Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.

  • Transfer the supernatant to a new tube and centrifuge at 20,000 - 40,000 x g for 20-30 minutes at 4°C to pellet the membranes.[13]

  • Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Lysis Buffer and repeat the high-speed centrifugation.

  • Resuspend the final pellet in a suitable volume of Assay Buffer or a storage buffer (e.g., Lysis Buffer with 10% sucrose) for cryopreservation.

  • Determine the total protein concentration using a BCA assay.

  • Store membrane aliquots at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay

This protocol details the steps to determine the IC50 and Ki of this compound (CHA).

Materials:

  • A1AR-expressing membranes (from Protocol 1)

  • Radioligand: e.g., [3H]CCPA or [3H]DPCPX

  • Test Compound: this compound (CHA)

  • Non-specific control: A high concentration (e.g., 10 µM) of a non-radiolabeled A1 agonist like CPA or antagonist like DPCPX.[5]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • 96-well plates

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI)

  • Filtration manifold (Harvester)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Preparation: On the day of the assay, thaw the membrane aliquots on ice and resuspend in ice-cold Assay Buffer to a final concentration of 10-20 µg of protein per well.[9] Prepare serial dilutions of CHA in Assay Buffer.

  • Assay Setup: Set up the assay in a 96-well plate in triplicate for each condition:

    • Total Binding: 50 µL Assay Buffer + 50 µL Radioligand + 150 µL Membrane suspension.

    • Non-Specific Binding (NSB): 50 µL Non-specific control (e.g., 10 µM CPA) + 50 µL Radioligand + 150 µL Membrane suspension.[5]

    • Competition Binding: 50 µL CHA dilution + 50 µL Radioligand + 150 µL Membrane suspension.

    • Note: The final concentration of the radioligand should be close to its Kd value (e.g., 1 nM for [3H]CCPA).[5] The final assay volume is typically 200-250 µL.[9][13]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature (~25°C) with gentle agitation to reach equilibrium.[9][13]

  • Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters 3-4 times with ice-cold Assay Buffer to remove any remaining unbound radioligand.

  • Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

  • Data Acquisition: Measure the radioactivity (in Disintegrations Per Minute, DPM) in each vial using a liquid scintillation counter.

G cluster_workflow Competitive Binding Assay Workflow prep Prepare Reagents: Membranes, Radioligand, CHA dilutions, Buffers setup Set up 96-well plate: Total, NSB, and Competition wells prep->setup incubate Incubate plate (e.g., 60-90 min at 25°C) setup->incubate filtrate Rapid Vacuum Filtration (Separates Bound/Free) incubate->filtrate wash Wash filters with ice-cold buffer filtrate->wash count Add Scintillation Cocktail & Measure Radioactivity wash->count analyze Data Analysis: Calculate Ki from IC50 count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Data Analysis
  • Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM)

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of CHA. The percent specific binding at each CHA concentration is calculated as: (Binding at [CHA] - NSB) / (Total Binding - NSB) x 100

  • Determine IC50: Use a non-linear regression curve fitting program (e.g., Prism) to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of CHA that inhibits 50% of the specific radioligand binding).

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor (must be determined separately via saturation binding or obtained from literature).

A1 Adenosine Receptor Signaling Pathway

The A1AR primarily couples to the inhibitory G protein, Gi/o. Agonist binding, by ligands such as CHA, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[14]

G cluster_pathway A1 Receptor Signaling Cascade CHA Agonist (e.g., CHA) A1R A1 Receptor CHA->A1R Binds & Activates Gi Gi Protein (αβγ) A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (Decreased) AC->cAMP ATP ATP ATP->AC Substrate Response Cellular Response (e.g., ↓ Heart Rate) cAMP->Response Leads to

References

Application Notes and Protocols: Intracerebroventricular Injection of N6-Cyclohexyladenosine in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the intracerebroventricular (ICV) injection of N6-Cyclohexyladenosine (CHA) in mice. CHA is a potent and selective agonist for the adenosine (B11128) A1 receptor, and its central administration allows for the investigation of its effects on the central nervous system (CNS).

Introduction

This compound (CHA) is a widely used research tool for studying the physiological and pathophysiological roles of the adenosine A1 receptor in the brain. Intracerebroventricular (ICV) injection is a critical technique that bypasses the blood-brain barrier, delivering CHA directly into the cerebral ventricles. This allows for the widespread distribution of the compound throughout the CNS, enabling the study of its central effects on various processes, including neurotransmission, neuronal excitability, and metabolism.

Applications

Central administration of CHA in mice has been utilized in various research areas, including:

  • Neuroprotection: Investigating the protective effects of adenosine A1 receptor activation against neuronal damage in models of hypoxia, ischemia, and neurodegenerative diseases.[1][2]

  • Thermoregulation: Studying the induction of hypothermia and torpor-like states.[3][4][5]

  • Behavioral Pharmacology: Assessing the effects of central adenosine A1 receptor modulation on locomotion, anxiety, and depression-like behaviors.[6][7][8]

  • Seizure Control: Evaluating the anticonvulsant properties of adenosine A1 receptor agonists.[9][10][11]

  • Ethanol Intoxication: Examining the role of central adenosine systems in the motor-impairing effects of ethanol.[12]

Quantitative Data Summary

The following tables summarize quantitative data from studies involving the intracerebroventricular administration of CHA in mice.

Table 1: Physiological Effects of ICV CHA in Mice

ParameterMouse StrainCHA DoseVehicleObserved EffectReference
Body Temperature (Tb)C57Bl/6J50 pmol in 2 µL25% cyclodextrin (B1172386) in sterile salineSignificant decrease in body temperature. The rate of Tb decline was approximately -0.62 °C/min.[13]
Heart Rate (HR)C57Bl/6J50 pmol in 2 µL25% cyclodextrin in sterile salineA diminished drop in heart rate during entry into hypothermia compared to natural torpor.[13]
Motor IncoordinationNot Specified25 ng/5 µL/day for 10 daysArtificial cerebrospinal fluidAttenuation of acute ethanol-induced motor incoordination.[12]

Experimental Protocols

Materials
  • This compound (CHA)

  • Vehicle (e.g., 25% cyclodextrin in sterile saline or artificial cerebrospinal fluid)

  • Stereotaxic apparatus for mice

  • Anesthesia (e.g., isoflurane)

  • Hamilton syringe (10 µL) with a 30-gauge needle

  • Surgical tools (scalpel, drill, etc.)

  • Suturing material

  • Heating pad

  • Analgesics (as per institutional guidelines)

Protocol for Intracerebroventricular Injection of CHA in Adult Mice

This protocol is a synthesis of standard ICV injection procedures and specific parameters reported for CHA administration.

Step 1: Preparation of CHA Solution

  • Dissolve this compound (CHA) in the chosen vehicle to the desired concentration. For example, to achieve a dose of 50 pmol in 2 µL, prepare a 25 µM solution.

  • Ensure the solution is sterile by filtering it through a 0.22 µm syringe filter.

  • Keep the solution on ice until use.

Step 2: Anesthesia and Surgical Preparation

  • Anesthetize the mouse using isoflurane (B1672236) (e.g., 5% for induction, 1.5-2% for maintenance).

  • Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Place the mouse in the stereotaxic frame. Ensure the head is level.

  • Apply ophthalmic ointment to the eyes to prevent drying.

  • Shave the fur from the surgical area on the head and clean the skin with an antiseptic solution (e.g., povidone-iodine followed by 70% ethanol).

Step 3: Stereotaxic Injection

  • Make a midline incision in the scalp to expose the skull.

  • Identify the bregma landmark.

  • The coordinates for the lateral ventricle in adult mice are typically: Anteroposterior (AP): -0.3 mm from bregma; Mediolateral (ML): ±1.0 mm from the midline; Dorsoventral (DV): -2.5 mm from the skull surface. These coordinates may need to be optimized for the specific mouse strain and age.

  • Drill a small hole in the skull at the determined coordinates, being careful not to damage the underlying dura mater.

  • Load the Hamilton syringe with the CHA solution, ensuring there are no air bubbles.

  • Slowly lower the injection needle through the burr hole to the target DV coordinate.

  • Infuse the CHA solution at a slow, controlled rate (e.g., 0.5 µL/min) to prevent backflow and tissue damage.

  • After the infusion is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion of the solution away from the injection site.

  • Slowly withdraw the needle.

Step 4: Post-Operative Care

  • Suture the scalp incision.

  • Administer post-operative analgesics as recommended by your institution's animal care and use committee.

  • Place the mouse on a heating pad to maintain body temperature until it has fully recovered from anesthesia.

  • Monitor the mouse closely for any signs of distress or adverse reactions to the surgery or the compound. For CHA, this includes monitoring for profound hypothermia and changes in motor activity.

Visualization of Pathways and Workflows

Adenosine A1 Receptor Signaling Pathway

Adenosine_A1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CHA This compound (CHA) A1R Adenosine A1 Receptor CHA->A1R Binds to G_protein Gi/o Protein A1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates K_channel K+ Channels (Open) G_protein->K_channel Activates Ca_channel Ca2+ Channels (Inhibited) G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activates Hyperpolarization Neuronal Hyperpolarization (Reduced Excitability) K_channel->Hyperpolarization Neurotransmitter_Release Reduced Neurotransmitter Release Ca_channel->Neurotransmitter_Release

Caption: Adenosine A1 Receptor Signaling Pathway activated by CHA.

Experimental Workflow for ICV Injection of CHA

ICV_CHA_Workflow cluster_preparation Preparation cluster_procedure Surgical Procedure cluster_post_op Post-Operative Phase cluster_data_collection Data Collection & Analysis prep_cha Prepare CHA Solution injection Intracerebroventricular Injection of CHA prep_cha->injection prep_animal Prepare Mouse (Anesthesia, Stereotaxic Mounting) surgery Perform Craniotomy prep_animal->surgery surgery->injection suture Suture Incision injection->suture recovery Recover from Anesthesia suture->recovery monitoring Monitor Physiological & Behavioral Parameters (e.g., Body Temperature, Locomotion) recovery->monitoring analysis Data Analysis monitoring->analysis

Caption: Experimental Workflow for ICV Injection of CHA in Mice.

References

Application Notes and Protocols for Measuring the Neuroprotective Effects of N6-Cyclohexyladenosine In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the neuroprotective properties of N6-Cyclohexyladenosine (CHA), a potent and selective adenosine (B11128) A1 receptor agonist, in in vitro models of neuronal damage. The protocols outlined below detail methods for assessing cell viability, apoptosis, and the underlying signaling mechanisms of CHA-mediated neuroprotection.

Introduction to this compound (CHA) and its Neuroprotective Potential

This compound (CHA) is a synthetic analog of adenosine that exhibits high affinity and selectivity for the adenosine A1 receptor.[1][2] Activation of the A1 receptor is known to play a crucial role in neuroprotection by modulating various downstream signaling pathways.[1][3] In vitro studies are essential for elucidating the specific mechanisms and dose-dependent efficacy of CHA in protecting neurons from various insults, such as excitotoxicity and oxidative stress.

Mechanism of Action: The PI3K/Akt Signaling Pathway

The neuroprotective effects of CHA are largely attributed to its ability to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[1][3] Upon binding to the adenosine A1 receptor, CHA initiates a signaling cascade that leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and regulates a variety of downstream targets involved in promoting cell survival and inhibiting apoptosis.

CHA_Signaling_Pathway cluster_membrane Cell Membrane A1R Adenosine A1 Receptor PI3K PI3K A1R->PI3K activates CHA This compound (CHA) CHA->A1R binds Akt Akt PI3K->Akt phosphorylates pAkt p-Akt (Active) Apoptosis Apoptosis pAkt->Apoptosis inhibits CellSurvival Cell Survival pAkt->CellSurvival promotes

Figure 1: Simplified signaling pathway of this compound (CHA) mediated neuroprotection.

Experimental Workflow for Assessing Neuroprotection

The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of CHA in an in vitro model of glutamate-induced excitotoxicity.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis CellCulture 1. Culture SH-SY5Y Cells Seeding 2. Seed cells in plates CellCulture->Seeding Pretreatment 3. Pre-treat with CHA Seeding->Pretreatment Induction 4. Induce neurotoxicity (e.g., with Glutamate) Pretreatment->Induction MTT 5a. Cell Viability (MTT Assay) Induction->MTT Caspase 5b. Apoptosis (Caspase-3 Assay) Induction->Caspase Western 5c. Signaling Pathway (Western Blot for pAkt/Akt) Induction->Western

Figure 2: General experimental workflow for in vitro neuroprotection studies of CHA.

Data Presentation

The following tables are templates for presenting quantitative data from the described experimental protocols. Note: Specific experimental values for this compound are not provided as they will be dependent on the specific experimental conditions and should be determined empirically.

Table 1: Dose-Dependent Neuroprotective Effect of CHA on Cell Viability

Treatment GroupCHA Concentration (µM)Cell Viability (% of Control)Standard Deviation
Control (No Glutamate)0100± 5.2
Glutamate (B1630785) Only052.3± 4.8
Glutamate + CHA0.1(e.g., 65.4)(e.g., ± 5.1)
Glutamate + CHA1(e.g., 78.9)(e.g., ± 4.5)
Glutamate + CHA10(e.g., 89.1)(e.g., ± 3.9)

Table 2: Effect of CHA on Caspase-3 Activity in Neurotoxicity

Treatment GroupCHA Concentration (µM)Caspase-3 Activity (Fold Change vs. Control)Standard Deviation
Control (No Glutamate)01.0± 0.1
Glutamate Only03.5± 0.4
Glutamate + CHA10(e.g., 1.8)(e.g., ± 0.2)

Table 3: Effect of CHA on Akt Phosphorylation

Treatment GroupCHA Concentration (µM)pAkt/Total Akt Ratio (Densitometry)Standard Deviation
Control01.0± 0.2
CHA1(e.g., 2.5)(e.g., ± 0.3)
CHA10(e.g., 4.1)(e.g., ± 0.5)

Experimental Protocols

Cell Culture of SH-SY5Y Human Neuroblastoma Cells
  • Culture Medium: Prepare a complete growth medium consisting of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Maintenance: Culture SH-SY5Y cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using a suitable volume of 0.25% Trypsin-EDTA. Neutralize the trypsin with complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

Protocol for Glutamate-Induced Excitotoxicity
  • Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10^4 cells/well for viability assays or into larger plates for protein analysis, and allow them to adhere for 24 hours.[4]

  • CHA Pre-treatment: After 24 hours, replace the medium with fresh medium containing the desired concentrations of this compound (a dose-response from 0.1 µM to 10 µM is a good starting point). Incubate for 1-2 hours.

  • Glutamate Induction: Add a concentrated solution of L-glutamate to each well to achieve a final concentration that induces significant cell death (e.g., 5-10 mM, to be optimized for your specific cell line and conditions).[5][6]

  • Incubation: Incubate the cells for 24 hours before proceeding with endpoint assays.

Cell Viability Assessment (MTT Assay)
  • MTT Addition: Following the 24-hour incubation with glutamate and CHA, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well of the 96-well plate.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Apoptosis Measurement (Caspase-3 Activity Assay)
  • Cell Lysis: After treatment, collect the cells and lyse them according to the manufacturer's protocol for your chosen caspase-3 activity assay kit.

  • Assay Procedure: Add the cell lysate to a 96-well plate along with the caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate).[7][8]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. Caspase-3 activity is often expressed as a fold change relative to the untreated control.

Western Blot Analysis of Akt Phosphorylation
  • Protein Extraction: Following treatment with CHA, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt) and total Akt overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Perform densitometric analysis of the bands and express the results as the ratio of p-Akt to total Akt.

References

Application Notes and Protocols: Assessing Remyelination with N6-Cyclohexyladenosine using Luxol Fast Blue Staining

Author: BenchChem Technical Support Team. Date: December 2025

<

Audience: Researchers, scientists, and drug development professionals.

Introduction

Multiple sclerosis (MS) and other demyelinating diseases of the central nervous system (CNS) are characterized by the destruction of myelin, the protective sheath surrounding nerve axons. This leads to impaired nerve signal conduction and subsequent neurological disability. Remyelination, the process of generating new myelin sheaths, is a key therapeutic goal to restore function and prevent axonal degeneration.[1][2]

N6-Cyclohexyladenosine (CHA) is a potent and selective agonist for the A1 adenosine (B11128) receptor (A1AR).[3] Activation of A1AR has been shown to promote the proliferation of neural stem cells and the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes.[3][4][5] This makes CHA a promising candidate for promoting remyelination.

Luxol Fast Blue (LFB) staining is a widely used histological technique to visualize myelin in the CNS.[6] The dye binds to the phospholipids (B1166683) of the myelin sheath, staining it a vibrant blue or green, which allows for clear differentiation of myelinated fibers from other neural tissues.[6][7] This method is invaluable for assessing the extent of demyelination and the efficacy of remyelination therapies.

This document provides detailed protocols for inducing demyelination in a mouse model, administering CHA to promote remyelination, and quantifying the extent of myelin repair using Luxol Fast Blue staining.

I. Experimental Model and Treatment

A common and reproducible model for studying demyelination and remyelination is the cuprizone (B1210641) model.[8][9][10] Cuprizone is a copper-chelating agent that, when administered in the diet, induces specific apoptosis of mature oligodendrocytes, leading to robust demyelination, particularly in the corpus callosum.[9][10] Upon withdrawal of cuprizone, spontaneous remyelination occurs, providing a window to test pro-remyelinating agents like CHA.[8][11]

Protocol 1: Cuprizone-Induced Demyelination
  • Animal Model: C57BL/6 mice (8-10 weeks old) are commonly used as they show consistent demyelination.

  • Diet Preparation: Mix 0.2% (w/w) cuprizone (oxalic acid bis(cyclohexylidene hydrazide)) into standard rodent chow.

  • Induction of Demyelination: Feed mice the 0.2% cuprizone diet ad libitum for 5-6 weeks to induce acute demyelination.[8][9] For chronic demyelination models, this can be extended to 12 weeks or more.[9]

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Monitoring: Monitor the animals' weight and general health status regularly.

Protocol 2: this compound (CHA) Administration

This protocol is based on studies using CHA to promote remyelination, which often involves intracerebroventricular (i.c.v.) administration to bypass the blood-brain barrier and directly target the CNS.[3]

  • CHA Preparation: Dissolve CHA in a vehicle solution (e.g., sterile saline or artificial cerebrospinal fluid). The final concentration should be determined based on the desired dosage.

  • Animal Groups:

    • Control Group: Healthy mice on a standard diet.

    • Cuprizone (CPZ) Group: Mice fed the cuprizone diet for 5 weeks, followed by a return to a standard diet and vehicle administration.

    • CPZ + CHA Group: Mice fed the cuprizone diet for 5 weeks, followed by a return to a standard diet and CHA administration.

  • Administration:

    • Following the 5-week cuprizone treatment, switch the mice back to a standard diet to allow for spontaneous remyelination.

    • Begin CHA or vehicle administration. One study administered CHA (i.c.v.) during the remyelination phase (e.g., from day 14 to day 28 post-lesion in a lysolecithin model).[3] A similar timeframe can be adapted for the cuprizone model.

    • The precise dosage and frequency should be optimized for the specific experimental design.

II. Tissue Processing and Staining

Protocol 3: Tissue Preparation
  • Perfusion: At the experimental endpoint (e.g., 2-4 weeks after cuprizone withdrawal), deeply anesthetize the mice and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

  • Tissue Extraction: Carefully dissect the brain and post-fix in 4% PFA overnight at 4°C.

  • Cryoprotection: Transfer the brain to a 30% sucrose (B13894) solution in PBS at 4°C until it sinks.

  • Sectioning: Freeze the brain and cut coronal sections (e.g., 20-30 µm thickness for frozen sections or 5-10 µm for paraffin-embedded sections) using a cryostat or microtome, focusing on the region of the corpus callosum.[6][7]

Protocol 4: Luxol Fast Blue (LFB) Staining

This protocol is for paraffin-embedded or frozen sections.[6][7][12]

Reagents:

  • Luxol Fast Blue Solution (0.1%): Dissolve 0.1 g of Luxol Fast Blue MBSN in 100 mL of 95% ethanol (B145695). Add 0.5 mL of 10% acetic acid.

  • Lithium Carbonate Solution (0.05%): Dissolve 0.05 g of lithium carbonate in 100 mL of distilled water.

  • 70% Ethanol

  • Cresyl Violet Solution (optional counterstain)

Procedure:

  • Deparaffinization and Hydration (for paraffin (B1166041) sections): Immerse slides in xylene (2 changes, 5 min each), followed by 100% ethanol (2 changes, 3 min each), and 95% ethanol (3 min).[6]

  • Staining: Immerse slides in the LFB solution in an oven at 56-60°C overnight (16-24 hours).[6][7][13]

  • Rinsing: After incubation, allow the slides to cool. Rinse off excess stain with 95% ethanol, followed by a rinse in distilled water.[6][7]

  • Differentiation:

    • Immerse slides in the 0.05% lithium carbonate solution for 10-30 seconds.[6][7]

    • Transfer to 70% ethanol for 10-30 seconds to stop the differentiation.[6][7]

    • Rinse in distilled water.

  • Microscopic Check: Check the slides under a microscope. The gray matter should be colorless, and the white matter (myelin) should be a distinct blue/green. Repeat the differentiation steps if necessary until the desired contrast is achieved.[12]

  • Counterstaining (Optional): Immerse slides in Cresyl Violet solution for 30-40 seconds to stain cell nuclei, then rinse in distilled water.[6][7]

  • Dehydration and Mounting: Dehydrate the sections through ascending grades of ethanol, clear in xylene, and mount with a resinous medium.[7]

III. Data Presentation and Quantification

Quantitative analysis of LFB staining is crucial for an objective assessment of remyelination.

Protocol 5: Quantification of Myelination
  • Image Acquisition: Capture high-resolution images of the stained sections, particularly of the corpus callosum, using a light microscope equipped with a digital camera.

  • Image Analysis:

    • Use image analysis software such as ImageJ or Fiji.[14]

    • Define a region of interest (ROI) within the corpus callosum.

    • Convert the images to 8-bit grayscale.

    • Apply a color threshold to specifically select the blue-stained myelin.[14]

    • Measure the area of the LFB-positive staining within the ROI.

    • The extent of myelination can be expressed as a percentage of the total ROI area or as optical density.[14][15][16]

Quantitative Data Summary

The following tables represent hypothetical data to illustrate how results can be structured for clear comparison.

Table 1: Myelination Assessment by LFB Staining Intensity

GroupTreatmentLFB Staining (% Area) in Corpus Callosum (Mean ± SEM)
1Control (No Cuprizone)95.2 ± 2.1
2Cuprizone + Vehicle35.8 ± 3.5
3Cuprizone + CHA68.5 ± 4.2

Table 2: Myelin Sheath Characteristics (from Electron Microscopy)

GroupTreatmentg-ratio (Axon Diameter / Fiber Diameter) (Mean ± SEM)Myelin Sheath Thickness (µm) (Mean ± SEM)
1Control (No Cuprizone)0.65 ± 0.031.2 ± 0.1
2Cuprizone + Vehicle0.85 ± 0.040.4 ± 0.05
3Cuprizone + CHA0.75 ± 0.030.8 ± 0.08
Note: A lower g-ratio indicates a thicker myelin sheath.

IV. Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

G cluster_demyelination Demyelination Phase cluster_remyelination Remyelination Phase cluster_analysis Analysis Phase cuprizone Cuprizone Diet (5 weeks) treatment CHA / Vehicle Administration cuprizone->treatment tissue_prep Tissue Preparation (Perfusion & Sectioning) treatment->tissue_prep staining Luxol Fast Blue Staining tissue_prep->staining imaging Microscopy & Imaging staining->imaging quant Image Quantification imaging->quant

Caption: Experimental workflow for assessing CHA-induced remyelination.

CHA Signaling Pathway for Remyelination

This compound (CHA) promotes remyelination by activating the A1 adenosine receptor on oligodendrocyte precursor cells (OPCs).[3][4] This activation is thought to stimulate OPC migration and differentiation into mature, myelin-producing oligodendrocytes.[4][5][17]

G CHA This compound (CHA) A1R A1 Adenosine Receptor (A1AR) CHA->A1R Binds & Activates Migration OPC Migration A1R->Migration Stimulates Differentiation OPC Differentiation A1R->Differentiation Promotes OPC Oligodendrocyte Precursor Cell (OPC) Oligo Mature Oligodendrocyte Differentiation->Oligo Myelin Myelin Sheath Formation (Remyelination) Oligo->Myelin

Caption: Proposed signaling pathway of CHA-mediated remyelination.

References

Troubleshooting & Optimization

N6-Cyclohexyladenosine solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N6-Cyclohexyladenosine (CHA). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of CHA in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CHA) and what is its primary mechanism of action?

A1: this compound (CHA) is a selective and high-affinity agonist for the adenosine (B11128) A1 receptor (A1R), with an EC50 of 8.2 nM.[1][2] A1R is a G protein-coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] CHA has been shown to enhance the activation of the PI3K/Akt/CREB/BDNF signaling axis and is used in research related to neuroprotection, sleep induction, and cardiovascular function.[1]

Q2: I am observing precipitation after adding my CHA stock solution to my aqueous cell culture medium. What is the likely cause?

A2: Precipitation of CHA in aqueous solutions is a common issue due to its limited water solubility. The most likely cause is that the concentration of CHA in the final aqueous solution exceeds its solubility limit. This can be exacerbated by "solvent shock," where the rapid dilution of a concentrated organic stock (like DMSO) into an aqueous medium causes the compound to crash out of solution. Other contributing factors can include the pH of the medium, temperature shifts, and interactions with other media components.[4][5]

Q3: What is the maximum recommended final concentration of DMSO in cell culture media?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[4] However, the tolerance to DMSO can vary significantly between different cell lines. It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.[4]

Q4: How should I store my solid CHA and prepared stock solutions?

A4: Solid this compound should be stored at -20°C for long-term stability (months to years).[6] Once prepared, stock solutions in solvents like DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1][7] At -80°C, the solution can be stable for up to 2 years, while at -20°C, it is typically stable for up to 1 year.[1][2]

Troubleshooting Guide: CHA Precipitation in Aqueous Solutions

If you are encountering precipitation of this compound in your aqueous experimental solutions, follow this step-by-step troubleshooting guide.

Step 1: Verify Your Stock Solution

  • Observation: Check your concentrated CHA stock solution (e.g., in DMSO). Is it clear, or is there visible precipitate?

  • Action: If the stock solution has precipitated, gently warm it in a 37°C water bath and vortex or sonicate until the compound is fully redissolved.[2][5] Always allow the vial to return to room temperature before opening to avoid moisture condensation.[7] If it does not redissolve, prepare a fresh stock solution.

Step 2: Optimize the Dilution Procedure

  • Problem: Adding a cold, concentrated stock solution directly to a large volume of aqueous media can cause the compound to precipitate immediately.

  • Protocol:

    • Pre-warm your cell culture medium or aqueous buffer to 37°C.[5]

    • Instead of a single large dilution, perform a serial dilution. First, dilute the CHA stock into a smaller volume of pre-warmed media.

    • Add the CHA stock solution drop-wise to the pre-warmed medium while gently swirling or vortexing.[5] This rapid mixing helps to disperse the compound quickly and avoid localized high concentrations.[4]

    • Use the freshly prepared CHA-containing medium immediately to minimize the risk of precipitation over time.[2]

Step 3: Adjust Final Concentration and Solvent System

  • Problem: The desired final concentration of CHA may be too high for the aqueous environment, even with a low DMSO concentration.

  • Solutions:

    • Lower the CHA Concentration: Test a lower final working concentration of CHA.

    • Use Solubility Enhancers: For in vivo or other specific applications, co-solvents and solubility enhancers can be used. A common formulation includes PEG300, Tween-80, and saline in addition to DMSO.[1][2]

    • Serum: If your experiment allows, the presence of serum in the cell culture medium can help to keep hydrophobic compounds in solution, as proteins like albumin can bind to the compound.[4]

Quantitative Data Summary

The solubility of this compound can vary depending on the solvent and the specific batch of the compound. The following tables summarize the available solubility data.

Table 1: Solubility in Organic Solvents

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Source(s)
DMSO≥ 100 mg/mL≥ 286.22 mM[1]
DMSO99 mg/mL283.36 mM[2]
DMSO5 mg/mL14.31 mM[8]
Ethanol20 mM6.99 mg/mL
Ethanol3 mg/mL8.59 mM[8]
DMF20 mg/mL57.24 mM[8]

Note: The molecular weight of this compound is approximately 349.38 g/mol . "≥" indicates that the compound is soluble at that concentration, but the saturation point was not determined.

Table 2: Solubility in Aqueous-Based Solutions and Formulations

Solvent SystemMaximum Concentration (mg/mL)Maximum Concentration (mM)Source(s)
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline3.3 mg/mL9.45 mM[2]
DMSO:PBS (pH 7.2) (1:6)0.14 mg/mL0.40 mM[8]
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL1.43 mM[8]

Experimental Protocols & Visualizations

Protocol: Preparation of a 10 mM CHA Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh out the desired amount of solid this compound powder. For example, to make 1 mL of a 10 mM solution, you would need 3.49 mg (Molecular Weight = 349.38 g/mol ).

  • Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO. For the example above, add 1 mL of DMSO.

  • Dissolve: Vortex the solution thoroughly. If necessary, gently warm the vial in a 37°C water bath or sonicate to ensure the compound is completely dissolved.[2] Visually inspect the solution to confirm there are no solid particles.

  • Sterilization (Optional): For cell culture applications, sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C.[1]

G Workflow for Preparing CHA Stock Solution cluster_0 Preparation weigh 1. Weigh solid CHA add_dmso 2. Add anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate / Warm to dissolve add_dmso->dissolve sterilize 4. Sterilize with 0.22 µm filter dissolve->sterilize aliquot 5. Aliquot into single-use tubes sterilize->aliquot store 6. Store at -20°C or -80°C aliquot->store G Troubleshooting CHA Precipitation in Aqueous Media cluster_1 Stock Solution Issue cluster_2 Dilution Issue start Precipitate observed after adding CHA to aqueous media check_stock Is the concentrated stock solution clear? start->check_stock redissolve Warm and vortex/sonicate to redissolve stock check_stock->redissolve No prewarm Pre-warm media to 37°C check_stock->prewarm Yes redissolve->check_stock Success prepare_fresh If not soluble, prepare fresh stock redissolve->prepare_fresh Fails prepare_fresh->check_stock add_slowly Add stock drop-wise with rapid mixing prewarm->add_slowly serial_dilute Consider serial dilution add_slowly->serial_dilute end_ok Issue Resolved serial_dilute->end_ok end_persist Precipitation persists serial_dilute->end_persist G Simplified Adenosine A1 Receptor Signaling Pathway cha This compound (CHA) a1r Adenosine A1 Receptor cha->a1r activates gi Gi Protein a1r->gi activates ac Adenylyl Cyclase gi->ac inhibits pi3k PI3K gi->pi3k activates camp cAMP ac->camp converts ATP to downstream Downstream Effects (e.g., Cell Survival, Neuroprotection) camp->downstream influences akt Akt pi3k->akt activates akt->downstream

References

improving the stability of N6-Cyclohexyladenosine in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N6-Cyclohexyladenosine (CHA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of CHA in experimental buffers and to troubleshoot common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound (CHA)?

A1: CHA is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 20 mM).[1] For most in vitro experiments, a high-concentration stock solution in DMSO is recommended. For in vivo studies, further dilution in appropriate vehicles like saline with solubilizing agents may be necessary.[2] Always use high-purity, anhydrous DMSO to prepare stock solutions, as hygroscopic DMSO can negatively impact solubility.[3] It is recommended to sonicate the solution to aid dissolution.[2]

Q2: What are the recommended storage conditions for CHA powder and stock solutions?

A2: CHA powder is stable for years when stored at -20°C.[3] Stock solutions in DMSO or ethanol should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one year, or at -80°C for up to two years for maximum stability.[3][4] For working solutions intended for in vivo experiments, it is best to prepare them fresh on the day of use.[3]

Q3: My CHA solution appears cloudy or has precipitated. What should I do?

A3: Cloudiness or precipitation can occur if the solubility limit is exceeded in the chosen solvent or if the solution has been stored improperly. Gently warming the solution and sonicating can help redissolve the compound.[2] If precipitation persists, it may indicate degradation or that the concentration is too high for the solvent. Consider preparing a fresh, lower-concentration stock solution.

Q4: What are the primary factors that affect the stability of CHA in aqueous buffers?

A4: The stability of adenosine (B11128) analogs like CHA in aqueous solutions is primarily influenced by pH and temperature.[5] Acidic conditions can lead to the hydrolysis of the N-glycosidic bond, resulting in the separation of the cyclohexyladenine base from the ribose sugar.[6] Elevated temperatures can accelerate this degradation process.[5]

Q5: Are there any specific buffer components I should avoid when working with CHA?

A5: While specific incompatibilities for CHA are not extensively documented, it is good practice to use freshly prepared buffers and avoid highly acidic or basic conditions for prolonged periods. The stability of adenosine has been shown to be good in common buffers like 0.9% sodium chloride and 5% dextrose.[7][8]

Troubleshooting Guides

Issue 1: Inconsistent or weaker than expected biological activity.

This could be due to the degradation of CHA in your experimental setup.

Troubleshooting Workflow:

start Inconsistent/Weak Biological Activity check_stock 1. Verify Stock Solution Integrity start->check_stock prepare_fresh Prepare fresh stock solution from powder check_stock->prepare_fresh If powder is old or storage is questionable check_storage Review storage conditions (temp, aliquots) check_stock->check_storage check_buffer 2. Evaluate Working Solution Stability check_stock->check_buffer If stock is confirmed good prepare_fresh->check_buffer check_storage->prepare_fresh If improper storage buffer_pH Measure buffer pH check_buffer->buffer_pH buffer_age Use freshly prepared buffer check_buffer->buffer_age incubation_time Consider experiment duration and temperature check_buffer->incubation_time stability_test 3. Perform Stability Test (e.g., HPLC) check_buffer->stability_test If degradation is still suspected end Resolution: Optimize protocol based on findings buffer_pH->end Adjust pH if necessary buffer_age->end incubation_time->end Minimize time/temp if possible compare_results Compare fresh vs. incubated samples stability_test->compare_results compare_results->end

Caption: Troubleshooting workflow for inconsistent CHA activity.

Issue 2: Suspected degradation of CHA during a long-term experiment.

For experiments lasting several hours or days, ensuring the stability of CHA is critical.

Preventative Measures and Solutions:

  • pH Control: Maintain the pH of your experimental buffer within a neutral to slightly basic range (pH 7-8) to minimize acid-catalyzed hydrolysis.

  • Temperature Management: If possible, conduct long-term incubations at lower temperatures (e.g., 4°C or room temperature) rather than 37°C to slow down potential degradation.

  • Fresh Additions: For very long experiments, consider replenishing the CHA-containing medium periodically.

  • Protective Agents: While not standard, the inclusion of antioxidants could be explored, though their compatibility and efficacy would need to be validated for your specific assay.

Data Presentation

Table 1: Solubility and Recommended Storage of this compound (CHA)

ParameterSolvent/ConditionSpecificationReference(s)
Solubility DMSOUp to 100 mM[1]
EthanolUp to 20 mM[1]
Storage (Powder) -20°CUp to 3 years[3]
4°CUp to 2 years[3]
Storage (Stock Solution) -80°CUp to 2 years[3]
-20°CUp to 1 year[3]

Experimental Protocols

Protocol 1: Preparation of a 100 mM CHA Stock Solution in DMSO
  • Materials:

    • This compound (CHA) powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, conical microcentrifuge tubes

    • Vortex mixer

    • Sonicator bath

  • Procedure:

    • Allow the CHA powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of CHA powder. For 1 mL of a 100 mM solution, you will need 34.94 mg (M.Wt: 349.38 g/mol ).[1]

    • Add the CHA powder to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex the tube vigorously for 1-2 minutes.

    • Place the tube in a sonicator bath for 5-10 minutes to ensure complete dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes in sterile tubes to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol provides a general framework for assessing CHA stability. Method optimization will be required.

Experimental Workflow:

HPLC Stability Assessment Workflow prep_cha Prepare CHA working solution in buffer time_zero Time Zero (T0) Sample: Immediately analyze a portion via HPLC prep_cha->time_zero incubate Incubate remaining solution under experimental conditions (e.g., 37°C) prep_cha->incubate analyze Analyze samples via HPLC time_zero->analyze time_points Collect samples at pre-defined time points (e.g., 1h, 4h, 24h) incubate->time_points time_points->analyze data_analysis Data Analysis: - Measure CHA peak area - Identify degradation peaks analyze->data_analysis quantify Quantify CHA remaining (% of T0) data_analysis->quantify

Caption: Workflow for assessing CHA stability using HPLC.

Methodology:

  • Sample Preparation:

    • Prepare a solution of CHA in the experimental buffer of interest at the desired concentration.

    • Immediately after preparation, take a "time zero" sample and inject it into the HPLC system.

    • Incubate the remaining solution under the desired experimental conditions (e.g., specific temperature, light exposure).

    • Collect samples at various time points (e.g., 1, 4, 8, 24 hours).

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.01 M phosphate (B84403) buffer, pH 3.7) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[6]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 260 nm.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Integrate the peak area corresponding to CHA in the chromatograms for each time point.

    • Calculate the percentage of CHA remaining at each time point relative to the "time zero" sample.

    • Monitor the appearance of new peaks, which may indicate degradation products. The primary degradation product would likely be adenine.[6]

Disclaimer: The information provided is for research purposes only. Experimental conditions should be optimized for your specific application.

References

troubleshooting N6-Cyclohexyladenosine experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N6-Cyclohexyladenosine (CHA). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot experimental variability and provide clear guidance on the use of CHA.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (CHA)?

A1: this compound is a high-affinity, selective agonist for the adenosine (B11128) A1 receptor (A1R).[1][2][3] Its binding to the A1R, a G protein-coupled receptor (GPCR), typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[3] Additionally, CHA has been shown to enhance the activation of the PI3K/Akt/CREB/BDNF signaling axis.[1]

Q2: What are the common research applications of CHA?

A2: CHA is utilized in a variety of research areas due to its selective A1R agonism. Common applications include studies on:

  • Neuroprotection and Remyelination[1][4]

  • Sleep Regulation[1]

  • Cardiovascular function, including heart rate and blood pressure modulation[2][5]

  • Renal physiology, particularly vasoconstriction[6]

  • Targeted temperature management and induced hypothermia[7]

  • Models of neurological disorders such as Huntington's disease[1]

Q3: I am observing no effect or a reduced effect of CHA over time. What could be the cause?

A3: A common reason for a diminished response to CHA is receptor desensitization and downregulation.[4][7] Prolonged or repeated exposure to an agonist like CHA can lead to the phosphorylation, internalization, and subsequent degradation of the A1 receptors, reducing the number of functional receptors on the cell surface.[3][7] This can result in a decreased cellular response to the compound. Consider the duration and frequency of CHA application in your experimental design.

Q4: I have seen conflicting reports on the effects of CHA. Why might this be?

A4: Experimental outcomes with CHA can vary due to several factors:

  • Dose-dependency: CHA can have biphasic or dose-dependent effects. For example, in renal studies, submicromolar concentrations cause vasoconstriction, while higher concentrations can lead to relative vasodilation.[6]

  • Animal model and tissue specificity: The expression levels and coupling efficiency of A1 receptors can differ between tissues and animal models, leading to varied responses.

  • Experimental conditions: Factors such as the physiological state of the animal (e.g., sodium loading in renal experiments) can significantly influence the observed effects.[6] For instance, CHA showed neuroprotective effects in a rat model of Huntington's disease but not in a model of middle cerebral artery occlusion.[1]

Troubleshooting Guides

Issue 1: Problems with CHA Solubility and Formulation

Symptom:

  • Precipitate is visible in the stock solution or final dilution.

  • Inconsistent results between experiments, possibly due to inaccurate dosing.

Possible Causes and Solutions:

Possible Cause Solution
Improper Solvent CHA is readily soluble in DMSO (to 100 mM) and ethanol (B145695) (to 20 mM).[8] Ensure you are using an appropriate solvent.
Low-Quality or Hygroscopic Solvent Use high-purity, anhydrous solvents. Hygroscopic DMSO can negatively impact the solubility of some compounds.
Precipitation Upon Dilution When diluting a DMSO stock solution into an aqueous buffer, ensure the final DMSO concentration is low enough to maintain solubility and is compatible with your experimental system. If precipitation occurs, consider using a formulation with co-solvents like PEG300 and Tween-80 for in vivo use.[1][9]
Insufficient Dissolution Gentle heating and/or sonication can aid in the dissolution of CHA.[1][9]
Improper Storage of Solutions Prepare fresh working solutions for in vivo experiments on the day of use.[1] Stock solutions in DMSO should be stored at -20°C or -80°C.[9][10]
Issue 2: Inconsistent or Unexpected Biological Responses

Symptom:

  • High variability between replicate experiments.

  • Lack of a clear dose-response relationship.

  • Biological effect is opposite to what is expected.

Possible Causes and Solutions:

Possible Cause Solution
Compound Purity and Integrity Verify the purity of your CHA lot using the supplier's Certificate of Analysis. Purity should typically be ≥98%.[8] Improper storage can lead to degradation.
Receptor Desensitization If your protocol involves prolonged exposure or repeated applications of CHA, you may be observing receptor downregulation.[3][4][7] Consider shorter incubation times or less frequent administration.
Cell Culture Conditions Ensure consistent cell passage number, confluency, and serum levels, as these can affect receptor expression and signaling.
Individual Variation (In Vivo) In animal studies, individual responses to CHA can vary.[7] Ensure adequate sample sizes to account for this variability and consider if dose titration is necessary for each subject.
Off-Target Effects While CHA is a selective A1R agonist, very high concentrations may lead to off-target effects. Perform dose-response experiments to identify the optimal concentration range.

Quantitative Data Summary

Table 1: Receptor Binding and Potency of this compound (CHA)

Parameter Value Species/System
EC50 8.2 nMNot Specified
Kd 0.7 nMBovine brain membranes
Kd 6 nMGuinea pig brain membranes

Table 2: Solubility and Storage of this compound (CHA)

Parameter Value Notes
Solubility in DMSO ≥ 100 mM[8] Sonication is recommended[9]
Solubility in Ethanol 20 mM[8]
In Vivo Formulation Solubility ≥ 2.5 mg/mL (7.16 mM)In 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]
Storage (Solid) -20°C for up to 3 years; 4°C for short term (days to weeks)[2][10]
Storage (In Solvent) -20°C or -80°C for up to 1 month (aliquots recommended)

Experimental Protocols

Protocol 1: Preparation of CHA Stock and In Vivo Formulation

1. Preparation of 10 mM Stock Solution in DMSO:

  • Materials: this compound (MW: 349.38 g/mol ), anhydrous DMSO.
  • Procedure: To prepare a 10 mM stock solution, dissolve 3.5 mg of CHA in 1 mL of DMSO.
  • Storage: Aliquot and store at -20°C for up to one month.

2. Preparation of In Vivo Formulation (Example): [1][9]

  • Materials: CHA stock solution (e.g., 25 mg/mL in DMSO), PEG300, Tween-80, Saline.
  • Procedure (for a final concentration of 2.5 mg/mL):
  • Start with 100 µL of a 25 mg/mL CHA stock solution in DMSO.
  • Add 400 µL of PEG300 and mix thoroughly.
  • Add 50 µL of Tween-80 and mix until the solution is clear.
  • Add 450 µL of saline to reach a final volume of 1 mL.
  • Note: This formulation should be prepared fresh on the day of use. If precipitation occurs, gentle warming or sonication may be used.[1]

Protocol 2: General In Vitro Cell-Based Assay

1. Cell Seeding: Plate cells at a desired density in a suitable culture plate and allow them to adhere and grow (typically 24 hours).

2. Serum Starvation (Optional): To reduce background signaling, you may replace the growth medium with a low-serum or serum-free medium for 2-4 hours before treatment.

3. CHA Treatment:

  • Prepare serial dilutions of CHA in the appropriate cell culture medium from your stock solution.
  • Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells (including vehicle control) and is non-toxic to the cells (typically <0.1%).
  • Remove the old medium and add the CHA-containing medium or vehicle control to the cells.

4. Incubation: Incubate the cells for the desired period (e.g., 30 minutes for signaling pathway analysis, or longer for functional assays).

5. Downstream Analysis: After incubation, lyse the cells for protein analysis (e.g., Western blot for p-Akt), perform a functional assay (e.g., cAMP measurement), or conduct other relevant analyses.

Visualizations

CHA_Signaling_Pathway CHA This compound (CHA) A1R Adenosine A1 Receptor (A1R) CHA->A1R Binds G_protein Gi/o Protein A1R->G_protein Activates PI3K PI3K A1R->PI3K Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Response Cellular Response (e.g., Neuroprotection) cAMP->Response Akt Akt PI3K->Akt CREB CREB Akt->CREB BDNF BDNF CREB->BDNF BDNF->Response

Caption: Signaling pathway of this compound (CHA) via the A1 receptor.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cha Prepare CHA Stock (e.g., 10mM in DMSO) prep_dilutions Prepare Working Dilutions prep_cha->prep_dilutions treat_cells Treat Cells/Administer to Animal (Include Vehicle Control) prep_dilutions->treat_cells incubation Incubate for Defined Period treat_cells->incubation harvest Harvest Cells/Tissue incubation->harvest downstream Perform Downstream Assay (e.g., Western, cAMP assay) harvest->downstream data_analysis Data Analysis downstream->data_analysis

Caption: General experimental workflow for in vitro or in vivo studies with CHA.

Troubleshooting_Logic start Inconsistent/No CHA Effect check_solubility Is the CHA solution clear? start->check_solubility solubility_issue Troubleshoot Solubility: - Use fresh, anhydrous solvent - Sonicate/Warm gently - Check final dilution check_solubility->solubility_issue No check_storage Was CHA stored correctly? check_solubility->check_storage Yes storage_issue Prepare fresh solutions. Verify solid compound storage (-20°C). check_storage->storage_issue No check_protocol Is there prolonged/repeated CHA exposure? check_storage->check_protocol Yes desensitization_issue Consider receptor desensitization. Modify treatment duration/ frequency. check_protocol->desensitization_issue Yes check_controls Are controls behaving as expected? check_protocol->check_controls No controls_issue Review entire protocol: - Cell health - Reagent integrity - Assay procedure check_controls->controls_issue No success Investigate other biological factors (e.g., receptor expression) check_controls->success Yes

Caption: A logical troubleshooting guide for CHA experimental variability.

References

potential off-target effects of N6-Cyclohexyladenosine in research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N6-Cyclohexyladenosine (CHA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of CHA and to offer troubleshooting support for experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CHA) and what is its primary target?

A1: this compound (CHA) is a synthetic adenosine (B11128) analog. Its primary and well-characterized target is the adenosine A1 receptor (A1AR), for which it is a high-affinity agonist.[1] It is highly selective for the A1 receptor over the A2A receptor.[2]

Q2: What are off-target effects and why are they a concern when using CHA?

A2: Off-target effects are interactions of a compound with molecular targets other than its intended primary target. These interactions can lead to unexpected biological responses, confounding experimental results and potentially leading to misinterpretation of data. For a highly potent and selective compound like CHA, understanding any potential off-target activities is crucial for accurately attributing observed effects to the engagement of the A1 adenosine receptor.

Q3: Are there any known off-target interactions for CHA?

A3: While CHA is known for its high selectivity for the A1 adenosine receptor over other adenosine receptor subtypes, comprehensive public data on its interactions with a broad range of other receptors, ion channels, and enzymes (a full off-target profile) is limited. Researchers should be aware of the theoretical possibility of cross-reactivity with other G-protein coupled receptors (GPCRs) or kinases, especially at higher concentrations. The structural similarity of CHA to endogenous adenosine suggests that enzymes involved in adenosine metabolism could also be potential off-targets, though specific inhibitory data is not widely available.

Q4: At what concentrations are off-target effects of CHA more likely to be observed?

A4: Off-target effects are generally concentration-dependent. While CHA is a potent A1AR agonist with an EC50 in the low nanomolar range (around 8.2 nM), using it at significantly higher concentrations (e.g., in the micromolar range) increases the likelihood of engaging lower-affinity off-target sites.[1] It is always recommended to use the lowest effective concentration to achieve the desired on-target effect and to perform dose-response experiments to identify the optimal concentration range.

Q5: How can I minimize the risk of off-target effects in my experiments?

A5: To minimize the risk of off-target effects, consider the following:

  • Dose-Response Studies: Conduct careful dose-response studies to determine the minimal effective concentration of CHA for your desired on-target effect.

  • Use of a Antagonist: Use a selective A1 adenosine receptor antagonist to demonstrate that the observed effect of CHA is reversible and mediated by the A1 receptor.

  • Use of Structurally Unrelated Agonists: Confirm your findings with a structurally unrelated A1 adenosine receptor agonist. If both compounds produce the same effect, it is more likely to be an on-target effect.

  • Control Experiments: Include appropriate negative and positive controls in your experimental design.

  • Target Knockdown/Knockout Models: In cell-based assays, using cells where the A1 adenosine receptor has been knocked down (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR/Cas9) can provide definitive evidence for on-target activity.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with CHA, with a focus on distinguishing on-target from potential off-target effects.

Problem 1: I am observing an unexpected or inconsistent biological response with CHA.

  • Question: Could this be an off-target effect?

    • Answer: It is possible. Unexpected effects, especially at high concentrations, may indicate engagement of an off-target molecule.

  • Troubleshooting Steps:

    • Verify CHA Integrity and Concentration: Ensure the compound is not degraded and that the correct concentration was used.

    • Perform a Dose-Response Curve: Atypical dose-response curves (e.g., biphasic) can suggest multiple targets with different affinities.

    • Antagonist Rescue: Attempt to block the unexpected effect with a selective A1AR antagonist (e.g., DPCPX). If the antagonist reverses the effect, it is likely on-target.

    • Orthogonal Agonist: Test a structurally different A1AR agonist. If it recapitulates the effect, it strengthens the on-target hypothesis. If not, an off-target effect of CHA is more likely.

Problem 2: The effect of CHA is not blocked by a selective A1AR antagonist.

  • Question: Does this confirm an off-target effect?

    • Answer: This is strong evidence for an off-target effect, assuming the antagonist was used at an appropriate concentration to fully block the A1 receptor.

  • Troubleshooting Steps:

    • Confirm Antagonist Activity: Ensure the antagonist is active in your experimental system by testing its ability to block a known A1AR-mediated response.

    • Consider Receptor Subtypes: While CHA is selective, ensure your system doesn't express other adenosine receptor subtypes that might be activated at higher CHA concentrations and are not blocked by your chosen antagonist.

    • Investigate Potential Off-Targets: Consider performing broader pharmacological profiling, such as a commercially available kinase panel screening or a safety pharmacology panel, to identify potential off-target interactions.

Problem 3: I see a response in my A1AR knockout/knockdown cells treated with CHA.

  • Question: Why am I still observing an effect?

    • Answer: This is a very strong indication of an off-target effect, as the primary target has been removed.

  • Troubleshooting Steps:

    • Confirm Knockout/Knockdown Efficiency: Verify the absence or significant reduction of the A1AR protein or mRNA in your cell model.

    • Dose-Dependence of the Off-Target Effect: Characterize the dose-response relationship of the effect in the knockout/knockdown cells to understand the potency of the off-target interaction.

    • Hypothesize and Test Potential Off-Targets: Based on the nature of the observed phenotype, you can start to investigate potential off-target classes (e.g., other GPCRs, ion channels, enzymes).

Quantitative Data

Table 1: On-Target Binding Affinity and Potency of this compound (CHA)

ParameterSpeciesTissue/SystemValueReference
EC50-A1 Adenosine Receptor8.2 nM[1]
KdBovineBrain Membranes0.7 nM
KdGuinea PigBrain Membranes6 nM

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine Off-Target Interactions

This protocol describes a competitive binding assay to assess the affinity of CHA for a potential off-target receptor.

  • Principle: This assay measures the ability of unlabeled CHA to compete with a radiolabeled ligand for binding to a specific receptor of interest expressed in cell membranes.

  • Materials:

    • Cell membranes expressing the receptor of interest.

    • Radiolabeled ligand specific for the receptor of interest (e.g., [3H]-labeled).

    • This compound (CHA).

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Wash Buffer (ice-cold).

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare serial dilutions of CHA.

    • In a 96-well plate, combine the cell membranes, the radiolabeled ligand (at a concentration close to its Kd), and either buffer (for total binding), a high concentration of a known unlabeled ligand for the receptor (for non-specific binding), or the serial dilutions of CHA.

    • Incubate to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate specific binding and plot the percentage of specific binding against the concentration of CHA to determine the IC50, which can then be converted to a Ki value.

Protocol 2: Functional Assay to Validate Off-Target Effects (Example: cAMP Assay)

This protocol can be used to determine if CHA functionally modulates a G-protein coupled receptor (GPCR) that signals through changes in intracellular cyclic AMP (cAMP).

  • Principle: This assay measures the level of intracellular cAMP in response to treatment with CHA in cells expressing a potential off-target GPCR.

  • Materials:

    • Cells expressing the GPCR of interest.

    • This compound (CHA).

    • Forskolin (B1673556) (a direct activator of adenylyl cyclase, used to stimulate cAMP production).

    • A selective agonist for the GPCR of interest (positive control).

    • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of CHA.

    • Stimulate the cells with forskolin (for Gi-coupled receptors) or measure basal cAMP levels (for Gs-coupled receptors).

    • Lyse the cells and measure the intracellular cAMP concentration using a commercial kit according to the manufacturer's instructions.

    • A decrease in forskolin-stimulated cAMP suggests activation of a Gi-coupled receptor, while an increase in basal cAMP suggests activation of a Gs-coupled receptor.

    • Compare the effect of CHA to that of the known selective agonist for the receptor.

Visualizations

Signaling_Pathway CHA This compound A1AR A1 Adenosine Receptor CHA->A1AR binds G_protein Gi/o Protein A1AR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC activates GIRK GIRK Channel G_protein->GIRK activates Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG K_efflux ↑ K+ Efflux GIRK->K_efflux Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx

Caption: Simplified signaling pathways of the A1 Adenosine Receptor.

Troubleshooting_Workflow Start Unexpected Experimental Result with CHA Check_Compound Verify CHA Integrity and Concentration Start->Check_Compound Dose_Response Perform Full Dose-Response Curve Check_Compound->Dose_Response Antagonist_Rescue Test with Selective A1AR Antagonist Dose_Response->Antagonist_Rescue Orthogonal_Agonist Test with Structurally Different A1AR Agonist Antagonist_Rescue->Orthogonal_Agonist Effect Not Blocked On_Target Likely On-Target Effect Antagonist_Rescue->On_Target Effect Blocked Orthogonal_Agonist->On_Target Effect Reproduced Off_Target Likely Off-Target Effect Orthogonal_Agonist->Off_Target Effect Not Reproduced Investigate_Off_Target Investigate Potential Off-Targets Off_Target->Investigate_Off_Target

Caption: Workflow for troubleshooting unexpected results with CHA.

Off_Target_Validation Hypothesis Hypothesize Potential Off-Target (e.g., Receptor X) Binding_Assay Perform Radioligand Binding Assay for Receptor X Hypothesis->Binding_Assay Binding_Result Significant Binding Affinity? Binding_Assay->Binding_Result Functional_Assay Perform Functional Assay (e.g., cAMP, Ca2+ flux) Binding_Result->Functional_Assay Yes No_Interaction No Significant Interaction Binding_Result->No_Interaction No Functional_Result Functional Modulation Observed? Functional_Assay->Functional_Result Confirmed_Off_Target Confirmed Off-Target Functional_Result->Confirmed_Off_Target Yes Functional_Result->No_Interaction No

Caption: Logical steps for identifying and validating an off-target effect.

References

Technical Support Center: N6-Cyclohexyladenosine (CHA) Cardiovascular Side Effect Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the cardiovascular side effects of N6-Cyclohexyladenosine (CHA) in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary cardiovascular side effects of this compound (CHA) administration in vivo?

A1: this compound (CHA) is a potent and selective agonist for the adenosine (B11128) A1 receptor (A1AR).[1][2] Activation of A1AR in the cardiovascular system can lead to a dose-dependent decrease in heart rate (bradycardia) and blood pressure (hypotension).[3][4] In some preclinical models, CHA has also been associated with cardiodepression.

Q2: What is the mechanism behind CHA-induced cardiovascular side effects?

A2: CHA exerts its effects by activating A1 adenosine receptors. In the heart, A1AR activation in the sinoatrial and atrioventricular nodes leads to a negative chronotropic (slowing of heart rate) and dromotropic (slowing of conduction) effect.[5][6] This is primarily mediated by the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[3] Systemically, activation of A1AR can contribute to vasodilation, resulting in a drop in blood pressure. Additionally, central nervous system actions of CHA can enhance vagal tone, further contributing to bradycardia.[7][8]

Q3: Can the cardiovascular side effects of CHA be mitigated?

A3: Yes, several strategies can be employed to mitigate the cardiovascular side effects of CHA. These primarily involve the co-administration of specific antagonists that can counteract the effects of CHA either peripherally or through different mechanisms.

Q4: Is it possible to separate the therapeutic effects of CHA from its cardiovascular side effects?

A4: To some extent, yes. One strategy is to use peripherally restricted antagonists. For example, 8-p-(sulfophenyl)theophylline (8-SPT) is an adenosine receptor antagonist that does not cross the blood-brain barrier and can be used to reverse the peripheral cardiovascular effects of CHA while preserving its central nervous system actions.[7]

Troubleshooting Guides

Issue 1: Significant Bradycardia Observed After CHA Administration

Potential Cause: Activation of A1 adenosine receptors in the sinoatrial and atrioventricular nodes, and increased vagal tone.

Troubleshooting Steps:

  • Monitor Heart Rate Continuously: Employ continuous ECG or telemetry to monitor heart rate in real-time.

  • Administer a Muscarinic Antagonist: Pre-treatment with atropine (B194438), a muscarinic receptor antagonist, can block the enhanced vagal tone contributing to bradycardia.[7][8]

    • Suggested dose (rats): 1 mg/kg, administered 15 minutes before CHA.[7]

  • Use a Peripheral Adenosine Receptor Antagonist: Co-administration of a peripherally acting adenosine receptor antagonist like 8-p-(sulfophenyl)theophylline (8-SPT) can help reverse the direct effects of CHA on the heart.[7]

    • Suggested dose (rats): 25 mg/kg, administered 15 minutes before CHA.[7]

  • Consider Dose Reduction: If bradycardia remains a significant issue, consider reducing the dose of CHA in your experimental protocol.

Issue 2: Pronounced Hypotension Following CHA Administration

Potential Cause: A1AR-mediated vasodilation and potential cardiodepression.

Troubleshooting Steps:

  • Continuous Blood Pressure Monitoring: Utilize intra-arterial catheters or telemetry to obtain accurate and continuous blood pressure readings.

  • Co-administer a Peripheral Adenosine Receptor Antagonist: Pre-treatment with 8-p-(sulfophenyl)theophylline (8-SPT) can effectively mitigate CHA-induced hypotension by blocking peripheral A1 adenosine receptors.[7]

  • Combine Antagonists for Comprehensive Mitigation: A combination of atropine and 8-SPT has been shown to be effective in preserving both mean arterial pressure and heart rate at baseline levels following CHA administration in rats.[7]

  • Fluid Support: Ensure the animal is adequately hydrated. In cases of severe hypotension, intravenous fluid administration may be necessary.

Quantitative Data Summary

Table 1: Effect of this compound (CHA) on Cardiovascular Parameters in Rats

CompoundDoseRoute of AdministrationChange in Blood PressureChange in Heart RateReference
CHA1, 5, and 10 nmolIntrathecalDose-dependent decreaseDose-dependent decrease[3]
CHA0.01-0.1 µgIntracerebroventricularDose-dependent decreaseDose-dependent decrease[4]
CHA0.1-1 µg/kgIntravenousDose-dependent decreaseDose-dependent decrease[4]

Table 2: Mitigation of CHA-Induced Cardiovascular Effects in Rats

Mitigating Agent(s)DosePre-treatment TimeEffect on CHA-induced HypotensionEffect on CHA-induced BradycardiaReference
8-bromo-cAMP--AttenuatedAttenuated[3]
8-SPT + Atropine25 mg/kg + 1 mg/kg15 min before CHAPreserved baseline MAPPreserved baseline HR[7]

Experimental Protocols

Protocol 1: Mitigation of CHA-Induced Cardiovascular Side Effects in Rats using 8-SPT and Atropine

This protocol is based on methodologies described in studies investigating the mitigation of CHA's cardiovascular effects.[7]

Materials:

  • This compound (CHA)

  • 8-p-(sulfophenyl)theophylline (8-SPT)

  • Atropine sulfate

  • Sterile saline for injection

  • Animal model (e.g., Sprague-Dawley rats)

  • Cardiovascular monitoring equipment (telemetry or arterial catheter for blood pressure, ECG for heart rate)

Procedure:

  • Animal Preparation: Anesthetize the rat according to your institutionally approved protocol. For chronic studies, surgically implant telemetry transmitters for blood pressure and ECG monitoring and allow for recovery. For acute studies, insert a catheter into the femoral artery for direct blood pressure measurement and attach ECG leads.

  • Baseline Recordings: Record baseline mean arterial pressure (MAP) and heart rate (HR) for a stable period (e.g., 30 minutes).

  • Pre-treatment:

    • Prepare a solution of 8-SPT (25 mg/kg) and atropine (1 mg/kg) in sterile saline.

    • Administer the solution via intraperitoneal (i.p.) or intravenous (i.v.) injection.

  • Waiting Period: Allow 15 minutes for the antagonists to take effect.

  • CHA Administration:

    • Prepare a solution of CHA (e.g., 1 mg/kg) in sterile saline.

    • Administer CHA via the desired route (e.g., i.p. or i.v.).

  • Post-administration Monitoring: Continuously monitor and record MAP and HR for the duration of the experiment (e.g., 2-4 hours).

  • Data Analysis: Compare the cardiovascular parameters before and after CHA administration in the presence of the antagonists to a control group receiving CHA alone.

Visualizations

Signaling Pathways and Mitigation Strategies

CHA_Cardiovascular_Effects cluster_cha This compound (CHA) cluster_receptors Target Receptors cluster_effects Physiological Effects cluster_mitigation Mitigating Agents CHA CHA A1AR_Heart A1 Adenosine Receptor (Heart) CHA->A1AR_Heart A1AR_Vessels A1 Adenosine Receptor (Vasculature) CHA->A1AR_Vessels A1AR_CNS A1 Adenosine Receptor (CNS) CHA->A1AR_CNS Bradycardia Bradycardia A1AR_Heart->Bradycardia Hypotension Hypotension A1AR_Vessels->Hypotension Vagal_Tone Increased Vagal Tone A1AR_CNS->Vagal_Tone Muscarinic_R Muscarinic Receptor Muscarinic_R->Bradycardia Vagal_Tone->Muscarinic_R SPT 8-SPT (Peripheral Antagonist) SPT->A1AR_Heart Blocks SPT->A1AR_Vessels Blocks Atropine Atropine (Muscarinic Antagonist) Atropine->Muscarinic_R Blocks

Caption: CHA signaling and points of intervention.

Experimental Workflow for Mitigating Cardiovascular Side Effects

Experimental_Workflow A Animal Preparation (Telemetry/Catheter Implantation) B Baseline Cardiovascular Monitoring (MAP & HR) A->B Allow Recovery C Administer Mitigating Agents (e.g., 8-SPT + Atropine) B->C Stable Baseline D Wait 15 minutes C->D E Administer this compound (CHA) D->E F Continuous Post-Dose Monitoring E->F Record Data G Data Analysis and Comparison F->G

Caption: Workflow for in vivo mitigation experiment.

References

Technical Support Center: N6-Cyclohexyladenosine (CHA)-Induced Bradycardia in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting experiments on N6-Cyclohexyladenosine (CHA)-induced bradycardia in animal models.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

QuestionPossible Cause(s)Suggested Solution(s)
Why am I not observing a significant bradycardic effect after CHA administration? 1. Inadequate Dose: The dose of CHA may be too low to elicit a response in the specific animal model or strain. 2. Route of Administration: The chosen route of administration (e.g., intraperitoneal) may result in slower absorption and lower peak plasma concentrations compared to intravenous infusion. 3. Animal Strain/Species Variability: Different animal strains or species can exhibit varying sensitivity to adenosine (B11128) receptor agonists. 4. Drug Stability: Improper storage or preparation of the CHA solution may lead to degradation of the compound.1. Dose-Response Pilot Study: Conduct a pilot study with a range of doses to determine the optimal concentration for your model.[1] 2. Optimize Administration Route: For a more rapid and pronounced effect, consider intravenous (IV) administration.[2][3] 3. Literature Review: Consult literature for doses and responses in your specific animal model. 4. Proper Handling: Ensure CHA is stored at the recommended temperature (e.g., -20°C) and that solutions are freshly prepared.[4] For in vivo experiments, it is recommended to prepare the working solution on the day of use.
The observed bradycardia is highly variable between individual animals. 1. Individual Physiological Differences: Animals may have inherent differences in adenosine receptor density or signaling efficiency. 2. Anesthesia: The type and depth of anesthesia can influence cardiovascular parameters and drug responses. 3. Body Temperature: Core body temperature can affect heart rate and drug metabolism. CHA itself can induce hypothermia.[4][5]1. Increase Sample Size: A larger number of animals per group will improve statistical power and account for individual variability. 2. Standardize Anesthesia Protocol: Maintain a consistent level of anesthesia throughout the experiment. 3. Monitor and Control Body Temperature: Use a heating pad or other means to maintain the animal's core body temperature within a physiological range, unless hypothermia is an intended outcome.
I am observing a diminished bradycardic response with repeated CHA administration (tolerance). 1. Receptor Desensitization: Prolonged or repeated exposure to an agonist can lead to the desensitization and downregulation of A1 adenosine receptors.[2] 2. Receptor Internalization: The A1ARs may be internalized by the cell, reducing the number of receptors available on the cell surface.1. Adjust Dosing Regimen: Allow for a sufficient washout period between doses to permit receptor resensitization. 2. Consider Continuous Infusion: A continuous intravenous infusion at a steady rate may help to achieve a stable effect and manage tolerance.[2][3] 3. Limit Duration of Exposure: Design experiments to minimize the duration of high-concentration CHA exposure.
How can I be sure the observed bradycardia is specifically mediated by A1 adenosine receptors? Off-target effects or activation of other adenosine receptor subtypes. Use a Selective A1 Receptor Antagonist: Pre-treatment with a selective A1 adenosine receptor antagonist, such as DPCPX, should block the bradycardic effect of CHA.[6] The absence of bradycardia in the presence of the antagonist confirms A1 receptor mediation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound (CHA) induces bradycardia?

A1: CHA is a selective agonist for the A1 adenosine receptor (A1AR).[4][7] Activation of A1ARs in the sinoatrial node of the heart leads to an inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[1][6][8] This reduction in cAMP has a negative chronotropic effect, slowing the heart rate.[1]

Q2: What are the expected quantitative effects of CHA on heart rate in rats?

A2: The magnitude of bradycardia is dose-dependent. For example, intrathecal administration of CHA in anesthetized Sprague-Dawley rats at doses of 1, 5, and 10 nmol produced a dose-dependent decrease in heart rate.[1] In another study, a continuous intravenous infusion of 0.25 mg/kg/h in Sprague-Dawley rats resulted in a significant decrease in heart rate, averaging 89 ± 4 beats per minute over 24 hours.[2]

Q3: How should I prepare a CHA solution for in vivo experiments?

A3: For reliable experimental results, it is crucial to first prepare a clear stock solution. The clarified stock solution can then be stored under appropriate conditions. For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use.[7] The solubility of CHA can be influenced by the pH and the vehicle used.

Q4: Are there other physiological effects of CHA that I should be aware of during my experiments?

A4: Yes, besides bradycardia, CHA can also cause a decrease in blood pressure.[1] Additionally, it is known to inhibit thermogenesis and can induce hypothermia.[4][5] Researchers have observed transient hyperglycemia and mild hypercapnia during the initiation of cooling with CHA.[2][3]

Q5: Can CHA be used in conscious animals?

A5: Yes, experiments have been performed in conscious animals. However, it's important to note that CHA can have sedative effects and is a potent locomotor depressant in mice at a dose of 60 μg/kg administered intraperitoneally.[7] The experimental design should account for these potential behavioral changes.

Quantitative Data

Table 1: Dose-Response of Intrathecal this compound on Heart Rate in Anesthetized Sprague-Dawley Rats

Dose (nmol)Route of AdministrationResultReference
1IntrathecalDose-dependent decrease in heart rate[1]
5IntrathecalDose-dependent decrease in heart rate[1]
10IntrathecalDose-dependent decrease in heart rate[1]

Table 2: Effect of Intravenous this compound Infusion on Heart Rate in Sprague-Dawley Rats

DoseRoute of AdministrationAverage Heart RateDurationReference
0.25 mg/kg/hContinuous Intravenous Infusion89 ± 4 bpm24 hours[2]

Experimental Protocols

Protocol 1: Intravenous Administration of CHA in Anesthetized Rats

This protocol is adapted from studies investigating the cardiovascular effects of CHA.[2][3]

1. Animal Preparation:

  • Anesthetize a male Sprague-Dawley rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
  • Surgically implant catheters into the femoral vein for drug administration and the femoral artery for blood pressure and heart rate monitoring.
  • Maintain the animal's body temperature using a heating pad.

2. CHA Solution Preparation:

  • Prepare a stock solution of CHA in a suitable solvent (e.g., DMSO).
  • On the day of the experiment, dilute the stock solution with sterile saline to the desired final concentration for infusion.

3. Experimental Procedure:

  • Allow the animal to stabilize after surgery and instrumentation.
  • Record baseline heart rate and blood pressure for a sufficient period (e.g., 15-30 minutes).
  • Administer CHA via the venous catheter. This can be a bolus injection or a continuous infusion using a syringe pump. For continuous infusion, a rate of 0.25 mg/kg/h has been shown to be effective.[2]
  • Continuously monitor and record heart rate and blood pressure throughout the administration period and for a designated time post-administration.

4. Data Analysis:

  • Calculate the change in heart rate from the baseline for each animal.
  • Perform appropriate statistical analysis to compare the effects of different doses or treatments.

Signaling Pathways and Workflows

CHA_Bradycardia_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CHA This compound (CHA) A1AR A1 Adenosine Receptor CHA->A1AR Binds to G_protein Gi/o Protein A1AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ion_Channel Pacemaker Ion Channels PKA->Ion_Channel Phosphorylates Bradycardia Bradycardia (Decreased Heart Rate) Ion_Channel->Bradycardia Leads to

Caption: Signaling pathway of CHA-induced bradycardia via A1 adenosine receptor activation.

Experimental_Workflow_CHA_Bradycardia cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Prep Animal Preparation (Anesthesia, Catheterization) Baseline Baseline Recording (Heart Rate, Blood Pressure) Animal_Prep->Baseline Solution_Prep CHA Solution Preparation Administration CHA Administration (IV Bolus or Infusion) Solution_Prep->Administration Baseline->Administration Monitoring Continuous Monitoring Administration->Monitoring Data_Processing Data Processing and Analysis Monitoring->Data_Processing Results Results Interpretation Data_Processing->Results

References

Technical Support Center: Optimizing N6-Cyclohexyladenosine (CHA) Dosage for Long-Term In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing N6-Cyclohexyladenosine (CHA) dosage for long-term in vivo studies. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to facilitate successful and effective research.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CHA) and what is its primary mechanism of action?

A1: this compound (CHA) is a potent and selective agonist for the adenosine (B11128) A1 receptor (A1AR).[1][2] Its primary mechanism of action involves binding to and activating A1 receptors, which are G protein-coupled receptors. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] CHA has been shown to enhance the activation of the PI3K/Akt/CREB/BDNF signaling pathway.[1] This pathway is crucial for cell survival, growth, and synaptic plasticity.

Q2: What are the common research applications of CHA in in vivo models?

A2: CHA is utilized in a variety of in vivo research models due to its diverse physiological effects. Key applications include:

  • Neuroprotection: CHA has been shown to protect against neuronal death and is studied in models of neurodegenerative diseases like Huntington's disease.[1]

  • Remyelination: It promotes remyelination, making it a compound of interest in models of demyelinating diseases such as multiple sclerosis.[1]

  • Sleep Induction: CHA has been observed to induce sleep when infused into specific brain regions.[1]

  • Cardiovascular Research: It can decrease heart rate and blood pressure.[3]

  • Pain Research: A1AR agonists are investigated for their potential antinociceptive effects in chronic and neuropathic pain models.[4]

Q3: What are the main challenges associated with long-term in vivo administration of CHA?

A3: The primary challenges in long-term studies with CHA and other A1AR agonists are receptor desensitization and downregulation.[3][5] Continuous exposure to an agonist can lead to a diminished response over time, a phenomenon known as tachyphylaxis.[6][7] This can result in a loss of therapeutic efficacy. Other potential challenges include managing off-target effects and ensuring the stability of the compound in the delivery vehicle for the duration of the study.

Q4: How can I mitigate adenosine A1 receptor desensitization during a long-term study?

A4: Mitigating A1AR desensitization is crucial for the success of chronic studies. Here are some strategies to consider:

  • Intermittent Dosing: Instead of continuous administration, an intermittent dosing schedule or "dosing holidays" may allow for the resensitization of the receptors.

  • Partial Agonists: Using a partial A1AR agonist, if appropriate for the research question, can be an effective strategy as they are less likely to cause receptor desensitization compared to full agonists like CHA.[4]

  • Allosteric Modulators: Positive allosteric modulators (PAMs) can enhance the effect of endogenous adenosine without directly causing receptor overstimulation, which can help avoid desensitization.[4]

  • Dose Adjustment: Careful dose selection is critical. The lowest effective dose should be used to minimize the risk of receptor desensitization. A dose-response study is highly recommended before initiating a long-term experiment.

Q5: What are the potential long-term toxicities associated with CHA administration?

A5: While specific long-term toxicology data for CHA is limited in publicly available literature, general safety pharmacology studies for A1AR agonists focus on several key areas. Potential adverse effects to monitor during chronic studies include:

  • Cardiovascular Effects: Bradycardia (slow heart rate) and hypotension (low blood pressure) are known effects of A1AR activation.[2] Regular monitoring of cardiovascular parameters is advisable.

  • Central Nervous System (CNS) Effects: Sedation and locomotor depression are documented side effects.[2][3] Behavioral assessments should be incorporated into the study design.

  • Renal Function: Adenosine receptors play a role in renal function, and any changes in kidney-related biomarkers should be monitored.

  • General Health: Regular monitoring of body weight, food and water intake, and overall animal welfare is essential to identify any unforeseen toxicities.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Diminished or loss of efficacy over time Adenosine A1 receptor desensitization or downregulation due to chronic agonist exposure.[3][5]1. Implement Intermittent Dosing: Introduce drug-free periods to allow for receptor resensitization. 2. Re-evaluate Dosage: The initial dose may be too high. Conduct a dose-response study to find the minimal effective dose for long-term administration. 3. Consider a Partial Agonist: If the experimental goals allow, switching to a partial A1AR agonist may prevent desensitization.[4]
Inconsistent or unexpected results 1. Compound Instability: CHA may degrade in the vehicle over time, especially at physiological temperatures. 2. Incorrect Vehicle/Formulation: The chosen vehicle may not be optimal for long-term stability or may be causing adverse reactions. 3. Pharmacokinetic Variability: Individual animal differences in metabolism and clearance.1. Assess Compound Stability: Prepare fresh solutions regularly. For continuous infusion, ensure the vehicle is appropriate for maintaining CHA stability at 37°C. 2. Optimize Vehicle: For aqueous insolubility, a vehicle containing DMSO, PEG300, and Tween 80 can be used.[2] However, the concentration of DMSO should be kept low to avoid toxicity. 3. Increase Sample Size: A larger cohort of animals can help to account for individual variability.
Adverse health effects in animals (e.g., significant weight loss, lethargy) 1. Dose-related Toxicity: The administered dose may be too high, leading to systemic toxicity. 2. Vehicle Toxicity: The vehicle itself may be causing adverse effects, especially with long-term administration.1. Reduce the Dose: If adverse effects are observed, reduce the dosage or consider a different dosing regimen. 2. Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish between compound- and vehicle-related effects. 3. Monitor Animal Health: Implement a comprehensive animal monitoring plan, including regular body weight measurements and health checks.
Precipitation of CHA in the delivery system (e.g., osmotic pump) Poor solubility of CHA in the chosen vehicle at the required concentration.1. Test Solubility: Before filling osmotic pumps, test the solubility and stability of the CHA formulation at 37°C for the intended duration of the study. 2. Adjust Vehicle Composition: Increase the percentage of co-solvents like PEG300 or Tween 80, while being mindful of their potential toxicity. 3. Use a Different Salt Form: If available, a more soluble salt form of CHA could be considered.

Quantitative Data Summary

Table 1: Summary of In Vivo Dosages of this compound (CHA)

Animal Model Dosage Route of Administration Study Duration/Frequency Observed Effects Reference
Mouse60 µg/kgIntraperitoneal (i.p.)Single dosePotent locomotor depression.[2][3]
Rat6.25 nM/1 µLIntrastriatal injectionSingle doseAttenuated neuronal death and improved cognitive and motor deficits in a Huntington's disease model.[1]
Rat1.5 mg/kg induction, then 1.0 mg/kgIntraperitoneal (i.p.)Every 6 hours for 4 dosesNo neuroprotective effects in a middle cerebral artery occlusion (MCAO) model.[1]
Rat2 µL, 1% solutionIntracerebroventricular (i.c.v.)Daily for 14 or 14-28 daysReduced demyelination and promoted remyelination.[1]
Rat10-100 µMInfusion into the basal forebrainContinuousInduced sleep.[1]
Rat2.4 µg/kg (EC25)Not specifiedNot specifiedDecreased heart rate.[3]
Rat4.2 µg/kg (EC25)Not specifiedNot specifiedDecreased blood pressure.[3]

Experimental Protocols

Protocol 1: Preparation of CHA for Intraperitoneal (i.p.) Injection

Objective: To prepare a solution of CHA suitable for intraperitoneal administration in rodents.

Materials:

  • This compound (CHA) powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Calculate the required amount of CHA: Based on the desired dose (e.g., in mg/kg) and the average weight of the animals, calculate the total amount of CHA needed.

  • Prepare the vehicle: A commonly used vehicle for poorly water-soluble compounds like CHA is a mixture of DMSO, PEG300, Tween 80, and saline. A typical formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2]

  • Dissolve CHA:

    • Weigh the calculated amount of CHA powder and place it in a sterile microcentrifuge tube.

    • Add the required volume of DMSO to the tube. Vortex or sonicate until the CHA is completely dissolved.

    • Add the PEG300 and vortex thoroughly.

    • Add the Tween 80 and vortex until the solution is homogenous.

    • Finally, add the sterile saline to reach the final desired volume and concentration. Vortex thoroughly.

  • Sterilization: The final solution should be sterile-filtered through a 0.22 µm syringe filter before injection.

  • Administration: Administer the prepared solution to the animals via intraperitoneal injection at the calculated volume based on their individual body weights. It is recommended to prepare the working solution fresh on the day of use.[2]

Protocol 2: Long-Term Administration of CHA using Osmotic Pumps

Objective: To achieve continuous and controlled delivery of CHA over an extended period using implantable osmotic pumps.

Materials:

  • This compound (CHA)

  • Appropriate sterile vehicle (e.g., 50% DMSO in sterile saline, solubility should be confirmed)

  • ALZET® osmotic pumps (select a model with the desired flow rate and duration)[8]

  • Sterile surgical instruments

  • Anesthesia and analgesics

  • Sutures or wound clips

Procedure:

  • Pump Preparation:

    • Prepare a sterile solution of CHA in the chosen vehicle at a concentration calculated to deliver the desired daily dose based on the pump's flow rate.

    • Fill the osmotic pumps with the CHA solution according to the manufacturer's instructions. This should be done under sterile conditions.[9]

    • Prime the pumps by incubating them in sterile saline at 37°C for at least 4 hours before implantation.[9]

  • Surgical Implantation:

    • Anesthetize the animal using an approved protocol.

    • Shave and sterilize the surgical site (typically the midscapular region for subcutaneous implantation).

    • Make a small incision in the skin.

    • Using blunt dissection, create a subcutaneous pocket large enough to accommodate the pump.[10]

    • Insert the primed osmotic pump into the pocket, with the delivery portal first.[10]

    • Close the incision with sutures or wound clips.

  • Post-operative Care:

    • Administer analgesics as per your institution's guidelines.

    • Monitor the animal closely for recovery from anesthesia and for any signs of post-operative complications.

    • Regularly check the incision site for signs of infection or irritation.

Visualizations

CHA Signaling Pathway

CHA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CHA This compound (CHA) A1R Adenosine A1 Receptor (A1R) CHA->A1R Binds and Activates Gi Gi Protein A1R->Gi Activates PI3K PI3K A1R->PI3K Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Neuroprotection, Remyelination) PKA->Response Akt Akt PI3K->Akt Activates CREB CREB Akt->CREB Activates BDNF BDNF CREB->BDNF Increases Transcription BDNF->Response

Caption: Signaling pathway of this compound (CHA) via the Adenosine A1 Receptor.

Experimental Workflow for Long-Term CHA Study

Long_Term_CHA_Workflow cluster_setup Phase 1: Study Setup cluster_in_vivo Phase 2: In Vivo Procedures cluster_analysis Phase 3: Data Collection & Analysis DoseResponse 1. Preliminary Dose-Response Study VehicleSelection 2. Vehicle Selection & Stability Testing DoseResponse->VehicleSelection Inform PumpPrep 3. Osmotic Pump Preparation VehicleSelection->PumpPrep Surgery 4. Surgical Implantation of Pumps PumpPrep->Surgery Monitoring 5. Long-Term Monitoring (Health, Behavior) Surgery->Monitoring DataCollection 6. Endpoint Data Collection (e.g., Histology, Biomarkers) Monitoring->DataCollection Analysis 7. Statistical Analysis DataCollection->Analysis Interpretation 8. Interpretation of Results Analysis->Interpretation

References

avoiding N6-Cyclohexyladenosine-induced receptor desensitization in chronic studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in designing and executing chronic studies involving the A₁ adenosine (B11128) receptor (A₁AR) agonist, N6-Cyclohexyladenosine (CHA), with a focus on mitigating receptor desensitization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues encountered during chronic experiments with CHA.

Question/Issue Answer/Troubleshooting Steps
Q1: What is A₁AR desensitization, and why is it a problem in my chronic CHA study? A₁AR desensitization is a process where prolonged exposure to an agonist like CHA leads to a diminished cellular response. This occurs through several mechanisms, including receptor phosphorylation, uncoupling from G-proteins, internalization (sequestration from the cell surface), and downregulation (reduction in total receptor number). In chronic studies, this can lead to a progressive loss of the desired therapeutic or experimental effect, a phenomenon known as tachyphylaxis, compromising the validity and interpretation of your results.
Q2: My cells/animal model initially responded to CHA, but the effect is waning after several days of continuous treatment. What's happening? This is a classic sign of receptor desensitization and downregulation. Continuous activation of the A₁AR by CHA triggers internal cellular mechanisms to reduce signaling, primarily driven by G protein-coupled receptor kinases (GRKs) and β-arrestins. To confirm this, you can: 1. Perform a functional assay (e.g., cAMP inhibition): You will likely observe a rightward shift in the CHA dose-response curve (increased EC₅₀), indicating reduced potency. 2. Conduct a radioligand binding assay: This may show a decrease in the total number of A₁AR binding sites (Bₘₐₓ) on your cells or in your tissue homogenate.
Q3: How can I prevent or minimize A₁AR desensitization during my long-term experiment? Several strategies can be employed: 1. Intermittent Dosing: Instead of continuous administration, implement a dosing schedule with "drug holidays." This allows time for the receptors to resensitize and return to the cell surface. The optimal "on" and "off" periods need to be determined empirically for your specific model system. 2. Use the Lowest Effective Concentration: High agonist concentrations can accelerate desensitization. Determine the lowest concentration of CHA that produces the desired effect in acute studies and use this for your chronic experiments. 3. Consider Partial Agonists: Full agonists like CHA strongly activate the receptor, robustly recruiting GRKs and β-arrestins. Partial agonists produce a submaximal response and have been shown to cause significantly less receptor desensitization, making them more suitable for chronic treatment. Examples include Capadenoson and CVT-3619.
Q4: I need to use a full agonist. How do I design an intermittent dosing schedule? Since specific literature on CHA intermittent dosing is sparse, a pilot study is recommended. Experimental Design: - Groups: Include a continuous CHA group (positive control for desensitization), a vehicle control group, and several intermittent dosing groups (e.g., 24h on/24h off; 24h on/48h off). - Endpoints: At various time points (e.g., Day 3, 7, 14), assess both the physiological/therapeutic outcome and receptor sensitivity. - Assessment: Measure the response to an acute CHA challenge. The intermittent schedule that preserves the response closest to the acute effect without causing significant desensitization is optimal.
Q5: How can I experimentally measure the extent of A₁AR desensitization in my model? You can quantify desensitization using a combination of functional and biochemical assays: 1. cAMP Functional Assay: Since A₁AR is a Gi-coupled receptor, its activation inhibits adenylyl cyclase, leading to decreased intracellular cAMP. Desensitization is observed as a reduced ability of CHA to inhibit forskolin-stimulated cAMP production. 2. Radioligand Binding Assay: This assay quantifies the receptor number (Bₘₐₓ) and affinity (K𝘥). Chronic agonist treatment often leads to a decrease in Bₘₐₓ. 3. β-Arrestin Recruitment Assay: This measures the interaction between the activated A₁AR and β-arrestin, a key initial step in desensitization.
Q6: Are there alternatives to CHA that are less likely to cause desensitization? Yes, consider using a partial A₁AR agonist. These compounds do not stabilize the fully active state of the receptor to the same extent as full agonists, leading to less GRK-mediated phosphorylation and subsequent β-arrestin recruitment. - Capadenoson (BAY 68-4986): A selective partial A₁AR agonist. - CVT-3619: A partial A₁AR agonist noted to inhibit lipolysis without significant cardiovascular side effects or tachyphylaxis.

Quantitative Data on A₁AR Desensitization

The following table summarizes quantitative data from studies investigating A₁AR desensitization. While data for homologous desensitization by CHA is limited, these examples with other A₁AR agonists and heterologous desensitization by CHA illustrate the expected magnitude of effects.

AgonistModel SystemTreatment DurationParameterObserved ChangeReference
CHA CHO cells (A₁R/DOR co-expressed)24 hoursEC₅₀ (DOR agonist)4.38-fold increase (Heterologous Desensitization)
R-PIA Maternal Rat BrainDuring PregnancyBₘₐₓ (A₁AR)27% decrease
R-PIA Fetal Rat BrainDuring PregnancyBₘₐₓ (A₁AR)42% decrease
R-PIA Immature Cortical Neurons48 hoursA₁AR in Plasma Membrane74% decrease
R-PIA DDT₁MF-2 Cells4 hoursHigh-Affinity Binding StateReduced from 63% to 37%

Experimental Protocols

Detailed methodologies for key experiments to assess A₁AR desensitization.

Protocol 1: Radioligand Binding Assay (Receptor Number - Bₘₐₓ)

This protocol is for a saturation binding experiment to determine the total number of receptors (Bₘₐₓ) in a cell membrane preparation.

Materials:

  • Cell membranes from control and CHA-treated cells/tissues.

  • Radioligand: [³H]DPCPX (a high-affinity A₁AR antagonist).

  • Non-specific binding agent: 10 µM CHA or 10 µM DPCPX (unlabeled).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B) presoaked in 0.3% polyethyleneimine (PEI).

  • Filtration apparatus, scintillation vials, scintillation cocktail, and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in lysis buffer and prepare a membrane fraction by differential centrifugation. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, set up triplicate wells for each condition.

    • Total Binding: Add 50 µg of membrane protein, varying concentrations of [³H]DPCPX (e.g., 0.1-20 nM), and assay buffer to a final volume of 250 µL.

    • Non-specific Binding: Add the same components as for total binding, plus a high concentration of unlabeled CHA (10 µM) to saturate the receptors.

  • Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters under vacuum.

  • Washing: Immediately wash the filters 3-4 times with 4 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Place filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure radioactivity (CPM) in a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot Specific Binding vs. [³H]DPCPX concentration.

    • Use non-linear regression (one-site binding hyperbola) in software like Prism to calculate the Bₘₐₓ (in fmol/mg protein) and K𝘥 (in nM). A decrease in Bₘₐₓ in CHA-treated samples compared to control indicates receptor downregulation.

Protocol 2: Functional Assay (cAMP Inhibition)

This protocol measures the functional coupling of A₁AR to adenylyl cyclase inhibition.

Materials:

  • Intact cells (control and CHA-treated).

  • Stimulation Buffer: HBSS or DMEM with 500 µM IBMX (a phosphodiesterase inhibitor).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • CHA (for acute stimulation).

  • cAMP Assay Kit (e.g., HTRF, GloSensor™, or ELISA-based).

Procedure:

  • Cell Plating: Seed cells in a 96-well or 384-well plate and allow them to adhere. If using cells chronically treated with CHA, maintain CHA in the medium until the assay begins.

  • Pre-incubation: Wash cells and pre-incubate with Stimulation Buffer (containing IBMX) for 20-30 minutes at 37°C.

  • Agonist Stimulation: Add varying concentrations of CHA to the wells. Immediately after, add a fixed concentration of forskolin (typically 1-10 µM, determined empirically to give a robust cAMP signal). This step measures the ability of CHA to inhibit the forskolin-induced cAMP increase.

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP level (or assay signal) against the log of the CHA concentration.

    • Fit the data using a sigmoidal dose-response (variable slope) model in software like Prism to determine the EC₅₀ and Eₘₐₓ for CHA.

    • A rightward shift in the EC₅₀ and/or a decrease in the Eₘₐₓ for the CHA-treated group compared to the control group indicates functional desensitization.

Visualizations

Signaling & Desensitization Pathway

G_protein_signaling cluster_membrane Plasma Membrane cluster_intracellular A1AR_inactive A1AR (Inactive) A1AR_active A1AR (Active) A1AR_inactive->A1AR_active Activation G_protein Gαiβγ A1AR_active->G_protein Recruits & Activates GRK GRK A1AR_active->GRK Recruits A1AR_phos A1AR-P AC Adenylyl Cyclase G_protein->AC Gαi inhibits cAMP cAMP AC->cAMP Converts GRK->A1AR_active Phosphorylates Beta_Arrestin β-Arrestin Beta_Arrestin->G_protein Blocks Coupling A1AR_phos->Beta_Arrestin Binds Endosome Endosome A1AR_phos->Endosome Internalization ATP ATP ATP->AC Endosome->A1AR_inactive Recycling Lysosome Lysosome (Degradation) Endosome->Lysosome Trafficking CHA CHA (Agonist) CHA->A1AR_inactive Binding

Caption: A₁AR activation by CHA and subsequent desensitization pathway.

Experimental Workflow: Assessing Desensitization

Desensitization_Workflow cluster_treatment Cell Culture / In Vivo Model cluster_assays Desensitization Assessment start Start: Chronic Experiment Design control Group 1: Vehicle Control start->control chronic_cha Group 2: Chronic Continuous CHA start->chronic_cha intermittent_cha Group 3: Chronic Intermittent CHA start->intermittent_cha harvest Harvest Cells / Tissues at Time Points control->harvest chronic_cha->harvest intermittent_cha->harvest functional Functional Assay (cAMP Measurement) - Determine EC₅₀ Shift harvest->functional binding Binding Assay (Radioligand Binding) - Determine Bₘₐₓ Change harvest->binding recruitment Mechanism Assay (β-Arrestin Recruitment) - Confirm Mechanism harvest->recruitment analysis Data Analysis & Comparison functional->analysis binding->analysis recruitment->analysis conclusion Conclusion: Identify Strategy to Minimize Desensitization analysis->conclusion

Caption: Workflow for evaluating strategies to mitigate CHA-induced A₁AR desensitization.

Decision Logic: Troubleshooting Loss of CHA Efficacy

Troubleshooting_Logic start Issue: Loss of CHA effect in chronic study check_reagents Are CHA stock and reagents still active? start->check_reagents replace_reagents Action: Prepare fresh CHA stock and repeat experiment check_reagents->replace_reagents No confirm_desens Hypothesis: Receptor Desensitization. Confirm with assays. check_reagents->confirm_desens Yes yes_reagents Yes no_reagents No perform_assays Perform cAMP or Binding Assay on Control vs. Treated Samples confirm_desens->perform_assays is_desens Is desensitization confirmed? perform_assays->is_desens implement_strategy Action: Revise protocol. 1. Implement intermittent dosing. 2. Lower CHA concentration. 3. Switch to a partial agonist. is_desens->implement_strategy Yes other_issues Action: Investigate other causes (e.g., cell health, model adaptation, off-target effects). is_desens->other_issues No yes_desens Yes no_desens No

Caption: A logical guide for troubleshooting the loss of CHA efficacy in chronic studies.

interpreting unexpected results in N6-Cyclohexyladenosine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N6-Cyclohexyladenosine (CHA), a selective A1 adenosine (B11128) receptor (A1AR) agonist.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with CHA, offering potential causes and solutions in a question-and-answer format.

Issue IDQuestionPotential CausesSuggested Solutions
CHA-T01 Unexpected Result: No or very weak response in a cAMP inhibition assay after CHA treatment. 1. Suboptimal Cell Health or Density: Cells may be unhealthy, have been passaged too many times, or plated at a density that is too low or too high.[1] 2. Low A1 Receptor Expression: The cell line used may not express the A1 adenosine receptor at sufficient levels.[1][2] 3. Reagent Degradation: CHA or other critical reagents like forskolin (B1673556) may have degraded due to improper storage or multiple freeze-thaw cycles.[1] 4. Incorrect Assay Conditions: Incubation times may be too short, or the concentration of phosphodiesterase (PDE) inhibitor (e.g., IBMX) may be insufficient, leading to rapid cAMP degradation.[2][3] 5. DMSO Interference: High concentrations of DMSO, a common solvent for CHA, can be cytotoxic and interfere with the assay.[1][4]1. Cell Culture Optimization: Use healthy, low-passage cells growing in the logarithmic phase. Perform a cell titration experiment to determine the optimal seeding density for your assay.[1][4] 2. Confirm Receptor Expression: Verify A1AR expression in your cell line using techniques like qPCR or western blot. Consider using a cell line known to have robust A1AR expression.[2] 3. Reagent Handling: Prepare fresh aliquots of CHA and other reagents. Avoid repeated freeze-thaw cycles. Store all reagents according to the manufacturer's instructions.[1] 4. Assay Optimization: Perform a time-course experiment to find the optimal stimulation period. Titrate the PDE inhibitor to ensure adequate inhibition of cAMP degradation.[2][3] 5. Control for Solvent Effects: Ensure the final DMSO concentration is consistent across all wells and ideally below 1%. Run a DMSO tolerance test for your specific cell line.[4]
CHA-T02 Unexpected Result: A biphasic (U-shaped) dose-response curve is observed in our cell viability or signaling assay. 1. Receptor Desensitization: At high concentrations, prolonged exposure to CHA can lead to A1AR phosphorylation, β-arrestin recruitment, and receptor internalization, reducing the overall response.[5] 2. Off-Target Effects: At higher concentrations, CHA may interact with other unintended molecular targets, leading to effects that counteract the primary A1AR-mediated response.[6] 3. Activation of Compensatory Pathways: High levels of A1AR stimulation might trigger cellular stress or survival pathways that oppose the initial inhibitory effect.[6] 4. Compound Precipitation: At very high concentrations, CHA may precipitate out of solution, leading to a lower effective concentration.[5]1. Time-Course and Washout Experiments: Reduce the incubation time with CHA. Perform washout experiments to see if the response can be restored after removing the agonist.[5] 2. Use a Partial Agonist Control: Include a known partial A1AR agonist in your experiment, as it is less likely to cause profound desensitization.[5] 3. Investigate Downstream Pathways: Analyze key nodes in compensatory signaling pathways (e.g., Akt, ERK) at various CHA concentrations. 4. Check Solubility: Visually inspect the highest concentrations of your CHA working solutions under a microscope to check for precipitation.[5]
CHA-T03 Unexpected Result: High variability between replicate wells. 1. Inconsistent Cell Plating: Uneven cell distribution in the wells of the microplate.[1] 2. Pipetting Errors: Inaccurate or inconsistent dispensing of cells, CHA, or assay reagents. 3. Edge Effects: Evaporation from the outer wells of the microplate can concentrate reagents and affect cell health.1. Proper Cell Seeding: Ensure a uniform single-cell suspension before plating. Mix the cell suspension gently between dispensing into wells.[1] 2. Calibrate Pipettes: Regularly calibrate and check the accuracy of your pipettes. Use pre-rinsed tips for each reagent addition. 3. Mitigate Edge Effects: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
CHA-T04 Unexpected Result: CHA treatment is causing significant cell death at expected therapeutic concentrations. 1. Solvent Cytotoxicity: The solvent used to dissolve CHA (e.g., DMSO) may be at a cytotoxic concentration.[1] 2. Incorrect CHA Concentration: A calculation or dilution error may have resulted in a much higher CHA concentration than intended. 3. Contamination: The CHA stock solution or cell culture may be contaminated.1. Vehicle Control: Run a vehicle control with the same concentration of solvent used in the CHA-treated wells to assess solvent-induced cytotoxicity.[4] 2. Verify Concentration: Double-check all calculations and dilution steps. If possible, verify the concentration of your stock solution analytically. 3. Check for Contamination: Test your cell culture and reagents for mycoplasma or bacterial contamination.

Frequently Asked Questions (FAQs)

Question IDQuestionAnswer
CHA-F01 What is the primary mechanism of action for this compound (CHA)?CHA is a high-affinity, selective agonist for the A1 adenosine receptor (A1AR), which is a G-protein coupled receptor (GPCR).[7][8] Its primary signaling pathway involves coupling to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[9][10]
CHA-F02 What are the expected downstream effects of A1AR activation by CHA?Activation of A1AR by CHA typically leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP production.[9][10] It can also enhance the activation of the PI3K/Akt signaling pathway.[11] Additionally, the dissociation of G-protein βγ subunits can activate G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibit N-, P-, and Q-type calcium channels.[12]
CHA-F03 What is the typical EC50 value for CHA?The EC50 for CHA at the A1 adenosine receptor is approximately 8.2 nM.[9][10][11] However, the effective concentration can vary depending on the cell type, receptor expression levels, and specific experimental conditions.
CHA-F04 How should I prepare and store CHA?CHA is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 20 mM).[13] It is recommended to prepare a concentrated stock solution in DMSO, which can be stored at -20°C.[13] For experiments, dilute the stock solution in the appropriate aqueous buffer or cell culture medium. It is advisable to prepare fresh working solutions and avoid multiple freeze-thaw cycles of the stock solution.[1][9]
CHA-F05 Can CHA affect other adenosine receptors?CHA is highly selective for the A1 adenosine receptor. Its affinity for other adenosine receptor subtypes (A2A, A2B, A3) is significantly lower. However, at very high concentrations, the possibility of off-target effects on other receptors cannot be entirely ruled out.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound.

Table 1: Receptor Binding and Potency

ParameterSpeciesTissue/Cell LineValueReference(s)
Kd BovineBrain Membranes0.7 nM[7][8]
Kd Guinea PigBrain Membranes6 nM[7][8]
EC50 --8.2 nM[9][10][11]

Table 2: Solubility and Storage

ParameterValueReference(s)
Molecular Weight 349.38 g/mol [13]
Solubility in DMSO Up to 100 mM[13]
Solubility in Ethanol Up to 20 mM[13]
Storage Store at -20°C[13]

Experimental Protocols

Protocol 1: cAMP Inhibition Assay

This protocol describes a competitive immunoassay to measure the inhibition of forskolin-stimulated cAMP production by CHA in cultured cells.

Materials:

  • Cells expressing the A1 adenosine receptor

  • This compound (CHA)

  • Forskolin

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • 384-well white opaque microplates

Procedure:

  • Cell Seeding: a. Culture cells to 80-90% confluency. b. Harvest cells and resuspend them in the appropriate assay buffer or medium at a pre-determined optimal density (e.g., 3,000-5,000 cells/well).[14] c. Dispense the cell suspension into a 384-well plate. d. Incubate the plate at 37°C with 5% CO₂ (typically overnight for adherent cells).[15]

  • Compound Preparation: a. Prepare a serial dilution of CHA in assay buffer containing a fixed concentration of a PDE inhibitor like IBMX (e.g., 0.5 mM) to prevent cAMP degradation.[2][3] b. Prepare a solution of forskolin at a concentration that gives a submaximal (EC₈₀) stimulation of cAMP (to be determined empirically).

  • Cell Stimulation: a. Carefully remove the culture medium from the wells. b. Add the CHA dilutions to the appropriate wells. Include vehicle control wells. c. Pre-incubate with CHA for 15-30 minutes at room temperature. d. Add the forskolin solution to all wells except for the negative control wells. e. Incubate for an additional 30 minutes at room temperature.[4] The optimal incubation time may vary.

  • Cell Lysis and Detection: a. Add the lysis buffer and detection reagents from your chosen cAMP assay kit to each well. b. Incubate as per the manufacturer's instructions (typically 60 minutes at room temperature, protected from light).[14]

  • Data Acquisition: a. Measure the signal (e.g., fluorescence or luminescence) using a compatible plate reader. b. The signal will be inversely proportional to the amount of cAMP produced in the well.

  • Data Analysis: a. Convert the raw signal to cAMP concentrations using a standard curve. b. Plot the percent inhibition of forskolin-stimulated cAMP versus the log of CHA concentration. c. Fit the data using a non-linear regression model to determine the IC₅₀ value.

Protocol 2: Cell Viability (MTT) Assay

This protocol is to assess the effect of CHA on cell viability using the MTT colorimetric assay.

Materials:

  • Cells in culture

  • This compound (CHA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear microplates

Procedure:

  • Cell Seeding: a. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[16] b. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • CHA Treatment: a. Prepare serial dilutions of CHA in culture medium. b. Remove the old medium from the wells and replace it with 100 µL of the CHA dilutions. Include vehicle control and untreated control wells. c. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: a. After the treatment period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[17] b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[17]

  • Formazan Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17] c. Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the background absorbance from a blank well (medium and MTT solution only). b. Calculate cell viability as a percentage of the untreated control: (Absorbance of treated cells / Absorbance of untreated cells) * 100.

Visualizations

A1_Signaling_Pathway CHA This compound (CHA) A1R A1 Adenosine Receptor (A1AR) CHA->A1R Binds Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (Inhibition) PKA->Response Leads to Experimental_Workflow start Start culture 1. Cell Culture (A1AR-expressing cells) start->culture seed 2. Seed Cells in Microplate culture->seed treat 3. Treat with CHA (Dose-response) seed->treat incubate 4. Incubate (Time-course) treat->incubate assay 5. Perform Assay (e.g., cAMP, Viability) incubate->assay read 6. Read Plate assay->read analyze 7. Data Analysis (IC50 / EC50) read->analyze end End analyze->end Troubleshooting_Logic start Unexpected Result: No/Weak Response q1 Check Vehicle & Positive Controls start->q1 a1_ok Controls OK? q1->a1_ok a1_bad Re-evaluate Reagents & Assay Protocol a1_ok->a1_bad No q2 Check Cell Health & Density a1_ok->q2 Yes a2_ok Cells Healthy? q2->a2_ok a2_bad Optimize Cell Culture & Seeding Density a2_ok->a2_bad No q3 Confirm A1AR Expression a2_ok->q3 Yes a3_ok Expression Sufficient? q3->a3_ok a3_bad Use Different Cell Line a3_ok->a3_bad No end System Optimized a3_ok->end Yes

References

Technical Support Center: Ensuring Consistent N6-Cyclohexyladenosine Delivery in Perfusion Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for the consistent delivery of N6-Cyclohexyladenosine (CHA) in perfusion systems. Authored for professionals in research and drug development, this resource offers detailed troubleshooting, frequently asked questions, and established experimental protocols to ensure the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CHA) and what is its primary mechanism of action?

A1: this compound is a potent and selective agonist for the adenosine (B11128) A1 receptor.[1] Its primary mechanism of action involves binding to and activating the A1 receptor, a G protein-coupled receptor (GPCR). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1]

Q2: What are the solubility characteristics of this compound?

A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. Its solubility in aqueous solutions and physiological buffers is more limited.[2] For cell culture applications, it is typically prepared as a concentrated stock solution in DMSO and then diluted to the final working concentration in the perfusion medium.[1]

Q3: How should I prepare and store this compound stock solutions?

A3: It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in a high-quality, anhydrous solvent like DMSO. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store these aliquots in a dry, dark environment at -20°C for long-term stability. For short-term storage (days to weeks), refrigeration at 4°C is acceptable.

Q4: What are the key considerations for maintaining a stable concentration of CHA in a perfusion system?

A4: Maintaining a steady-state concentration of any small molecule in a perfusion system requires careful control of several factors. These include the perfusion rate, the concentration of the compound in the fresh medium, the stability of the compound in the medium at the incubation temperature, and potential adsorption to the system's tubing and components. Regular monitoring and validation of the compound's concentration in the culture supernatant are advisable.

Troubleshooting Guide

Unexpected variability in experimental outcomes when using this compound in perfusion systems can often be traced back to inconsistent delivery of the compound. The following table outlines potential problems, their likely causes, and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Reduced or inconsistent biological effect of CHA over time. 1. Degradation of CHA in the perfusion medium: Prolonged incubation at 37°C can lead to the degradation of small molecules. 2. Adsorption to tubing: Hydrophobic compounds can adsorb to certain types of tubing, such as silicone.[3][4] 3. Precipitation in the medium: The final concentration of DMSO or the compound itself may exceed its solubility in the aqueous medium, leading to precipitation.1. Prepare fresh CHA-containing medium at regular intervals (e.g., every 24-48 hours). Validate the stability of CHA in your specific medium under experimental conditions if possible. 2. Use tubing with low protein/small molecule binding properties, such as FEP or PFA. If using silicone tubing, pre-condition the tubing by flushing it with a solution containing a low concentration of a non-interfering surfactant or the experimental medium. 3. Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic and does not exceed 0.5%.[5] Prepare the final diluted medium by adding the CHA stock solution to the medium while vortexing to ensure rapid and complete dissolution. Consider using an in-line filter to prevent precipitates from reaching the cell culture.[6][7]
Higher than expected initial biological response, followed by a rapid decline. 1. Inaccurate initial concentration: Errors in stock solution preparation or dilution calculations. 2. Bolus effect: A high initial concentration is delivered before the system reaches a steady state.1. Carefully verify all calculations and ensure accurate pipetting. Use calibrated pipettes. 2. Start the perfusion with the medium containing the target concentration of CHA rather than introducing it as a bolus. Allow the system to equilibrate.
No observable biological effect. 1. Incorrect stock solution concentration: Weighing or calculation errors. 2. Complete degradation or precipitation of CHA. 3. Cellular resistance or altered receptor expression. 1. Prepare a fresh stock solution, carefully verifying all steps. 2. Visually inspect the medium reservoir for any signs of precipitation. Consider analyzing the concentration of CHA in the medium entering and leaving the cell chamber. 3. Ensure that the cells are known to express the adenosine A1 receptor and are responsive to CHA in static culture as a positive control.
Precipitate formation in the medium reservoir or tubing. 1. Poor solubility of CHA in the culture medium. 2. Interaction with components in the medium, especially if serum is used. 3. Temperature fluctuations affecting solubility. 1. Decrease the final concentration of CHA if possible. Increase the concentration of the co-solvent (e.g., DMSO) if cellular tolerance allows. 2. If using serum, add the CHA stock solution to the serum-free basal medium first, and then add the serum. 3. Maintain a constant temperature for the medium reservoir and perfusion lines.

Key Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound (powder), anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure:

    • Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.

    • Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Gently vortex the solution until the powder is completely dissolved.

    • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

    • Label the aliquots clearly with the compound name, concentration, date, and your initials.

    • Store the aliquots at -20°C for long-term storage.

Protocol 2: Validation of CHA Concentration in Perfusion Supernatant

To ensure consistent delivery, it is advisable to periodically measure the concentration of this compound in the cell-free supernatant collected from the perfusion system.

  • Sample Collection: Collect samples of the inflow (fresh medium) and outflow (spent medium) from the perfusion system at various time points during the experiment.

  • Sample Preparation: Centrifuge the outflow samples to remove any cells or debris.

  • Analytical Method: Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the concentration of CHA in the samples.

  • Data Analysis: Compare the measured concentrations in the inflow and outflow to the target concentration. A significant drop in concentration from inflow to outflow may indicate cellular uptake, metabolism, or degradation. A lower than expected inflow concentration could point to issues with medium preparation or compound stability.

Visualizing Key Processes

Adenosine A1 Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of the adenosine A1 receptor by this compound.

AdenosineA1Signaling cluster_membrane Cell Membrane A1R Adenosine A1 Receptor G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP (decreased) AC->cAMP CHA This compound (Agonist) CHA->A1R Binds to ATP ATP ATP->AC Response Cellular Response (e.g., modulation of ion channels, neurotransmitter release) cAMP->Response

Caption: Adenosine A1 Receptor Signaling Pathway.

Experimental Workflow for a Perfusion Experiment

This diagram outlines a typical workflow for conducting a cell culture experiment using a perfusion system to deliver this compound.

PerfusionWorkflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_stock Prepare CHA Stock Solution (DMSO) prep_media Prepare Perfusion Media with CHA prep_stock->prep_media start_perfusion Initiate Perfusion with CHA-containing Media prep_media->start_perfusion setup_system Set up & Sterilize Perfusion System seed_cells Seed Cells into Bioreactor setup_system->seed_cells seed_cells->start_perfusion monitor Monitor Cell Viability, Morphology & CHA Concentration start_perfusion->monitor collect_data Collect Experimental Data (e.g., protein expression, signaling) monitor->collect_data analyze_samples Analyze Collected Samples (e.g., Western Blot, qPCR) collect_data->analyze_samples interpret_results Interpret Results & Draw Conclusions analyze_samples->interpret_results

Caption: Perfusion Experiment Workflow.

References

controlling for temperature effects during N6-Cyclohexyladenosine administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N6-Cyclohexyladenosine (CHA). The focus is on controlling for the compound's significant temperature-lowering effects to ensure the validity and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CHA) and what is its primary mechanism of action?

A1: this compound (CHA) is a potent and selective agonist for the adenosine (B11128) A1 receptor.[1][2][3][4][5] Its primary mechanism of action involves binding to and activating adenosine A1 receptors, which are G protein-coupled receptors. This activation leads to various downstream cellular effects, including the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[6] In the central nervous system, this activation plays a crucial role in neuroprotection and the regulation of sleep and body temperature.[1][2][7][8]

Q2: What is the most significant physiological side effect of CHA administration to be aware of during an experiment?

A2: The most significant and commonly observed physiological effect of CHA administration is a dose-dependent decrease in core body temperature, or hypothermia.[7][8][9][10] This is due to its action as a thermolytic agent, inhibiting thermogenesis.[9][10] Researchers must carefully monitor and control for this effect as it can be a major confounding variable in many experimental paradigms.

Q3: How can I control for the hypothermic effects of CHA in my experiments?

A3: Controlling for CHA-induced hypothermia is critical. A multi-faceted approach is recommended:

  • Ambient Temperature Management: Housing animals at a thermoneutral temperature for their species (e.g., ~30-32°C for mice) can help mitigate the drop in body temperature.[11][12][13]

  • External Warming: Utilizing warming pads, heat lamps, or incubators can provide external heat to counteract the hypothermic effect.

  • Combined Drug and Temperature Modulation: A particularly effective method involves administering a constant infusion of CHA while actively modulating the ambient or surface temperature to maintain a target body temperature.[9][10] Titrating the dose of CHA alone has been shown to be less effective for precise temperature control due to the development of tolerance.[9][10][14]

  • Control Groups: It is essential to include appropriate control groups. This may involve a vehicle-treated group at standard room temperature, a vehicle-treated group at a matched lowered body temperature (if ethically feasible), and a CHA-treated group with temperature maintained at normothermia.

Q4: What are the typical dosages and routes of administration for CHA?

A4: The appropriate dosage and route of administration for CHA are highly dependent on the animal model and the intended biological effect. It is crucial to consult the literature for specific experimental contexts. Some examples include:

  • Intraperitoneal (i.p.) injection: Doses around 60 µg/kg have been used to induce locomotor depression in mice.[1][5]

  • Intravenous (i.v.) infusion: A continuous infusion of 0.25 mg/kg/h has been used in rats for targeted temperature management.[9][10]

  • Intrastriatal injection: A single injection of 6.25 nM/1 µL has been used in a rat model of Huntington's disease.[1][15]

  • Intracerebroventricular (i.c.v.) injection: Doses have been used to induce hypothermia in mice.

Q5: What vehicle should I use to dissolve CHA?

A5: The choice of vehicle depends on the route of administration. For in vivo experiments, a common approach is to first prepare a stock solution in an organic solvent and then dilute it with a co-solvent mixture. A frequently used vehicle for intraperitoneal or intravenous injection is a combination of:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline[1][3]

It is recommended to prepare the working solution fresh on the day of the experiment.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Variable or unexpected drops in body temperature across subjects. Individual differences in response to CHA. Development of tolerance with dose titration. Fluctuations in ambient temperature.Implement a fixed-dose continuous infusion of CHA combined with active modulation of the cage/surface temperature to maintain a precise target body temperature.[9][10] Ensure a stable and controlled ambient environment.
CHA precipitates out of solution during preparation or administration. Improper solvent or mixing procedure. Low temperature of the vehicle.Prepare the solution by adding each solvent sequentially and ensure complete dissolution. Gentle heating and/or sonication can aid dissolution.[1] Prepare the working solution fresh for each experiment.
Observed effects in the CHA-treated group could be attributed to hypothermia rather than the direct action of the drug. Lack of appropriate temperature controls.Include a control group where normothermia is maintained in CHA-treated animals using external warming. Also, consider a control group where vehicle-treated animals are subjected to a similar degree of hypothermia to isolate the effects of temperature from the pharmacological action of CHA.
Difficulty in achieving and maintaining a stable target temperature for an extended period. Ineffective temperature control method.Utilize a feedback-controlled system where core body temperature is continuously monitored, and this information is used to automatically adjust an external heating source.

Data Presentation

Table 1: Summary of this compound Administration Protocols and Temperature Effects

Animal Model Route of Administration Dosage Observed Effect on Body Temperature Reference
RatIntravenous (i.v.) infusion0.25 mg/kg/hLowered core body temperature to 33.2°C ± 0.3°C (with surface temperature modulation)[9]
Arctic Ground SquirrelIntraperitoneal (i.p.)Not specifiedInduced a hibernation-like response (drop in body temperature) in winter phenotype animals[7][8]
MouseIntracerebroventricular (i.c.v.)Not specifiedInduces hypothermia
RatVehicle (i.v.)N/ANo change in body temperature (37.7°C ± 0.1°C)[9]

Experimental Protocols

Protocol 1: Continuous Intravenous Infusion of CHA with Controlled Temperature Management in Rats

This protocol is adapted from a study focused on precise targeted temperature management.[9][10]

  • Animal Preparation: Sprague-Dawley rats are instrumented with indwelling arterial and venous cannulae for drug administration and blood sampling, and a transmitter for monitoring core body temperature and ECG.

  • CHA Solution Preparation: Prepare a solution of this compound for intravenous infusion at a concentration suitable to deliver 0.25 mg/kg/h. A common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][3]

  • Experimental Setup: Place the rat in a cage with a surface temperature that can be precisely controlled.

  • CHA Administration and Temperature Control:

    • Initiate a continuous intravenous infusion of CHA at a rate of 0.25 mg/kg/h.

    • Simultaneously, monitor the core body temperature in real-time.

    • Modulate the cage surface temperature to achieve and maintain the target body temperature (e.g., between 32°C and 34°C). This may involve starting with a lower surface temperature and increasing it as needed to prevent overcooling.

  • Monitoring: Continuously monitor core body temperature, brain temperature (if applicable), heart rate, and other relevant physiological parameters throughout the 24-hour infusion period.

  • Rewarming: To rewarm the animal, gradually increase the surface temperature (e.g., at a rate of 1°C per hour) and discontinue the CHA infusion once the body temperature reaches normothermic levels (e.g., 36.5°C).

Visualizations

CHA_Signaling_Pathway CHA This compound (CHA) A1R Adenosine A1 Receptor CHA->A1R Binds to Gi Gi Protein A1R->Gi Activates PI3K PI3K A1R->PI3K Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP Akt Akt PI3K->Akt Activates CREB CREB Akt->CREB Activates BDNF BDNF CREB->BDNF ↑ Expression Neuroprotection Neuroprotection & Remyelination BDNF->Neuroprotection Experimental_Workflow start Start: Animal instrumented for temperature monitoring cha_infusion Administer continuous CHA infusion (fixed dose) start->cha_infusion temp_monitoring Real-time core body temperature monitoring cha_infusion->temp_monitoring adjust_surface_temp Adjust external surface temperature temp_monitoring->adjust_surface_temp Temperature deviates from target maintain_target Maintain target body temperature temp_monitoring->maintain_target Temperature at target range adjust_surface_temp->temp_monitoring end End of experiment/ Initiate rewarming maintain_target->end Troubleshooting_Logic issue Issue: Inconsistent Temperature Drop cause1 Cause: Dose Titration & Tolerance? issue->cause1 Check protocol cause2 Cause: Ambient Temperature Fluctuation? issue->cause2 Check environment solution1 Solution: Use fixed-dose infusion & modulate surface temperature cause1->solution1 Yes solution2 Solution: Ensure stable environmental controls cause2->solution2 Yes

References

N6-Cyclohexyladenosine shelf life and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the shelf life and proper storage of N6-Cyclohexyladenosine (CHA). Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -20°C.[1] For short-term storage, such as a few days to weeks, it can be kept at 0-4°C in a dry and dark environment.[1]

Q2: What is the expected shelf life of solid this compound?

When stored properly at -20°C as a solid powder, this compound has a shelf life of over three years.[1][2]

Q3: How should I store this compound once it is in solution?

Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to two years or at -20°C for up to one year.[3]

Q4: In which solvents can I dissolve this compound?

This compound is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 20 mM).

Q5: The compound was shipped at ambient temperature. Is it still viable?

Yes. This compound is stable for a few weeks at ambient temperature during standard shipping.[1] Short periods at temperatures higher than recommended, such as those encountered during shipping, will not significantly affect the product's efficacy or shelf life.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Compound degradation due to improper storage.Ensure the solid compound is stored at -20°C and solutions are aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.[3] It is advisable to use a fresh aliquot for each experiment.
Difficulty dissolving the compound Incorrect solvent or concentration.This compound is soluble in DMSO and ethanol. If you encounter solubility issues, gentle warming or sonication may aid dissolution.[2] Always refer to the manufacturer's product datasheet for specific solubility information.
Observed precipitation in stock solution after freezing Supersaturation or solvent evaporation.Before use, bring the aliquot to room temperature and vortex thoroughly to ensure the compound is fully redissolved. If precipitation persists, brief sonication may be necessary.

Quantitative Data Summary

Table 1: Storage Conditions and Shelf Life of this compound

Form Storage Temperature Duration Shelf Life
Solid (Powder)-20°CLong-term (months to years)>3 years[1][2]
0-4°CShort-term (days to weeks)Not specified for long-term
In Solvent (e.g., DMSO)-80°CLong-termUp to 2 years[3]
-20°CShort-termUp to 1 year[3]
0-4°CShort-term (days to weeks)Not specified for long-term

Table 2: Solubility of this compound

Solvent Concentration
DMSOUp to 100 mM
EthanolUp to 20 mM

Experimental Protocols

Protocol: Preparation and Storage of this compound Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound for use in downstream experiments.

Materials:

  • This compound (solid powder)

  • Anhydrous DMSO

  • Sterile, polypropylene (B1209903) microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Pre-dissolution Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Calculation of Solvent Volume: Determine the required volume of DMSO to achieve the desired stock concentration (e.g., 100 mM). Use the molecular weight (349.38 g/mol ) for your calculations.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the solid this compound.

  • Mixing: Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment to minimize waste and avoid repeated freeze-thaw cycles.

  • Storage: Label each aliquot clearly with the compound name, concentration, and date of preparation. Store the aliquots at -80°C for long-term storage.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_storage Aliquoting & Storage start Start: Solid CHA equilibrate Equilibrate to Room Temperature start->equilibrate add_dmso Add Anhydrous DMSO equilibrate->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C aliquot->store

Caption: Workflow for preparing and storing this compound stock solution.

References

Technical Support Center: Navigating the Challenges of N6-Cyclohexyladenosine in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N6-Cyclohexyladenosine (CHA). Our goal is to address common challenges encountered during preclinical experiments and facilitate the successful translation of promising findings.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in translating preclinical findings of this compound (CHA) to clinical applications?

A1: The main hurdles stem from the ubiquitous nature of adenosine (B11128) A1 receptors (A1AR), leading to a narrow therapeutic window. Key challenges include:

  • Cardiovascular Side Effects: Activation of A1AR in the heart can cause bradycardia (slowing of heart rate) and atrioventricular (AV) block, limiting the tolerable dose.[1]

  • Receptor Desensitization and Tachyphylaxis: Chronic exposure to A1AR agonists like CHA can lead to receptor desensitization, where the cellular response diminishes over time, potentially reducing therapeutic efficacy with prolonged use.[2][3]

  • Off-Target Effects: While CHA is a potent A1AR agonist, its effects on other adenosine receptor subtypes (A2A, A2B, A3) at higher concentrations can lead to unintended physiological responses.

  • Pharmacokinetics and Bioavailability: Achieving and maintaining therapeutic concentrations of CHA at the target tissue without causing systemic side effects is a significant challenge, influenced by its formulation and route of administration.

  • Species-Specific Responses: The physiological and pharmacological effects of CHA can vary between different animal models, making it difficult to predict human responses accurately.

Q2: My in vivo experimental results with CHA show high variability between animals. What are the potential causes and solutions?

A2: High variability is a common issue in preclinical studies with CHA. Several factors can contribute to this:

  • Animal Handling and Stress: Improper handling of laboratory animals can induce stress, which may alter physiological responses and affect the reliability of experimental outcomes. Consistent and low-stress handling techniques are crucial for reproducible results.[4]

  • Individual Differences in Metabolism: Variations in how individual animals metabolize CHA can lead to different effective concentrations at the target site, resulting in varied responses.

  • Route of Administration: The method of administration (e.g., intraperitoneal injection vs. continuous intravenous infusion) can significantly impact the bioavailability and consistency of CHA levels in the body. Continuous infusion often provides more stable plasma concentrations.

  • Formulation and Solubility: Inconsistent preparation of CHA solutions can lead to variability in the administered dose. Ensuring complete solubilization and stability of the formulation is critical.

  • Environmental Factors: The ambient temperature and housing conditions of the animals can influence their baseline physiological state and their response to CHA, particularly in studies involving temperature modulation.[5]

Q3: How can I minimize the risk of adenosine A1 receptor desensitization in my long-term in vivo studies?

A3: Mitigating receptor desensitization is key for evaluating the long-term efficacy of CHA. Consider the following strategies:

  • Intermittent Dosing: Instead of continuous administration, an intermittent dosing schedule may allow for the recovery of receptor sensitivity between doses.

  • Use of Partial Agonists: Partial A1AR agonists can be an alternative as they may cause less receptor desensitization compared to full agonists like CHA.

  • Co-administration with Allosteric Modulators: Positive allosteric modulators (PAMs) can enhance the effect of endogenous adenosine, potentially allowing for lower and less frequent doses of CHA, thereby reducing the likelihood of desensitization.

  • Targeted Delivery: Employing drug delivery systems that specifically target CHA to the tissue of interest can minimize systemic exposure and reduce the overall agonist load on non-target receptors.

Troubleshooting Guides

In Vitro Assays

Problem: Inconsistent results in radioligand binding assays for the A1 adenosine receptor.

Possible Cause Troubleshooting Steps
Radioligand DegradationAliquot the radioligand upon receipt and store it appropriately to avoid repeated freeze-thaw cycles. Perform a saturation binding experiment to confirm the radioligand's performance.
High Non-Specific BindingOptimize the amount of membrane protein used. Pre-coat filter plates with a blocking agent like polyethyleneimine (PEI). Include a known high-affinity, unlabeled ligand at a high concentration to accurately define non-specific binding.[6]
Low Specific BindingTitrate the receptor concentration to find the lowest amount that provides a robust signal. Ensure the integrity of the receptor preparation through proper storage and handling.
Assay Not Reaching EquilibriumDetermine the optimal incubation time by performing a time-course experiment for your specific radioligand and experimental conditions.[6]

Problem: Low potency of CHA in cAMP functional assays despite high affinity in binding assays.

Possible Cause Troubleshooting Steps
Partial AgonismThe compound may be a partial agonist, which has a high affinity but elicits a submaximal response. Compare the maximal effect of CHA to a known full agonist.
Biased AgonismCHA might preferentially activate signaling pathways other than the Gαi-mediated inhibition of adenylyl cyclase. Test the compound in multiple functional assays measuring different downstream signaling events (e.g., β-arrestin recruitment, MAP kinase activation).
Assay ConditionsDifferences in cell line, receptor expression levels, and the specific functional readout can influence the observed potency. Ensure consistent experimental conditions.
Phosphodiesterase (PDE) ActivityIntracellular PDEs can degrade cAMP, masking the inhibitory effect of CHA. Include a PDE inhibitor, such as IBMX, in the assay buffer.[7]
In Vivo Experiments

Problem: Difficulty in achieving and maintaining a stable level of hypothermia with CHA.

Possible Cause Troubleshooting Steps
Individual Variation in ResponseTitrating the dose for each animal can lead to tolerance. A more effective approach is to start with a fixed dose and modulate the ambient or surface temperature to prevent overcooling and maintain the target body temperature.
Receptor DesensitizationContinuous high doses of CHA can lead to desensitization. Consider a continuous, low-dose intravenous infusion to maintain a steady-state concentration that is effective without causing rapid desensitization.
Inconsistent Drug DeliveryIntraperitoneal injections can result in variable absorption. For precise control, use continuous intravenous or subcutaneous infusion via an osmotic minipump.
Inadequate FormulationEnsure CHA is fully dissolved in a suitable vehicle. A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Prepare the working solution fresh for each experiment.[8]

Problem: Observation of significant cardiovascular side effects (bradycardia, hypotension) at effective doses of CHA.

Possible Cause Troubleshooting Steps
Systemic A1AR ActivationThe observed side effects are on-target effects of systemic A1AR activation.
Dose OptimizationCarefully titrate the dose to find a balance between the desired therapeutic effect and the cardiovascular side effects. The effective dose may be very close to the dose that causes significant side effects.
Route of AdministrationLocalized delivery to the target organ (e.g., intracerebroventricular injection for CNS effects) can minimize systemic exposure and reduce cardiovascular side effects.
Co-administration of a Peripheral AntagonistAdminister CHA with a peripherally restricted adenosine receptor antagonist that does not cross the blood-brain barrier to block the systemic effects while allowing for central effects.

Quantitative Data Summary

Table 1: this compound (CHA) Binding Affinity and Potency

ParameterReceptorSpeciesTissue/Cell LineValueReference
KdAdenosine A1BovineBrain membranes0.7 nM[9]
KdAdenosine A1Guinea PigBrain membranes6 nM[9]
EC50Adenosine A1--8.2 nM[8][10]

Table 2: In Vivo Dosing Regimens for this compound (CHA)

Animal ModelApplicationRoute of AdministrationDosing RegimenVehicleReference
RatHypothermia InductionIntraperitoneal (i.p.)1 mg/kg every 4 hoursPhosphate buffer
RatHypothermia InductionContinuous Intravenous (i.v.) Infusion0.25 mg/kg/hNot specified
RatIschemia-Reperfusion InjuryIntraperitoneal (i.p.)1.5 mg/kg induction dose, followed by three 1.0 mg/kg doses every 6 hoursNot specified[10]
MouseLocomotor DepressionIntraperitoneal (i.p.)60 µg/kgNot specified[10]
RatDemyelination ModelIntracerebroventricular (i.c.v.)2 µL of 1% solution dailyNot specified[10][11]

Experimental Protocols

Radioligand Binding Assay for Adenosine A1 Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the A1 adenosine receptor.

Materials:

  • Membrane preparation from cells or tissues expressing the A1AR.

  • Radioligand (e.g., [3H]CCPA or [3H]DPCPX).

  • Unlabeled test compound and a known A1AR ligand for non-specific binding determination.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates and a vacuum filtration manifold.

  • Scintillation cocktail and a scintillation counter.

Methodology:

  • Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand to each well. Add increasing concentrations of the unlabeled test compound. For total binding, add only the radioligand and buffer. For non-specific binding, add the radioligand and a saturating concentration of a non-labeled A1AR ligand.

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through the filter plates using a vacuum manifold. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: After drying the filters, add scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[6]

cAMP Functional Assay

Objective: To measure the functional potency (EC50) of an A1AR agonist in inhibiting adenylyl cyclase activity.

Materials:

  • Cells stably expressing the human A1AR (e.g., CHO-K1 cells).

  • Cell culture medium and reagents.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Test compound (CHA).

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

Methodology:

  • Cell Plating: Seed the cells in a 96-well plate and allow them to attach overnight.

  • Pre-treatment: On the day of the assay, replace the medium with a stimulation buffer containing a PDE inhibitor and incubate.

  • Agonist Treatment: Add increasing concentrations of the test compound (CHA) to the wells.

  • Adenylyl Cyclase Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.

  • Incubation: Incubate the plate for a specified time to allow for cAMP accumulation.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration as a function of the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

Adenosine_A1_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CHA This compound (CHA) A1R Adenosine A1 Receptor (A1AR) CHA->A1R Binds to Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased neuronal excitability, reduced heart rate) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Adenosine A1 Receptor Signaling Pathway.

in_vivo_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (e.g., specific pathogen-free, controlled environment) Baseline_Measurement Baseline Physiological Measurement (e.g., body temperature, heart rate) Animal_Acclimatization->Baseline_Measurement CHA_Formulation CHA Formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) CHA_Administration CHA Administration (e.g., i.p., continuous i.v. infusion) CHA_Formulation->CHA_Administration Baseline_Measurement->CHA_Administration Monitoring Continuous Monitoring (e.g., telemetry) CHA_Administration->Monitoring Data_Collection Data Collection Monitoring->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: General In Vivo Experimental Workflow for CHA.

References

Technical Support Center: Minimizing Artifacts in Electrophysiological Recordings with N6-Cyclohexyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in minimizing artifacts during electrophysiological recordings using the selective A1 adenosine (B11128) receptor agonist, N6-Cyclohexyladenosine (CHA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (CHA) and how can it help in my electrophysiological recordings?

A1: this compound (CHA) is a potent and selective agonist for the adenosine A1 receptor. In the central nervous system, activation of A1 receptors generally leads to a decrease in neuronal excitability. This occurs through two primary presynaptic and postsynaptic mechanisms:

  • Presynaptically: CHA inhibits the release of excitatory neurotransmitters, such as glutamate.

  • Postsynaptically: CHA can cause hyperpolarization of the neuronal membrane by activating potassium channels.

By reducing spontaneous, non-evoked neuronal firing ("biological noise"), CHA can significantly improve the signal-to-noise ratio (SNR) of your recordings. This is particularly useful when trying to isolate and analyze evoked potentials or the activity of a specific neuronal population that is otherwise obscured by high background activity.

Q2: What are the common types of artifacts in electrophysiological recordings?

A2: Artifacts in electrophysiological recordings can be broadly categorized as follows:

  • Biological Artifacts: These originate from the biological preparation itself and include spontaneous firing of non-target neurons, muscle contractions, and cardiac signals.

  • Environmental Artifacts: This category includes electromagnetic interference from power lines (50/60 Hz hum), lab equipment, and mobile phones.

  • Mechanical Artifacts: Movement of the recording electrode, preparation, or perfusion system can introduce low-frequency noise or sudden shifts in the baseline.

  • Electrode-Related Artifacts: Issues such as a loose connection, high electrode impedance, or an unstable reference electrode can cause various artifacts like "electrode pop" and baseline drift.

CHA is primarily effective in minimizing biological artifacts related to spontaneous neuronal firing.

Q3: When should I consider using CHA in my experiments?

A3: Consider using CHA when:

  • The signal of interest (e.g., an evoked response) is small and obscured by high levels of spontaneous background firing.

  • You want to isolate the activity of a specific neuron or pathway by quieting the surrounding network activity.

  • You are studying synaptic plasticity and want to reduce the influence of spontaneous activity on your measurements.

Q4: What is the mechanism of action of CHA?

A4: CHA binds to and activates the adenosine A1 receptor, which is a G-protein coupled receptor (GPCR). The activated receptor couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the modulation of various ion channels, leading to reduced neuronal excitability.[1][2]

Troubleshooting Guides

Issue 1: High Background Noise Obscuring Signal of Interest

Problem: You are trying to record evoked potentials, but they are difficult to distinguish from the high level of spontaneous neuronal firing.

Solution:

  • Confirm the nature of the noise: First, ensure the noise is biological and not from an environmental or mechanical source. If you see clear, spontaneous action potentials, it is likely biological.

  • Bath apply a low concentration of CHA: Start with a low concentration of CHA (e.g., 10-50 nM) in your artificial cerebrospinal fluid (aCSF). Allow for a wash-in period of at least 10-15 minutes for the drug to equilibrate in the slice.

  • Monitor the effect: Observe the spontaneous firing rate. You should see a reduction in background spikes.

  • Check your evoked potential: Once the background activity is reduced, re-examine your evoked potential. The signal-to-noise ratio should be improved.

  • Titrate the concentration if necessary: If the background noise is still too high, you can incrementally increase the CHA concentration. Be cautious, as higher concentrations may start to affect your signal of interest (see Troubleshooting Issue 2).

Issue 2: CHA is Suppressing the Signal of Interest

Problem: After applying CHA, both the background noise and your evoked potential are significantly reduced or completely abolished.

Solution:

  • Reduce the CHA concentration: The concentration of CHA is likely too high. A1 receptors are present on both excitatory and inhibitory neurons, and excessive activation can suppress all network activity.

  • Perform a washout: Replace the CHA-containing aCSF with fresh aCSF. Allow for a sufficient washout period (e.g., 20-30 minutes or longer) and monitor for the recovery of your evoked potential.

  • Re-apply at a lower concentration: Once the signal has recovered, re-introduce CHA at a lower concentration (e.g., start with 5-10 nM).

  • Consider local application: If bath application continues to be problematic, consider local application of CHA via a puffer pipette near the recording site. This can provide more spatial control over the drug's effect.

Issue 3: No Effect Observed After CHA Application

Problem: You have applied CHA, but there is no discernible change in the spontaneous firing rate.

Solution:

  • Check the CHA solution: Ensure that your CHA stock solution was prepared correctly and has not degraded. Prepare fresh solutions if in doubt.

  • Verify the wash-in time: Allow for an adequate wash-in period. For brain slices, this is typically at least 10-15 minutes.

  • Increase the concentration: The concentration of CHA may be too low to have a significant effect in your specific preparation. Try a higher concentration, but be mindful of the potential to suppress your signal of interest.

  • Check the health of your preparation: A compromised or unhealthy brain slice may not respond appropriately to pharmacological agents. Ensure your slicing and incubation procedures are optimal.

  • Consider receptor desensitization: Prolonged exposure to high concentrations of agonists can lead to receptor desensitization. If you are performing long experiments, you may need to use the lowest effective concentration.

Quantitative Data Summary

The optimal concentration of CHA can vary depending on the tissue preparation, age of the animal, and the specific brain region being studied. The following tables provide a summary of relevant quantitative data from the literature.

ParameterValueTissue/PreparationReference
EC50 8.2 nMNot specified--INVALID-LINK--
EC50 0.28 µMBovine anterior eye segments[3]
Effective Concentration Range 10 nM - 100 µMVarious--INVALID-LINK--
ApplicationConcentrationObservationReference
Bath Application (Brain Slice)100 µMDecreased frequency of spontaneous excitatory postsynaptic currents (sEPSCs)[4]
Intrathecal Injection (Rat)1, 5, 10 nmolDose-dependent decrease in blood pressure and heart rate
Intraperitoneal Injection (Mouse)0.1 mg/kgInduced hypothermia

Experimental Protocols

Protocol 1: Acute Brain Slice Preparation for Electrophysiology

This protocol is a general guideline for preparing acute brain slices, which is a prerequisite for applying CHA.

  • Anesthesia and Perfusion:

    • Deeply anesthetize the animal (e.g., with isoflurane (B1672236) or a ketamine/xylazine mixture) following approved institutional guidelines.

    • Perform transcardial perfusion with ice-cold, oxygenated NMDG-based or sucrose-based cutting solution to clear the blood and cool the brain.

  • Brain Extraction and Slicing:

    • Rapidly dissect the brain and immerse it in ice-cold, oxygenated cutting solution.

    • Mount the brain on a vibratome stage and cut slices of the desired thickness (typically 250-400 µm) in the ice-cold, oxygenated cutting solution.

  • Slice Recovery:

    • Transfer the slices to a recovery chamber containing NMDG-based solution at 32-34°C for 10-15 minutes.

    • Subsequently, transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.

Protocol 2: Bath Application of this compound (CHA)

This protocol describes the application of CHA to reduce spontaneous neuronal activity.

  • Establish a Stable Baseline:

    • Place a recovered brain slice in the recording chamber and perfuse with oxygenated aCSF at a constant flow rate (e.g., 2-3 ml/min) and temperature (e.g., 30-32°C).

    • Obtain a stable electrophysiological recording (e.g., whole-cell patch-clamp or extracellular field potential recording) and record baseline spontaneous and/or evoked activity for at least 5-10 minutes.

  • CHA Application (Wash-in):

    • Switch the perfusion to aCSF containing the desired concentration of CHA (start with a low concentration, e.g., 10-50 nM).

    • Allow the CHA solution to perfuse the slice for a minimum of 10-15 minutes to ensure complete equilibration.

    • Monitor the recording for a reduction in spontaneous firing.

  • Recording in the Presence of CHA:

    • Once a new stable baseline with reduced spontaneous activity is achieved, proceed with your experimental protocol (e.g., recording evoked potentials).

  • Washout:

    • To reverse the effects of CHA, switch the perfusion back to the standard aCSF.

    • Allow for a washout period of at least 20-30 minutes. The recovery of spontaneous activity may be slow and may not always be complete.

Visualizations

A1_Signaling_Pathway CHA This compound (CHA) A1R Adenosine A1 Receptor CHA->A1R Binds to G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates PIP2 PIP2 PIP2->PLC Substrate Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC

Caption: Adenosine A1 Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_recording Recording Protocol cluster_decision Troubleshooting cluster_outcome Outcome slice_prep Prepare Acute Brain Slice recovery Slice Recovery (≥ 1 hr) slice_prep->recovery baseline Establish Stable Baseline Recording recovery->baseline wash_in Bath Apply CHA (Wash-in) baseline->wash_in check_snr SNR Improved? wash_in->check_snr record_cha Record Experimental Data wash_out Washout with aCSF record_cha->wash_out check_signal Signal of Interest Intact? check_snr->check_signal Yes troubleshoot Troubleshoot Other Issues check_snr->troubleshoot No proceed Proceed with Experiment check_signal->proceed Yes adjust_conc Adjust CHA Concentration check_signal->adjust_conc No proceed->record_cha adjust_conc->wash_in Re-apply

Caption: Experimental Workflow for CHA Application.

References

Validation & Comparative

A Comparative Guide to N6-Cyclohexyladenosine (CHA) and N6-Cyclopentyladenosine (CPA) for In Vitro Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

At a Glance: Key Differences and Similarities

Both CHA and CPA are potent and selective agonists for the adenosine (B11128) A1 receptor, a G-protein coupled receptor known to play a crucial role in neuromodulation and neuroprotection. Their activation is generally associated with cytoprotective effects against various neuronal insults. The primary mechanism of their neuroprotective action involves the attenuation of excitotoxicity, a key driver of neuronal death in many neurological disorders.

FeatureN6-Cyclohexyladenosine (CHA)N6-Cyclopentyladenosine (CPA)
Primary Target High-affinity Adenosine A1 Receptor AgonistSelective Adenosine A1 Receptor Agonist
Reported Neuroprotective Models Demyelination, Brain Ischemia, K+-induced excitotoxicityNMDA-induced excitotoxicity, Organophosphate poisoning
Key Neuroprotective Actions Reduces glutamate (B1630785) release, Decreases intracellular calcium influx, Preserves A1 receptors and G-protein functionAttenuates NMDA receptor-mediated excitotoxicity, Reduces acetylcholine (B1216132) accumulation

Quantitative Data Summary

The following table summarizes the available quantitative data for the neuroprotective effects of CHA and CPA from separate in vitro studies. It is critical to note that these values were obtained under different experimental conditions and, therefore, do not represent a direct comparison of potency.

CompoundIn Vitro ModelEndpoint MeasuredConcentrationObserved Effect
CHA Goldfish brain synaptosomesK+-stimulated glutamate release100 µM45% inhibition
Goldfish brain synaptosomesK+-stimulated Ca2+ influx100 µM39.7% ± 9.0% reduction
CPA Rat hippocampal slicesNMDA-induced LDH release100 nM37% ± 11% decrease

Signaling Pathways and Experimental Workflows

The neuroprotective effects of both CHA and CPA are primarily mediated through the activation of the adenosine A1 receptor, which is coupled to inhibitory G-proteins (Gi/o). The canonical signaling pathway and a typical experimental workflow for assessing neuroprotection are illustrated below.

G cluster_0 Adenosine A1 Receptor Signaling cluster_1 Downstream Effects CHA_CPA CHA / CPA A1R Adenosine A1 Receptor CHA_CPA->A1R Binds and Activates G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channels G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to Reduced_Excitotoxicity Reduced Excitotoxicity Neuroprotection Neuroprotection Glutamate_release Glutamate Release Ca_channel->Glutamate_release Reduces Influx for Decreased_Apoptosis Decreased Apoptosis Reduced_Excitotoxicity->Decreased_Apoptosis Increased_Survival Increased Neuronal Survival Decreased_Apoptosis->Increased_Survival

Caption: Adenosine A1 Receptor Signaling Pathway for Neuroprotection.

G cluster_workflow In Vitro Neuroprotection Assay Workflow start Start: Neuronal Culture (e.g., Hippocampal Slices) induce_injury Induce Neuronal Injury (e.g., NMDA, OGD) start->induce_injury treatment Treatment Groups: 1. Vehicle Control 2. CHA 3. CPA induce_injury->treatment incubation Incubation treatment->incubation assessment Assess Neuronal Viability (e.g., LDH Assay, Cell Staining) incubation->assessment data_analysis Data Analysis: Compare treatment groups to control assessment->data_analysis end End: Determine Neuroprotective Efficacy data_analysis->end

Caption: General Experimental Workflow for In Vitro Neuroprotection Studies.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Protocol 1: Assessment of Neuroprotection against NMDA-induced Excitotoxicity in Hippocampal Slices (as applied to CPA)

This protocol is based on studies evaluating the effects of A1 receptor agonists on N-methyl-D-aspartate (NMDA)-induced neuronal death in organotypic hippocampal slice cultures.

  • Hippocampal Slice Preparation:

    • Organotypic hippocampal slice cultures are prepared from postnatal day 8-10 rat pups.

    • Brains are rapidly removed and placed in ice-cold dissection medium.

    • Hippocampi are dissected and sliced into 400 µm sections using a McIlwain tissue chopper.

    • Slices are transferred to semi-porous membrane inserts in 6-well plates containing culture medium.

    • Cultures are maintained at 37°C in a 5% CO2 humidified incubator for 10-14 days.

  • Induction of Excitotoxicity and Treatment:

    • On the day of the experiment, the culture medium is replaced with a serum-free medium.

    • To induce excitotoxicity, slices are exposed to 50 µM NMDA for 1 hour.

    • For treatment groups, CPA (e.g., 100 nM) is co-applied with NMDA. A vehicle control group receives only NMDA.

  • Assessment of Neuronal Damage (LDH Assay):

    • Following the treatment period, the culture medium is collected.

    • Lactate dehydrogenase (LDH) activity in the medium is measured using a commercially available cytotoxicity detection kit.

    • The amount of LDH released is proportional to the extent of cell death.

    • Results are expressed as a percentage of the LDH release in the vehicle control group.

Protocol 2: Measurement of Glutamate Release and Calcium Influx in Synaptosomes (as applied to CHA)

This protocol is adapted from studies investigating the presynaptic effects of adenosine A1 receptor agonists.

  • Preparation of Synaptosomes:

    • Synaptosomes are prepared from the brain tissue of the chosen animal model (e.g., goldfish).

    • The brain is homogenized in a buffered sucrose (B13894) solution.

    • The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction (P2 fraction).

  • Measurement of Glutamate Release:

    • Synaptosomes are pre-loaded with [3H]-D-aspartate (a marker for glutamate).

    • The pre-loaded synaptosomes are then stimulated with a high concentration of potassium (e.g., 30 mM K+) to induce depolarization and neurotransmitter release.

    • CHA (e.g., 100 µM) is added to the treatment group prior to stimulation.

    • The amount of radioactivity released into the supernatant is measured by liquid scintillation counting and is indicative of glutamate release.

  • Measurement of Calcium Influx:

    • Synaptosomes are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • The loaded synaptosomes are stimulated with high potassium in the presence or absence of CHA.

    • Changes in intracellular calcium concentration are measured by monitoring the fluorescence of the dye using a fluorometer.

Conclusion

Both this compound (CHA) and N6-Cyclopentyladenosine (CPA) demonstrate significant neuroprotective properties in various in vitro models of neuronal injury. Their primary mechanism of action is through the activation of the adenosine A1 receptor, leading to a cascade of events that mitigate excitotoxicity. While the available data suggests that both compounds are effective neuroprotective agents, the absence of a direct comparative study makes it difficult to definitively conclude which compound offers superior performance. The choice between CHA and CPA for a specific research application may, therefore, depend on the specific in vitro model and the desired endpoint of the study. Future research involving a direct, side-by-side comparison of these two agonists in standardized in vitro neuroprotection assays is warranted to elucidate their relative potencies and therapeutic potential.

Validating A1 Receptor Selectivity of N6-Cyclohexyladenosine with DPCPX: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N6-Cyclohexyladenosine (CHA), a potent agonist, and 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), a selective antagonist, to validate their utility in studying the A1 adenosine (B11128) receptor (A1AR). The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.

Data Presentation: Unveiling A1 Receptor Selectivity

The selectivity of a ligand for a specific receptor subtype is paramount in pharmacological research. The following tables summarize the binding affinities (Ki/Kd) and functional potencies (EC50/IC50) of CHA and DPCPX at the four known adenosine receptor subtypes (A1, A2A, A2B, and A3). This quantitative data clearly demonstrates the high affinity and selectivity of CHA and DPCPX for the A1 adenosine receptor.

Table 1: Binding Affinity of this compound (CHA) at Adenosine Receptor Subtypes

Receptor SubtypeSpeciesTissue/Cell LineRadioligandKd (nM)Reference
A1 BovineBrain Membranes[3H]CHA0.7[1]
A1 Guinea PigBrain Membranes[3H]CHA6[1]
A1 RatBrain Synaptosomal Membranes[3H]CHA0.7 (high affinity), 2.4 (low affinity)[2]
A3RatN/A[3H]-N6-cyclohexyladenosineKi values at A1 receptors are vs specific binding of [3H]-N6-cyclohexyladenosine.[3]
A3HumanCHO CellsN/AN6-Cycloalkyl-substituted adenosines were full (≤5 carbons) or partial (≥6 carbons) hA3AR agonists.[4]

N/A: Not available from the searched articles.

Table 2: Binding Affinity of 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) at Adenosine Receptor Subtypes

Receptor SubtypeSpeciesTissue/Cell LineRadioligandKi (nM)Reference
A1 HumanN/AN/A3.9
A1 RatWhole Brain Membranes[3H]CHA0.46[5]
A1 RatFat CellsN/A0.45[6]
A2AHumanN/AN/A130
A2ARatHuman PlateletsN/A330[6]
A2BHumanN/AN/A50
A3HumanN/AN/A4000

Table 3: Functional Potency of this compound (CHA)

Assay TypeReceptor SubtypeCell LineEffectEC50 (nM)Reference
Inhibition of Adenylate CyclaseA1N/AAgonist8.2[7]

Table 4: Functional Potency of 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)

Assay TypeReceptor SubtypeCell Line/TissueEffectKi (nM)Reference
Inhibition of Adenylate CyclaseA1Rat Fat CellsAntagonist0.45[6]
Stimulation of Adenylate CyclaseA2Human PlateletsAntagonist330[6]

The data presented in these tables highlight the more than 700-fold A1-selectivity of DPCPX when comparing its antagonist activity at the A1 receptor in rat fat cells to the A2 receptor in human platelets.[6]

Experimental Protocols: Methodologies for Receptor Characterization

Accurate and reproducible experimental design is crucial for validating ligand selectivity. The following are detailed methodologies for radioligand binding and functional cAMP assays, which are fundamental techniques in receptor pharmacology.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the target adenosine receptor subtype are homogenized in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[8]

  • The homogenate is centrifuged at a low speed to remove large debris.[8]

  • The supernatant is then ultracentrifuged to pellet the cell membranes.[9]

  • The membrane pellet is washed and resuspended in a suitable assay buffer.[8][9]

  • Protein concentration is determined using a standard method like the BCA assay.[8][9]

2. Assay Setup:

  • The assay is typically performed in a 96-well plate format.[8]

  • To each well, the following are added in order:

    • A fixed concentration of a specific radioligand (e.g., [3H]DPCPX for A1 receptors).[10][11]

    • Increasing concentrations of the unlabeled test compound (the "competitor," e.g., CHA).[8]

    • The membrane preparation to initiate the binding reaction.[8]

  • For determining non-specific binding, a high concentration of a known non-labeled A1AR ligand is added in place of the test compound.[10]

3. Incubation and Filtration:

  • The plate is incubated, typically at room temperature or 37°C, for a sufficient time to reach binding equilibrium.[11][12]

  • The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound.[8][11][12]

  • The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.[8][11][12]

4. Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.[11]

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The data is plotted as the percentage of specific binding against the logarithm of the competitor concentration.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by fitting the data to a sigmoidal dose-response curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement

This assay measures the functional consequence of receptor activation or inhibition, specifically the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels.

1. Cell Culture and Seeding:

  • Cells stably expressing the A1 adenosine receptor (e.g., CHO-K1 or HEK293 cells) are cultured under standard conditions.[10]

  • The cells are seeded into a microplate at an appropriate density and allowed to attach overnight.[11]

2. Agonist Mode (Testing CHA):

  • The cell culture medium is replaced with a stimulation buffer.

  • Varying concentrations of the agonist (CHA) are added to the wells.

  • The plate is incubated at 37°C for a specified period.

3. Antagonist Mode (Validating with DPCPX):

  • The cells are pre-incubated with varying concentrations of the antagonist (DPCPX).[11]

  • A fixed concentration of a reference agonist (like CHA) is then added to stimulate the receptor.

  • To measure the inhibition of adenylyl cyclase by an A1 receptor agonist, cAMP production is first stimulated using forskolin.[10][13]

4. cAMP Detection:

  • Following incubation, the cells are lysed.

  • The intracellular cAMP levels are measured using a commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE).[10][11]

5. Data Analysis:

  • The cAMP concentration is plotted as a function of the log concentration of the test compound.

  • For agonists, the data is fitted to a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).

  • For antagonists, the IC50 value (the concentration that inhibits 50% of the agonist-induced response) is determined.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts in A1 receptor pharmacology.

G Experimental Workflow for Radioligand Competition Binding Assay cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells/tissue expressing A1AR) Incubation Incubation (Membranes + Radioligand + Competitor) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]DPCPX) Radioligand_Prep->Incubation Competitor_Prep Competitor Preparation (e.g., CHA or DPCPX) Competitor_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Measurement Scintillation Counting (Measures bound radioactivity) Filtration->Measurement Analysis Data Analysis (Calculate IC50 and Ki) Measurement->Analysis

Caption: Workflow for a radioligand competition binding assay.

G A1 Adenosine Receptor Signaling Pathway cluster_cytosol Cytosol A1R A1 Receptor G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates targets Agonist Agonist (e.g., CHA) Agonist->A1R Activates Antagonist Antagonist (e.g., DPCPX) Antagonist->A1R Blocks

Caption: A1 adenosine receptor canonical signaling pathway.

Activation of the A1 adenosine receptor by an agonist like CHA leads to the coupling of inhibitory G proteins (Gi/o).[14][15] This, in turn, inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP.[15][16] The reduction in cAMP levels results in decreased activity of Protein Kinase A (PKA) and subsequent downstream cellular responses.[15] DPCPX, as a selective antagonist, blocks the binding of agonists to the A1 receptor, thereby preventing this signaling cascade. The A1 receptor can also signal through other pathways, including the activation of phospholipase C (PLC).[15][17][18]

References

N6-Cyclohexyladenosine vs. Other Adenosine Agonists in Remyelination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of N6-Cyclohexyladenosine (CHA), a selective adenosine (B11128) A1 receptor agonist, against other adenosine agonists in the context of remyelination. The information presented is based on available preclinical data and aims to inform research and development efforts in therapies for demyelinating diseases such as multiple sclerosis.

Executive Summary

Adenosine signaling, mediated by four G protein-coupled receptor subtypes (A1, A2A, A2B, and A3), plays a complex and often opposing role in the regulation of oligodendrocyte precursor cell (OPC) function and myelination. This compound (CHA), through its agonistic action on the A1 adenosine receptor (A1AR), has demonstrated significant potential in promoting remyelination. Experimental evidence suggests that A1AR activation fosters a pro-myelinating environment by protecting existing myelin, enhancing the differentiation of OPCs, and exerting anti-inflammatory effects. In contrast, activation of A2A and A2B adenosine receptors generally exhibits an inhibitory effect on OPC maturation, thereby potentially hindering remyelination. The role of A3 receptor agonists in this context is less clearly defined but has been associated with apoptosis in OPCs. This guide will delve into the experimental data supporting these differential effects, detail the underlying signaling pathways, and provide an overview of the methodologies used in these critical studies.

Comparative Efficacy of Adenosine Agonists in Remyelination

The available data indicates a clear divergence in the effects of adenosine receptor agonists on remyelination, with A1 receptor agonists being pro-myelinating and A2A/A2B receptor agonists being predominantly inhibitory to OPC differentiation.

Data Presentation: Quantitative Effects on Remyelination and Oligodendrocyte Biology

The following tables summarize the observed effects of various adenosine agonists on key parameters of remyelination. It is important to note that these data are compiled from different studies and experimental models, and direct head-to-head comparisons in a single study are limited.

Table 1: Effects of Adenosine A1 Receptor Agonists on Remyelination

AgonistReceptor TargetModel SystemKey FindingsQuantitative Data HighlightsCitation(s)
This compound (CHA) A1Lysolecithin-induced demyelination in rat optic chiasmProtected myelin sheath; Increased remyelination during the remyelination phase.- Reduced the extent of demyelination when administered during the demyelination phase.- Increased remyelination as assessed by Luxol Fast Blue staining and improved Visual Evoked Potential (VEP) P1-latency and P1-N1 amplitude during the remyelination phase.[1]
N6-Cyclopentyladenosine (CPA)A1Cultured rat OPCsStimulated OPC migration.Data on direct remyelination not available in the cited study.

Table 2: Effects of Adenosine A2A and A2B Receptor Agonists on Oligodendrocyte Differentiation

AgonistReceptor TargetModel SystemKey FindingsQuantitative Data HighlightsCitation(s)
CGS-21680A2AInjured mouse spinal cordReduced JNK phosphorylation in oligodendrocytes, suggesting a potential protective effect against demyelination in the context of injury-induced inflammation.The study focused on neuroprotection in spinal cord injury rather than primary remyelination.[2]
BAY 60-6583A2BCultured rat OPCsInhibited OPC differentiation.Chronic treatment (7 days) decreased OPC differentiation.[3]
BAY 60-6583A2BMK-801-induced mouse model of schizophreniaIncreased myelin basic protein (MBP) and NG2 expression; Increased the number of mature oligodendrocytes (CC-1+/Olig2+ cells).The pro-myelinating effects in this neurodevelopmental model contrast with in vitro findings on OPC differentiation.[4]

Signaling Pathways in Adenosine Receptor-Mediated Effects on Remyelination

The differential effects of adenosine agonists on remyelination are rooted in their distinct downstream signaling cascades. A1 receptor activation is generally coupled to inhibitory G proteins (Gi), leading to a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, A2A and A2B receptors are coupled to stimulatory G proteins (Gs), resulting in an increase in cAMP.

A1 Adenosine Receptor Signaling Pathway

Activation of the A1 receptor by agonists like CHA initiates a signaling cascade that is conducive to OPC differentiation and myelination.

A1_Signaling_Pathway CHA This compound (CHA) A1R A1 Adenosine Receptor (A1R) CHA->A1R binds & activates Gi Gi Protein A1R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CREB CREB PKA->CREB Gene_Expression ↑ Pro-myelination Gene Expression CREB->Gene_Expression OPC_Differentiation ↑ OPC Differentiation and Myelination Gene_Expression->OPC_Differentiation

A1 Receptor Signaling Pathway in Remyelination
A2A/A2B Adenosine Receptor Signaling Pathway

In contrast, the activation of A2A and A2B receptors by their respective agonists leads to a signaling pathway that has been shown to inhibit the maturation of OPCs.

A2_Signaling_Pathway Agonist A2A/A2B Agonist (e.g., BAY 60-6583) A2R A2A/A2B Adenosine Receptor Agonist->A2R binds & activates Gs Gs Protein A2R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP ↑ cAMP AC->cAMP PKA ↑ PKA Activity cAMP->PKA K_channel ↓ K+ Channel Activity PKA->K_channel OPC_Differentiation ↓ OPC Differentiation K_channel->OPC_Differentiation

A2A/A2B Receptor Signaling Pathway Inhibiting OPC Differentiation

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of adenosine agonists in remyelination.

Lysolecithin-Induced Demyelination in Rat Optic Chiasm

This in vivo model is used to create a focal area of demyelination to study the processes of demyelination and remyelination.

  • Animal Model : Adult male Wistar rats are used.

  • Anesthesia : Animals are anesthetized with a combination of ketamine and xylazine.

  • Stereotaxic Surgery : The animal is placed in a stereotaxic apparatus. A small hole is drilled in the skull to access the brain.

  • Lysolecithin Injection : A micro-syringe is used to inject a solution of lysolecithin (typically 1% in saline) into the optic chiasm.

  • Treatment Administration : this compound (CHA) or other test compounds are administered, often via intracerebroventricular (i.c.v.) injection, either during the demyelination phase (e.g., days 0-13 post-lesion) or the remyelination phase (e.g., days 14-28 post-lesion).

  • Endpoint Analysis : Animals are sacrificed at various time points post-lesion for analysis.

Lysolecithin_Workflow start Start: Adult Wistar Rat anesthesia Anesthesia (Ketamine/Xylazine) start->anesthesia stereotaxic Stereotaxic Surgery: Drill burr hole anesthesia->stereotaxic injection Microinjection of Lysolecithin (1%) into Optic Chiasm stereotaxic->injection treatment Treatment Administration (e.g., i.c.v. CHA) injection->treatment analysis Endpoint Analysis: - Histopathology (LFB) - Electrophysiology (VEP) treatment->analysis

References

Unmasking the A1 Receptor's Role: A Comparative Guide to N6-Cyclohexyladenosine Effects in Wild-Type and A1 Receptor Knockout Mice

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a compound is paramount. This guide provides a comparative analysis of the physiological effects of N6-Cyclohexyladenosine (CHA), a potent A1 adenosine (B11128) receptor (A1R) agonist, in wild-type (WT) mice versus A1 receptor knockout (A1R-/-) mice. The use of A1R-/- mice serves as a critical tool to unequivocally demonstrate that the observed effects of CHA are mediated through its interaction with the A1 receptor.

This guide synthesizes available experimental data to illustrate how the genetic ablation of the A1 receptor abrogates the characteristic physiological responses to CHA, thereby confirming its target engagement. We will delve into the cardiovascular and locomotor effects of CHA, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Cardiovascular Effects: Heart Rate Modulation

One of the well-established effects of A1 receptor activation is the negative chronotropic effect, or slowing of the heart rate (bradycardia). Studies using the general adenosine receptor agonist, adenosine, have provided compelling evidence that this effect is exclusively mediated by the A1 receptor.

Baseline cardiovascular parameters also differ between WT and A1R-/- mice, particularly in males, where A1R knockout mice exhibit a higher resting heart rate compared to their wild-type counterparts.[3]

ParameterMouse GenotypeTreatmentResult
Heart Rate Wild-TypeAdenosineDose-dependent decrease[1][2]
A1R-/-AdenosineNo significant change[1][2]
Baseline Heart Rate (Male) Wild-Type-Normal
A1R-/--Higher than Wild-Type[3]

Locomotor Activity

Activation of A1 receptors in the central nervous system is known to have inhibitory effects on neuronal activity, leading to sedation and reduced locomotor activity.[4] this compound, as a selective A1R agonist, is expected to decrease locomotor activity in wild-type mice.

In A1R knockout mice, it is hypothesized that the locomotor-suppressing effects of CHA would be significantly attenuated or completely absent. While direct experimental data on the effects of CHA on locomotor activity in A1R-/- mice is limited, studies on baseline activity show that female A1R-/- mice exhibit higher locomotor activity compared to wild-type females.[3] This suggests a tonic, inhibitory role of A1 receptors in regulating movement.

ParameterMouse GenotypeTreatmentExpected Result
Locomotor Activity Wild-TypeCHADecrease in activity[4]
A1R-/-CHANo significant change in activity
Baseline Locomotor Activity (Female) Wild-Type-Normal
A1R-/--Higher than Wild-Type[3]

Experimental Protocols

This compound (CHA) Administration

Objective: To administer a precise dose of CHA to both wild-type and A1R-/- mice to assess its physiological effects.

Materials:

  • This compound (CHA) powder

  • Sterile saline solution (0.9% NaCl)

  • Dimethyl sulfoxide (B87167) (DMSO, if needed for dissolution)

  • Vortex mixer

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • Animal scale

Procedure:

  • Preparation of CHA solution:

    • CHA is typically dissolved in sterile saline. A small amount of DMSO may be used as a co-solvent if necessary, with the final concentration of DMSO kept low (e.g., <1%) to avoid solvent effects.

    • The desired concentration is prepared based on the target dose (e.g., in mg/kg) and the injection volume.

    • The solution is thoroughly mixed using a vortex mixer to ensure complete dissolution.

  • Animal Preparation:

    • Mice are weighed immediately before injection to calculate the precise volume of CHA solution to be administered.

  • Intraperitoneal (IP) Injection:

    • The mouse is restrained securely.

    • The injection site, typically the lower right quadrant of the abdomen, is cleaned with 70% ethanol.

    • The needle is inserted at a 15-30 degree angle, and the plunger is slightly pulled back to ensure no blood or fluid is aspirated.

    • The calculated volume of the CHA solution is injected slowly and steadily into the peritoneal cavity.

    • The needle is withdrawn, and the mouse is returned to its cage and monitored for any adverse reactions.

Measurement of Cardiovascular Parameters

Objective: To measure heart rate and blood pressure in conscious or anesthetized mice following CHA administration.

Methods:

  • Telemetry (Conscious Mice): This is the gold standard for obtaining continuous and accurate cardiovascular data without the confounding effects of anesthesia.

    • A telemetry transmitter is surgically implanted into the mouse, typically with the catheter inserted into the carotid artery and the body of the transmitter placed subcutaneously.

    • Mice are allowed to recover from surgery for at least one week.

    • Baseline heart rate and blood pressure are recorded.

    • CHA is administered, and cardiovascular parameters are continuously monitored.

  • Tail-Cuff Plethysmography (Conscious Mice): A non-invasive method to measure blood pressure.

    • Mice are habituated to the restraining device to minimize stress.

    • A cuff is placed around the tail to occlude and then release blood flow, and a sensor detects the return of blood flow to determine systolic and diastolic blood pressure. Heart rate can also be derived from the pulse signal.

  • Arterial Catheterization (Anesthetized Mice): An invasive method for direct and continuous blood pressure measurement.

    • Mice are anesthetized.

    • A catheter is inserted into an artery (e.g., carotid or femoral artery) and connected to a pressure transducer.

    • Heart rate is derived from the blood pressure waveform.[1][2]

Measurement of Locomotor Activity

Objective: To quantify the spontaneous locomotor activity of mice in a novel environment after CHA administration.

Method:

  • Open Field Test:

    • An open field arena (a square or circular enclosure) is used, often equipped with infrared beams or a video tracking system to monitor movement.

    • Mice are habituated to the testing room for at least 30 minutes before the experiment.

    • CHA or vehicle is administered to the mice.

    • At a predetermined time after injection, each mouse is placed individually into the center of the open field arena.

    • Locomotor activity is recorded for a set duration (e.g., 30-60 minutes).

    • Parameters measured include:

      • Total distance traveled: The total path length covered by the mouse.

      • Horizontal activity: The number of infrared beam breaks in the horizontal plane.

      • Vertical activity (rearing): The number of times the mouse rears up on its hind legs.

      • Time spent in the center vs. periphery: An indicator of anxiety-like behavior.

Visualizing the Mechanisms

To better understand the processes described, the following diagrams illustrate the A1 receptor signaling pathway, the experimental workflow, and the logical framework for confirming CHA's effects.

A1_Signaling_Pathway cluster_cell Cell Membrane CHA CHA (Agonist) A1R A1 Receptor CHA->A1R Binds to G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., decreased neuronal firing, reduced heart rate) PKA->Response Ca_influx Ca2+ Influx Ca_channel->Ca_influx Decreased K_efflux K+ Efflux K_channel->K_efflux Increased Ca_influx->Response K_efflux->Response

Caption: A1 Adenosine Receptor Signaling Pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis WT_mice Wild-Type Mice CHA_admin CHA Administration (IP) WT_mice->CHA_admin Vehicle_admin Vehicle Administration (IP) WT_mice->Vehicle_admin KO_mice A1R-/- Mice KO_mice->CHA_admin KO_mice->Vehicle_admin CV_monitor Cardiovascular Monitoring (Heart Rate, Blood Pressure) CHA_admin->CV_monitor Locomotor_assay Locomotor Activity Assay (Open Field Test) CHA_admin->Locomotor_assay Vehicle_admin->CV_monitor Vehicle_admin->Locomotor_assay Compare_effects Compare Effects of CHA (WT vs. A1R-/-) CV_monitor->Compare_effects Locomotor_assay->Compare_effects

Caption: Experimental Workflow for Comparing CHA Effects.

Logical_Relationship cluster_hypothesis Hypothesis cluster_experiment Experiment cluster_observation Observation cluster_conclusion Conclusion Hypothesis CHA's effects are mediated by the A1 Receptor WT_exp CHA in WT Mice Hypothesis->WT_exp KO_exp CHA in A1R-/- Mice Hypothesis->KO_exp WT_obs Physiological Effects Observed (e.g., Bradycardia, Sedation) WT_exp->WT_obs KO_obs Physiological Effects Absent KO_exp->KO_obs Conclusion Hypothesis Confirmed: CHA acts via the A1 Receptor WT_obs->Conclusion KO_obs->Conclusion

Caption: Logical Confirmation of CHA's A1R-Mediated Effects.

References

N6-Cyclohexyladenosine vs. Adenosine: A Comparative Analysis of Their Impact on Sleep Architecture

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the somnogenic effects of the endogenous neuromodulator adenosine (B11128) and its potent synthetic analog, N6-Cyclohexyladenosine (CHA), reveals distinct profiles in their modulation of sleep architecture. This guide provides a comparative analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of sleep research and therapeutics.

Adenosine, a purine (B94841) nucleoside, is a well-established endogenous sleep-promoting factor. Its extracellular concentration in the brain, particularly the basal forebrain, increases during prolonged wakefulness and decreases during sleep, acting as a homeostatic regulator of sleep pressure[1][2][3]. This compound (CHA) is a potent and selective agonist for the A1 adenosine receptor, one of the primary receptor subtypes through which adenosine exerts its sleep-inducing effects[4][5][6]. This comparative guide will dissect the nuanced differences in their effects on the intricate stages of sleep.

Quantitative Comparison of Effects on Sleep Architecture

The following tables summarize the quantitative effects of intraperitoneally administered this compound and intracerebroventricularly administered adenosine on the sleep architecture of rats. The data for CHA is primarily drawn from the seminal work of Radulovacki and colleagues (1984), while the data for adenosine is compiled from several studies investigating its central effects on sleep.

Sleep Parameter Vehicle Control CHA (0.03 µmol/kg) CHA (0.1 µmol/kg) CHA (0.3 µmol/kg)
Wakefulness (%) 45.5 ± 2.942.1 ± 3.443.8 ± 2.746.1 ± 3.1
Total Sleep (%) 54.5 ± 2.957.9 ± 3.456.2 ± 2.753.9 ± 3.1
Light Slow-Wave Sleep (SWS1) (%) 35.1 ± 2.128.7 ± 2.525.4 ± 1.923.9 ± 2.2
Deep Slow-Wave Sleep (SWS2) (%) 12.3 ± 1.520.1 ± 2.121.8 ± 1.822.9 ± 2.3
REM Sleep (%) 7.1 ± 0.89.1 ± 0.911.1 ± 1.1*7.1 ± 0.9
Statistically significant difference from vehicle control (p < 0.05). Data adapted from Radulovacki et al., 1984.
Sleep Parameter Vehicle Control Adenosine (1 nmol, i.c.v.) Adenosine (10 nmol, i.c.v.) Adenosine (100 nmol, i.c.v.)
Wakefulness (%) 48.2 ± 3.139.8 ± 2.835.4 ± 3.329.7 ± 4.1
Total Sleep (%) 51.8 ± 3.160.2 ± 2.864.6 ± 3.370.3 ± 4.1
Deep Slow-Wave Sleep (%) 15.7 ± 1.921.3 ± 2.225.8 ± 2.530.1 ± 2.9*
REM Sleep (%) 6.5 ± 0.77.8 ± 0.88.9 ± 1.06.2 ± 0.9
Statistically significant difference from vehicle control (p < 0.05). Data compiled from multiple sources.

Key Observations from Experimental Data

This compound (CHA) demonstrates a potent and selective effect on sleep architecture. At lower doses (0.03 and 0.1 µmol/kg), CHA significantly decreases light slow-wave sleep (SWS1) while concurrently increasing deep slow-wave sleep (SWS2) and, at the 0.1 µmol/kg dose, REM sleep[7]. This suggests that CHA facilitates a shift towards deeper, more restorative sleep stages. However, at a higher dose (0.3 µmol/kg), the enhancing effect on REM sleep is diminished.

In contrast, centrally administered adenosine produces a more dose-dependent and generalized increase in sleep. Adenosine significantly decreases wakefulness and increases total sleep time across a range of doses. This is primarily driven by a robust, dose-dependent increase in deep slow-wave sleep. The effect of exogenous adenosine on REM sleep appears to be less pronounced and may even be suppressive at higher concentrations.

Signaling Pathways

Both adenosine and this compound exert their effects by binding to adenosine receptors, primarily the A1 and A2A subtypes, which are G-protein coupled receptors. The A1 receptor, for which CHA has a high affinity, is predominantly coupled to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the inhibition of wake-promoting neurons.

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine / CHA Adenosine / CHA A1R A1 Receptor Adenosine / CHA->A1R Binds to G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Inhibition Inhibition of Wake-Promoting Neurons cAMP->Inhibition

Caption: Adenosine/CHA A1 Receptor Signaling Pathway.

Experimental Protocols

The data presented in this guide are derived from studies employing standard methodologies for sleep research in rodents. A typical experimental workflow is outlined below.

Animal Preparation and Surgical Implantation

Adult male rats (e.g., Sprague-Dawley or Wistar strains) are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording under general anesthesia. EEG electrodes are typically placed over the frontal and parietal cortices, while EMG electrodes are inserted into the nuchal muscles. Animals are allowed a recovery period of at least one week post-surgery.

Habituation and Baseline Recording

Following recovery, rats are habituated to the recording chambers and tethered recording cables for several days. Baseline 24-hour sleep-wake patterns are then recorded to establish individual control data.

Drug Administration

This compound is typically dissolved in a vehicle solution (e.g., saline) and administered via intraperitoneal (i.p.) injection. Adenosine, due to its rapid metabolism in the periphery, is often administered directly into the brain via intracerebroventricular (i.c.v.) injection to study its central effects. A range of doses is typically tested against a vehicle control group.

Sleep Recording and Analysis

EEG and EMG signals are continuously recorded for a defined period (e.g., 6-24 hours) post-injection. The recorded data is then scored in epochs (e.g., 10-30 seconds) to classify the animal's state as wakefulness, NREM sleep (often subdivided into light and deep stages), or REM sleep based on standard criteria for rodent sleep staging. Parameters such as sleep latency, duration and percentage of each sleep stage, and the number of sleep-wake transitions are then quantified and statistically analyzed.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Surgery EEG/EMG Electrode Implantation Surgery Recovery Post-operative Recovery (≥ 1 week) Surgery->Recovery Habituation Habituation to Recording Setup Recovery->Habituation Baseline Baseline Sleep Recording (24h) Habituation->Baseline Drug_Admin Drug Administration (CHA i.p. or Adenosine i.c.v.) Baseline->Drug_Admin Post_Drug_Recording Post-injection Sleep Recording Drug_Admin->Post_Drug_Recording Scoring Sleep Stage Scoring (Wake, NREM, REM) Post_Drug_Recording->Scoring Quantification Quantification of Sleep Parameters Scoring->Quantification Stats Statistical Analysis Quantification->Stats

Caption: Typical Experimental Workflow for Rodent Sleep Studies.

Conclusion

Both this compound and adenosine are effective in promoting sleep, particularly deep slow-wave sleep. CHA, as a potent A1 receptor agonist, demonstrates a more pronounced effect on deepening sleep by shifting the architecture from light to deep SWS, with a notable, dose-dependent impact on REM sleep. Adenosine, when administered centrally, produces a broader, dose-dependent increase in total sleep time, primarily by extending deep SWS.

The distinct profiles of these two molecules, despite their shared mechanism of action through adenosine receptors, highlight the complexities of sleep regulation. For drug development professionals, CHA represents a lead compound for targeting the A1 receptor to specifically enhance deep sleep. For researchers and scientists, the comparative analysis underscores the nuanced roles of adenosine signaling in different aspects of sleep architecture and provides a framework for further investigation into the therapeutic potential of adenosinergic compounds for sleep disorders.

References

A Head-to-Head Comparison of N6-Cyclohexyladenosine (CHA) and N6-cyclopentyladenosine (CPA) in Cardiac Ischemia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cardioprotective agent research, the adenosine (B11128) A1 receptor has emerged as a promising target for mitigating the damage caused by myocardial ischemia. Among the selective agonists for this receptor, N6-Cyclohexyladenosine (CHA) and N6-cyclopentyladenosine (CPA) are two of the most extensively studied compounds. Both are potent adenosine analogs that have demonstrated significant protective effects in various experimental models of cardiac ischemia. This guide provides an objective, data-driven comparison of CHA and CPA, summarizing their performance, detailing the experimental protocols used for their evaluation, and illustrating the key signaling pathways involved in their mechanism of action.

Performance Comparison: CHA vs. CPA

The cardioprotective efficacy of CHA and CPA has been evaluated in both in vitro and ex vivo models of cardiac ischemia. The following tables summarize the key quantitative data from comparative studies, highlighting the relative potency and effectiveness of these two adenosine A1 receptor agonists.

In Vitro Models: Simulated Ischemia in Cardiomyocyte Cell Lines

In vitro studies, often utilizing cardiomyocyte cell lines like H9c2, provide a controlled environment to assess the direct cytoprotective effects of pharmacological agents. In these models, ischemia is typically simulated by subjecting the cells to oxygen and glucose deprivation.

Table 1: Cardioprotective Effects of CHA and CPA in a Simulated Ischemia Model (H9c2 Cells)

AgonistConcentration (nM)Outcome MeasureResult (% of Ischemic Control)Reference
CPA100Non-viable cells30.88 ± 2.49%[1]
CHANot directly compared in the same study--
CCPA*10Myocytes KilledSignificant dose-dependent reduction[2][3]
CHANot specifiedMyocyte InjuryDecrease in extent of injury[2][3][4]

*Note: 2-chloro-N6-cyclopentyladenosine (CCPA) is a closely related and often-used analog of CPA. Data for CCPA is included for a broader comparative context.

Ex Vivo Models: Isolated Perfused Heart (Langendorff Model)

The Langendorff isolated heart model allows for the assessment of cardiac function and infarct size in a whole-organ setting, free from systemic influences. In this preparation, hearts are subjected to a period of global or regional ischemia followed by reperfusion.

Table 2: Cardioprotective Effects of CHA and CPA in an Isolated Rat Heart Ischemia-Reperfusion Model

AgonistConcentration (nM)Key Functional OutcomeResult (% of Baseline/Control)Infarct Size ReductionReference
CPA100Improved post-ischemic contractility (dP/dtmax)81.69 ± 10.96% of baselineSignificant reduction[1]
CHA200Improved post-ischemic left ventricular developed pressure74 ± 4% of pre-ischemic valueReduced to 30 ± 2%[5]
CHANot specifiedImproved functional recoveryMale: 55.3 ± 3.2%; Female: 76.0 ± 6.2% of pre-ischemic functionNot specified[6][7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of CHA and CPA.

Simulated Ischemia in H9c2 Cardiomyoblasts

This in vitro model is utilized to assess the direct protective effects of compounds on cardiac cells under ischemic conditions.

Objective: To induce cellular injury mimicking cardiac ischemia and to evaluate the cytoprotective effects of this compound and N6-cyclopentyladenosine.

Methodology:

  • Cell Culture: H9c2 rat cardiomyoblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Simulated Ischemia: To initiate simulated ischemia, the standard culture medium is replaced with a glucose-free DMEM. The cells are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a duration typically ranging from 3 to 12 hours.[1][8]

  • Drug Treatment: CHA or CPA is added to the culture medium at the desired concentrations at the onset of the simulated ischemia period.

  • Assessment of Cell Viability: Following the ischemic period, cell viability is assessed using various methods:

    • Propidium Iodide (PI) Staining: PI is a fluorescent dye that stains the nuclei of non-viable cells. The percentage of PI-positive cells is quantified using fluorescence microscopy or flow cytometry.

    • Lactate Dehydrogenase (LDH) Assay: LDH is an enzyme released from damaged cells. The amount of LDH in the culture medium is measured spectrophotometrically to quantify cell death.

    • Annexin V Staining: Annexin V is used to detect apoptosis, an early marker of cell death, via flow cytometry.[8]

Langendorff Isolated Perfused Heart Model of Ischemia-Reperfusion

This ex vivo model allows for the study of cardiac function and tissue injury in a whole heart preparation.

Objective: To assess the effects of CHA and CPA on myocardial function and infarct size following a period of global ischemia and reperfusion.

Methodology:

  • Heart Isolation and Perfusion:

    • Rats or rabbits are anesthetized, and the hearts are rapidly excised.

    • The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.

    • Retrograde perfusion is initiated with a Krebs-Henseleit buffer, oxygenated with 95% O2 and 5% CO2, and maintained at 37°C.[6][7]

  • Functional Measurements: A balloon-tipped catheter is inserted into the left ventricle to measure cardiac function parameters, including:

    • Left Ventricular Developed Pressure (LVDP)

    • Heart Rate (HR)

    • The maximum rate of pressure development (+dP/dtmax) and relaxation (-dP/dtmin).

  • Ischemia-Reperfusion Protocol:

    • After a stabilization period, baseline cardiac function is recorded.

    • Global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes).

    • Reperfusion is initiated by restoring the flow of the buffer for a subsequent period (e.g., 60-120 minutes).

  • Drug Administration: CHA or CPA is included in the perfusion buffer either before the ischemic period (pre-conditioning) or at the onset of reperfusion.

  • Infarct Size Determination:

    • At the end of reperfusion, the heart is sliced and incubated in a solution of 1% 2,3,5-triphenyltetrazolium chloride (TTC).

    • Viable tissue is stained red, while the infarcted tissue remains pale. The infarct size is then quantified as a percentage of the total ventricular area.

Signaling Pathways and Mechanisms of Action

Both CHA and CPA exert their cardioprotective effects primarily through the activation of the adenosine A1 receptor, a G-protein coupled receptor (GPCR). The downstream signaling cascades are complex and involve the activation of several key protein kinases.

Activation of the A1 receptor by agonists like CHA and CPA leads to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG activates Protein Kinase C (PKC), a central player in cardioprotection. Downstream of PKC, the signaling pathway involves the activation of the pro-survival kinases Akt and endothelial Nitric Oxide Synthase (eNOS). The activation of this pathway is believed to converge on the mitochondria, leading to the preservation of mitochondrial function and the inhibition of cell death pathways.

Adenosine_A1_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_outcome Cardioprotective Effects A1R Adenosine A1 Receptor G_protein Gi/o Protein A1R->G_protein Activation PLC Phospholipase C (PLC) PKC Protein Kinase C (PKC) PLC->PKC via DAG G_protein->PLC Activation Akt Akt PKC->Akt Activation eNOS eNOS Akt->eNOS Phosphorylation Cell_Survival Inhibition of Apoptosis Akt->Cell_Survival Mitochondria Mitochondrial Protection eNOS->Mitochondria Agonist CHA / CPA Agonist->A1R Binds to

Caption: Adenosine A1 Receptor Signaling Pathway in Cardioprotection.

The experimental workflow for evaluating these compounds typically begins with in vitro screening to establish direct cytoprotective effects, followed by more complex ex vivo models to assess functional outcomes in a whole-organ context.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_exvivo Ex Vivo Validation cluster_analysis Data Analysis & Comparison H9c2 H9c2 Cardiomyoblasts Simulated_Ischemia Simulated Ischemia (Oxygen/Glucose Deprivation) H9c2->Simulated_Ischemia Viability_Assay Cell Viability Assays (PI, LDH, Annexin V) Simulated_Ischemia->Viability_Assay Functional_Assessment Functional Assessment (LVDP, dP/dt) Viability_Assay->Functional_Assessment Progression Efficacy Comparative Efficacy (CHA vs. CPA) Viability_Assay->Efficacy Langendorff Langendorff Isolated Heart IR_Injury Ischemia-Reperfusion Injury Langendorff->IR_Injury IR_Injury->Functional_Assessment Infarct_Size Infarct Size Measurement (TTC Staining) IR_Injury->Infarct_Size Functional_Assessment->Efficacy Infarct_Size->Efficacy Potency Relative Potency Efficacy->Potency Mechanism Mechanism of Action Efficacy->Mechanism

Caption: Experimental Workflow for Comparing Cardioprotective Agents.

References

Validating the Role of the PI3K/Akt Pathway in the Cellular Effects of N6-Cyclohexyladenosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the signaling pathways involved in the cellular effects of N6-Cyclohexyladenosine (CHA), a selective adenosine (B11128) A1 receptor agonist. The focus is on validating the involvement of the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, with a comparison to alternative signaling routes. Experimental data and detailed protocols are provided to support the objective assessment of CHA's mechanism of action.

Executive Summary

This compound (CHA) is a well-established agonist for the adenosine A1 receptor (A1AR), a G protein-coupled receptor implicated in various physiological processes, including neuroprotection, cardioprotection, and inflammation. Emerging evidence strongly suggests that many of the downstream effects of CHA are mediated through the activation of the PI3K/Akt signaling cascade. This pathway is a critical regulator of cell survival, proliferation, and metabolism.

This guide will delve into the experimental evidence supporting the role of the PI3K/Akt pathway in CHA's effects, provide protocols for its validation, and compare this pathway with other potential signaling mechanisms activated by A1AR agonists.

Data Presentation: CHA and the PI3K/Akt Pathway

The activation of the PI3K/Akt pathway by CHA has been demonstrated in various experimental models. A key indicator of this pathway's activation is the phosphorylation of Akt at Serine 473 (p-Akt Ser473).

Table 1: Effect of this compound on PI3K/Akt Pathway Activation

Treatment GroupKey FindingModel SystemReference
This compound (CHA)Enhanced activation of the PI3K/Akt/CREB/BDNF axis.3-nitropropionic acid rat model of Huntington's disease[1][2]
CHAInduced a robust but transient phosphorylation of Akt1/2/3 (Ser473).CHO cells co-expressing A1R and DOR[3]

Table 2: PI3K/Akt Pathway Inhibitors for Validation Studies

InhibitorMechanism of ActionTypical ConcentrationReference
LY294002Potent, reversible, and competitive inhibitor of the ATP-binding site of PI3K.10-50 µM[4][5]
WortmanninIrreversible inhibitor of the p110 catalytic subunit of PI3K.100 nM - 1 µM[4][5]

Experimental Protocols

To validate the involvement of the PI3K/Akt pathway in the effects of CHA, the following experimental protocols are recommended.

Western Blot for Akt Phosphorylation

This protocol is a standard method to quantify the level of phosphorylated Akt (p-Akt), a direct indicator of PI3K/Akt pathway activation.

Materials:

  • Cell culture reagents

  • This compound (CHA)

  • PI3K inhibitor (e.g., LY294002)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and grow to 70-80% confluency. Treat cells with CHA at various concentrations and time points. For validation, pre-treat a set of cells with a PI3K inhibitor (e.g., 10 µM LY294002) for 1 hour before adding CHA.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against p-Akt (Ser473) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

Cell Viability/Neuroprotection Assay

This assay can be used to determine if the protective effects of CHA are dependent on the PI3K/Akt pathway.

Materials:

  • Appropriate cell line for the desired model (e.g., neuronal cells for neuroprotection)

  • Toxin or stressor to induce cell death (e.g., glutamate, hydrogen peroxide)

  • This compound (CHA)

  • PI3K inhibitor (e.g., LY294002)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Plating and Treatment: Plate cells in a 96-well plate.

  • Induce Cell Stress: Treat cells with a toxin or stressor to induce cell death.

  • Co-treatment: In parallel, treat cells with the stressor in the presence of CHA, and in another group, pre-treat with a PI3K inhibitor (e.g., 10 µM LY294002) for 1 hour before adding CHA and the stressor.

  • Assess Viability: After an appropriate incubation period (e.g., 24-48 hours), add the cell viability reagent and measure the signal using a plate reader according to the manufacturer's instructions.

  • Data Analysis: Compare the viability of cells treated with the stressor alone to those co-treated with CHA and those with CHA and the PI3K inhibitor. A reversal of CHA's protective effect by the PI3K inhibitor would validate the pathway's involvement.

Comparison with Alternative Signaling Pathways

While the PI3K/Akt pathway is a significant mediator of CHA's effects, adenosine A1 receptors are known to couple to other signaling pathways, primarily through the Gαi/o protein. These include the inhibition of adenylyl cyclase and the activation of phospholipase C.

Table 3: Comparison of Signaling Pathways Activated by Adenosine A1 Receptor Agonists

Signaling PathwaySecond MessengerTypical Effect of A1AR ActivationInvolvement in CHA's Effects
PI3K/Akt Pathway PIP3, p-AktActivationValidated: CHA enhances the activation of the PI3K/Akt/CREB/BDNF axis and induces Akt phosphorylation.[1][2][3]
Adenylyl Cyclase Pathway cAMPInhibitionLikely: As a typical A1AR agonist, CHA is expected to inhibit adenylyl cyclase and decrease intracellular cAMP levels. However, direct quantitative data for CHA is limited.
Phospholipase C (PLC) Pathway IP3, DAGActivationPossible: Some studies suggest A1ARs can activate PLC, leading to the generation of inositol (B14025) phosphates and diacylglycerol. Specific data for CHA is needed for confirmation.

Mandatory Visualizations

PI3K_Akt_Pathway CHA This compound (CHA) A1AR Adenosine A1 Receptor CHA->A1AR Binds to Gi Gαi/o A1AR->Gi Activates PI3K PI3K Gi->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylates Downstream Downstream Effects (e.g., Neuroprotection, Cell Survival) pAkt->Downstream Promotes LY294002 LY294002 LY294002->PI3K Inhibits

Caption: PI3K/Akt signaling pathway activated by this compound.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis Control Control Lysis Cell Lysis & Protein Extraction Control->Lysis CHA CHA CHA->Lysis CHA_LY CHA + LY294002 CHA_LY->Lysis Quant Protein Quantification Lysis->Quant WB Western Blot (p-Akt, Total Akt) Quant->WB Densitometry Densitometry & Comparison WB->Densitometry

Caption: Experimental workflow for validating PI3K/Akt pathway involvement.

Conclusion

The available evidence strongly supports the involvement of the PI3K/Akt pathway in mediating the cellular effects of this compound, particularly its neuroprotective actions. The activation of Akt upon CHA treatment serves as a reliable biomarker for this pathway's engagement. To definitively validate this mechanism for a specific biological effect of CHA, it is crucial to demonstrate the reversal of this effect by a PI3K inhibitor such as LY294002. While alternative signaling pathways like the inhibition of adenylyl cyclase are likely also engaged by CHA, the PI3K/Akt pathway appears to be a key player in its pro-survival signaling. Further research involving direct quantitative comparisons with other A1AR agonists and detailed analysis of alternative pathways will provide a more complete understanding of CHA's pharmacological profile.

References

N6-Cyclohexyladenosine: A Comparative Analysis of its Anti-Proliferative Effects on Different Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of N6-Cyclohexyladenosine (CHA), a selective adenosine (B11128) A1 receptor agonist, on the proliferation of various human cancer cell lines. The information presented herein is compiled from preclinical research data to assist in evaluating its potential as an anti-cancer agent.

Quantitative Analysis of Anti-Proliferative Activity

The anti-proliferative effects of this compound have been evaluated in several human cancer cell lines. The following table summarizes the available quantitative data on its efficacy.

Cell LineCancer TypeMethodParameterValue (µM)Reference
Hep G2Hepatocellular CarcinomaMTT AssayInhibition25 - 50[1]
CACO-2Colorectal AdenocarcinomaMTT AssayInhibition5 - 50[1]
CACO-2Colorectal AdenocarcinomaMTS AssayGI50> 250[2]
ACHNRenal AdenocarcinomaMTT AssayInhibition5 - 50[1]
HT-29Colorectal AdenocarcinomaMTS AssayGI50> 250[2]

Note: The data indicates that while this compound shows inhibitory effects on Hep G2, CACO-2, and ACHN cell lines at micromolar concentrations, its potency appears to be lower in CACO-2 and HT-29 cells, with GI50 values exceeding 250 µM.[1][2] The inhibitory effects were reported to be partially reversed by the A1 receptor antagonist DPCPX, suggesting the involvement of the adenosine A1 receptor in its mechanism of action.[1]

Experimental Protocols

The data presented in this guide was primarily generated using the MTT or MTS assay, a colorimetric method for assessing cell metabolic activity.

MTT/MTS Assay for Cell Viability

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., Hep G2, CACO-2, ACHN, HT-29) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[1]

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the wells at various concentrations.[1] Control wells receive the vehicle alone.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.[1][2]

  • MTT/MTS Reagent Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a related tetrazolium salt (MTS) is added to each well.[3]

  • Formazan (B1609692) Solubilization: After a further incubation period (typically 2-4 hours), the resulting formazan crystals (in the case of MTT) are solubilized by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).[3] The absorbance is proportional to the number of viable, metabolically active cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 (half-maximal inhibitory concentration) or GI50 (growth inhibition 50) values are then determined from the dose-response curves.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the anti-proliferative effects of this compound on cancer cell lines.

Caption: General workflow for in vitro anti-proliferative assays.

Putative Signaling Pathway of this compound

This compound is an agonist of the adenosine A1 receptor, a G-protein coupled receptor. Its activation in cancer cells may trigger downstream signaling cascades that lead to the inhibition of cell proliferation and induction of apoptosis.

G CHA This compound A1R Adenosine A1 Receptor CHA->A1R binds & activates G_protein Gi/o Protein A1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C (PLC) G_protein->PLC activates MAPK MAPK Pathway (ERK, JNK, p38) G_protein->MAPK activates cAMP cAMP AC->cAMP produces Proliferation Cell Proliferation Inhibition cAMP->Proliferation regulates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Apoptosis Apoptosis IP3->Apoptosis modulates DAG->Proliferation modulates MAPK->Apoptosis MAPK->Proliferation

Caption: Putative signaling pathway of this compound.

References

comparing the potency of N6-Cyclohexyladenosine across species

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Potency of N6-Cyclohexyladenosine Across Species

For researchers, scientists, and drug development professionals, understanding the species-specific potency of adenosine (B11128) receptor agonists is critical for the accurate interpretation of experimental data and the successful translation of preclinical findings. This compound (CHA), a well-known A1 adenosine receptor agonist, is frequently used as a pharmacological tool. This guide provides a comparative overview of its potency across different species, supported by available experimental data.

Quantitative Comparison of this compound Potency

The potency of this compound (CHA) is primarily characterized by its high affinity for the A1 adenosine receptor. However, its binding affinity (Ki) and functional potency (EC50) can vary across different species and adenosine receptor subtypes. The following table summarizes the available quantitative data for CHA. It is important to note that a complete dataset for all species and receptor subtypes is not available in the current literature, highlighting a gap in comparative pharmacology.

SpeciesReceptor SubtypeParameterValue (nM)Reference(s)
Rat A1Ki0.6 - 1.4[1]
Bovine A1Kd0.7
Guinea Pig A1Kd6
Bovine A1EC50280[2]
GeneralA1EC508.2[3]
Rat A2AKi> R-PIA[4]
Human A2AKi> R-PIA[5]

Note: "General" refers to a commonly cited value where the specific species for the assay was not detailed in the source. "> R-PIA" indicates that the affinity of CHA is lower than that of R-Phenylisopropyladenosine.

Adenosine A1 Receptor Signaling Pathway

This compound primarily exerts its effects through the activation of the A1 adenosine receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

A1_Signaling_Pathway cluster_cytoplasm Cytoplasm CHA This compound (Agonist) A1R A1 Adenosine Receptor CHA->A1R Binds to G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) Cellular_Response Cellular Response (e.g., decreased heart rate, neuroprotection) PKA_active->Cellular_Response Phosphorylates targets leading to Experimental_Workflow cluster_binding Radioligand Binding Assay (Ki) cluster_functional Functional Assay (EC50) prep_membranes Prepare Cell Membranes (expressing receptor) incubate_binding Incubate Membranes with Radioligand and CHA prep_membranes->incubate_binding filter_wash Filter and Wash to Separate Bound/Free incubate_binding->filter_wash count_radioactivity Quantify Radioactivity filter_wash->count_radioactivity analyze_ki Analyze Data (IC50 -> Ki) count_radioactivity->analyze_ki end End analyze_ki->end culture_cells Culture Cells (expressing receptor) stimulate_treat Stimulate cAMP Production and Treat with CHA culture_cells->stimulate_treat lyse_cells Lyse Cells stimulate_treat->lyse_cells measure_camp Measure cAMP Levels lyse_cells->measure_camp analyze_ec50 Analyze Data (EC50) measure_camp->analyze_ec50 analyze_ec50->end start Start start->prep_membranes start->culture_cells

References

Reversal of N6-Cyclohexyladenosine's In Vivo Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of antagonists used to reverse the in vivo effects of the potent A1 adenosine (B11128) receptor agonist, N6-Cyclohexyladenosine (CHA). This document summarizes key experimental data, details methodologies for critical experiments, and visualizes relevant biological and experimental pathways.

This compound (CHA) is a selective agonist for the A1 adenosine receptor, which is implicated in a variety of physiological processes. In vivo, administration of CHA elicits several measurable effects, including bradycardia (slowing of heart rate), hypotension (lowering of blood pressure), hypothermia (reduction in body temperature), and locomotor depression. Understanding the reversal of these effects by specific antagonists is crucial for elucidating the role of the A1 adenosine receptor in these processes and for the development of novel therapeutics. This guide compares the efficacy of common antagonists in reversing CHA-induced effects, supported by experimental data.

Quantitative Comparison of Antagonist Efficacy

The following tables summarize the in vivo effects of CHA and the efficacy of various antagonists in reversing these effects. The data is compiled from studies in rodent models.

Table 1: Reversal of CHA-Induced Cardiovascular Effects

Agonist (CHA) DoseAntagonistAntagonist DoseAnimal ModelCHA-Induced EffectReversal Effect
Not Specified8-cyclopentyl-1,3-dipropylxanthine (DPCPX)1 mg/kg (i.p.)MouseBradycardiaStrongly attenuated heart-rate slowing
VariousXanthine Amine Congener (XAC)Not SpecifiedRatRenal VasoconstrictionRightward shift in CHA dose-response curve
Not SpecifiedTheophyllineNot SpecifiedRatRenal VasoconstrictionRightward shift in CHA dose-response curve

Table 2: Reversal of CHA-Induced Hypothermia and Locomotor Depression

Agonist (CHA) DoseAntagonistAntagonist DoseAnimal ModelCHA-Induced EffectReversal Effect
1 mg/kg (i.p.) every 4h8-(p-sulfophenyl)theophylline (8-SPT)25 mg/kg (i.p.)RatMaintained hypothermia (29-31°C)Did not reverse hypothermia, but did reverse bradycardia[1]
60 µg/kg8-cyclopentyltheophylline (CPT)Not SpecifiedMouseLocomotor DepressionReversed locomotor depression[2]
60 µg/kgTheophylline10 mg/kgMouseLocomotor DepressionRestored total distance travelled to 95 ± 12% of control[2]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of these findings. Below are representative protocols for inducing and reversing CHA's effects in vivo.

Protocol 1: Reversal of CHA-Induced Bradycardia in Mice

1. Animal Model:

  • Adult male C57BL/6 mice.

2. Drug Preparation:

  • This compound (CHA): Dissolve in saline.

  • 8-cyclopentyl-1,3-dipropylxanthine (DPCPX): Dissolve in a vehicle of DMSO and saline.

3. Experimental Procedure:

  • Anesthetize mice (e.g., with isoflurane).

  • Administer DPCPX (1 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

  • After a pre-treatment period (e.g., 30 minutes), administer CHA intravenously (i.v.) or intraperitoneally (i.p.).

  • Monitor heart rate continuously using a non-invasive tail-cuff system or electrocardiogram (ECG).

4. Data Analysis:

  • Calculate the change in heart rate from baseline before and after CHA administration in both vehicle- and DPCPX-treated groups.

  • Compare the magnitude of bradycardia between the two groups to determine the extent of reversal by DPCPX.

Protocol 2: Reversal of CHA-Induced Locomotor Depression in Mice

1. Animal Model:

  • Adult male Swiss-Webster mice.

2. Drug Preparation:

  • This compound (CHA): Dissolve in saline.

  • Theophylline or 8-cyclopentyltheophylline (CPT): Dissolve in saline or a suitable vehicle.

3. Experimental Procedure:

  • Habituate mice to an open-field activity chamber.

  • Administer the antagonist (e.g., Theophylline, 10 mg/kg, i.p.) or vehicle.

  • After a pre-treatment period, administer CHA (e.g., 60 µg/kg, i.p.).

  • Immediately place the mouse in the activity chamber and record locomotor activity (e.g., distance traveled, horizontal activity) for a defined period (e.g., 30 minutes).

4. Data Analysis:

  • Compare the locomotor activity of mice treated with CHA alone to those pre-treated with the antagonist.

  • Express the reversal as a percentage of the activity of control (vehicle-only) animals.

Visualizing the Pathways

To better understand the mechanisms and experimental designs, the following diagrams are provided.

A1_Signaling_Pathway A1R A1 Adenosine Receptor G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP IP3_DAG IP3 + DAG PLC->IP3_DAG CHA This compound (Agonist) CHA->A1R Activates Antagonist Antagonist (e.g., DPCPX, Theophylline) Antagonist->A1R Blocks ATP ATP ATP->cAMP Converts to PIP2 PIP2 PIP2->IP3_DAG Hydrolyzes to

Caption: A1 Adenosine Receptor Signaling Pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Mouse, Rat) Drug_Prep Prepare Agonist (CHA) and Antagonist Solutions Animal_Model->Drug_Prep Habituation Habituation to Experimental Apparatus Drug_Prep->Habituation Antagonist_Admin Administer Antagonist or Vehicle (Control) Habituation->Antagonist_Admin CHA_Admin Administer CHA Antagonist_Admin->CHA_Admin Measurement Measure Physiological Effect (e.g., Heart Rate, Locomotion) CHA_Admin->Measurement Data_Collection Collect and Record Data Measurement->Data_Collection Comparison Compare CHA Effect in Antagonist vs. Vehicle Groups Data_Collection->Comparison Quantification Quantify Reversal Comparison->Quantification

Caption: General Experimental Workflow.

References

Assessing the Specificity of N6-Cyclohexyladenosine in a Receptor Panel Screen: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective assessment of the receptor specificity of N6-Cyclohexyladenosine (CHA), a widely used adenosine (B11128) A1 receptor agonist. By comparing its performance with other key adenosine receptor agonists and presenting supporting experimental data, this document serves as a valuable resource for researchers utilizing CHA in their studies and for professionals involved in drug development.

Introduction to this compound (CHA)

This compound (CHA) is a synthetic derivative of adenosine that has been instrumental in the characterization of adenosine receptors. It is recognized as a high-affinity agonist for the adenosine A1 receptor.[1][2] This property has led to its extensive use in various research areas, including neuroscience and cardiovascular studies, to probe the physiological and pathological roles of A1 receptor activation. However, a critical aspect of utilizing such pharmacological tools is a thorough understanding of their specificity. Off-target effects can lead to misinterpretation of experimental results and potential undesirable side effects in a therapeutic context. This guide aims to provide a detailed overview of the specificity of CHA by examining its binding affinity and functional activity across a panel of receptors and comparing it with other adenosine receptor agonists.

Receptor Binding Profile of this compound and Comparators

To quantitatively assess the specificity of CHA, its binding affinities (Ki) or functional activities (EC50) at the four main adenosine receptor subtypes (A1, A2A, A2B, and A3) are compared with those of other well-known adenosine receptor agonists: NECA (a non-selective agonist), CGS-21680 (an A2A-selective agonist), and Regadenoson (an A2A-selective agonist used clinically).

CompoundA1 Ki (nM)A2A Ki (nM)A2B EC50 (nM)A3 Ki (nM)
This compound (CHA) 0.7 - 61500>10,000Partial Agonist
NECA142024006.2
CGS-216802902789,00067
Regadenoson164601269>10,000>10,000

Data Interpretation:

  • NECA (5'-N-Ethylcarboxamidoadenosine) is a non-selective agonist, exhibiting high affinity for A1, A2A, and A3 receptors, and moderate potency at the A2B receptor.[3]

  • CGS-21680 is a well-established A2A-selective agonist, showing significantly higher affinity for the A2A receptor compared to the A1 and A3 receptors, and very low potency at the A2B receptor.

  • Regadenoson , a clinically used pharmacological stress agent, is also an A2A-selective agonist with a lower affinity for the A1 receptor and negligible affinity for A2B and A3 receptors.

Based on the available data, this compound exhibits a strong preference for the adenosine A1 receptor over the A2A receptor. While its characterization at A2B and A3 receptors is less complete in publicly accessible literature, the existing evidence suggests low activity at these subtypes. The lack of a comprehensive, publicly available off-target screen across a broad panel of unrelated receptors represents a data gap. Researchers should exercise caution and consider the possibility of uncharacterized off-target effects, particularly when using CHA at high concentrations.

Experimental Protocols

The data presented in this guide are typically generated using standardized in vitro pharmacological assays. The following are detailed methodologies for two key experimental approaches used to assess receptor specificity.

Radioligand Binding Assay

This technique is used to determine the binding affinity of a test compound for a specific receptor.

Objective: To measure the inhibition constant (Ki) of a test compound by quantifying its ability to displace a radiolabeled ligand from its receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., CHO or HEK293 cells transfected with the human adenosine A1 receptor).

  • Radioligand specific for the target receptor (e.g., [3H]-DPCPX for the A1 receptor).

  • Test compound (this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest and isolate the membrane fraction through centrifugation.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a non-labeled known ligand).

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a set duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Functional GPCR Assays (cAMP Assay)

This type of assay measures the functional consequence of a ligand binding to a G-protein coupled receptor (GPCR), such as the activation or inhibition of a second messenger signaling pathway.

Objective: To determine the potency (EC50) and efficacy of a test compound by measuring its effect on cyclic AMP (cAMP) levels in cells expressing the target receptor.

Materials:

  • Whole cells expressing the target GPCR (e.g., CHO cells expressing the human adenosine A2B receptor).

  • Test compound (this compound).

  • Forskolin (an adenylyl cyclase activator).

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Cell culture medium and reagents.

Procedure:

  • Cell Culture: Culture the cells expressing the target receptor in multi-well plates until they reach the desired confluency.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound. For Gi-coupled receptors (like A1 and A3), the compound's ability to inhibit forskolin-stimulated cAMP production is measured. For Gs-coupled receptors (like A2A and A2B), the compound's ability to stimulate cAMP production is measured.

  • Incubation: Incubate the cells with the compound for a specific period to allow for receptor activation and second messenger production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels as a function of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximum effect (efficacy) of the compound.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and biological context, the following diagrams have been generated using Graphviz.

Receptor_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Membranes Cell Membranes with Receptor Incubation Incubation Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Compound Test Compound (CHA) Compound->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis Adenosine_Receptor_Signaling cluster_A1_A3 A1/A3 Receptor Signaling cluster_A2A_A2B A2A/A2B Receptor Signaling A1_A3 A1 / A3 Receptor Gi Gi Protein A1_A3->Gi AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib - cAMP_dec [cAMP] ↓ AC_inhib->cAMP_dec A2A_A2B A2A / A2B Receptor Gs Gs Protein A2A_A2B->Gs AC_act Adenylyl Cyclase (Activated) Gs->AC_act + cAMP_inc [cAMP] ↑ AC_act->cAMP_inc CHA This compound (CHA) CHA->A1_A3 High Affinity NECA NECA NECA->A1_A3 NECA->A2A_A2B

References

A Comparative Guide to the Therapeutic Window of A1 Adenosine Receptor Agonists: N6-Cyclohexyladenosine and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective A1 adenosine (B11128) receptor (A1AR) agonists presents a promising therapeutic avenue for a range of conditions, from cardiac arrhythmias to neuropathic pain and metabolic disorders. However, a critical challenge remains in optimizing the therapeutic window to maximize efficacy while minimizing on-target adverse effects, primarily cardiovascular. This guide provides a comparative evaluation of the therapeutic window of N6-Cyclohexyladenosine (CHA) and other notable A1AR agonists, supported by preclinical and clinical data.

Introduction to A1 Adenosine Receptor Agonists

Adenosine, an endogenous nucleoside, modulates numerous physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. A1ARs are abundantly expressed in the heart, central nervous system, and adipose tissue. Their activation leads to a range of effects, including a decrease in heart rate (negative chronotropy), slowing of atrioventricular (AV) nodal conduction (negative dromotropy), and neuroprotection.[1]

The therapeutic potential of A1AR agonists has driven the development of numerous compounds with improved selectivity over the non-selective endogenous ligand, adenosine. This selectivity is crucial, as the activation of other adenosine receptor subtypes, particularly A2A and A2B, is associated with undesirable side effects such as vasodilation, flushing, and hypotension.[2] This guide focuses on comparing the therapeutic profiles of several key A1AR agonists:

  • This compound (CHA): A widely used research tool and a highly selective A1AR agonist.

  • Tecadenoson: A selective A1AR agonist developed for the treatment of paroxysmal supraventricular tachycardia (PSVT).[2]

  • Capadenoson: A partial A1AR agonist that has been investigated for angina and heart failure.

  • Selodenoson: An A1AR agonist explored for its metabolic effects.

  • CVT-3619: A partial A1AR agonist with antilipolytic properties.

  • GR79236: A selective A1AR agonist with demonstrated anti-nociceptive and cardiovascular effects.[3]

Comparative Analysis of Therapeutic Windows

The therapeutic window of a drug is the range between the minimum effective dose and the dose at which unacceptable toxicity occurs. A wider therapeutic window is desirable for a safer and more effective drug. For A1AR agonists, the primary dose-limiting toxicities are cardiovascular, including bradycardia (excessive slowing of the heart rate) and hypotension (low blood pressure).

The following tables summarize available preclinical and clinical data on the effective doses and observed side effects of CHA and other A1AR agonists. It is important to note that a direct comparison of therapeutic indices is challenging due to variations in experimental models, species, and methodologies across different studies.

Table 1: Efficacy Data for A1 Adenosine Receptor Agonists

CompoundTherapeutic EffectSpeciesModelEffective Dose/ConcentrationCitation(s)
This compound (CHA) Anti-nociceptiveRatFormalin Test10-30 µg/kg (i.p.)N/A
NeuroprotectionRatHuntington's Disease Model6.25 nM/1 μL (intrastriatal)[4]
Tecadenoson Termination of PSVTHumanClinical Trial300 µ g/600 µg (i.v. bolus)N/A
Capadenoson CardioprotectionMouseIschemia/Reperfusion0.03-0.3 mg/kg (p.o.)[5]
CVT-3619 AntilipolyticRatConscious Rats0.01-0.1 mg/kg (i.v.)N/A
GR79236 Anti-nociceptiveMouseWrithing Test0.1 mg/kg (i.p.)N/A

Table 2: Cardiovascular Side Effect Data for A1 Adenosine Receptor Agonists

CompoundSide EffectSpeciesModelDose/ConcentrationCitation(s)
This compound (CHA) Bradycardia & HypotensionRatAnesthetized1-10 nmol (i.t.)[6]
Bradycardia & HypotensionRatAnesthetized0.1-1 µg/kg (i.v.)[7]
Tecadenoson Transient AV BlockHumanClinical Trial>300 µg (i.v. bolus)N/A
Capadenoson BradycardiaRatConscious30-300 µg/kg/min (i.v. infusion)[8]
Decreased LocomotionMouseRunning Wheel0.3-1 mg/kg (p.o.)[5]
GR79236 Bradycardia & HypotensionRatConscious (Telemetry)Less potent than CPA[3]
Transient Bradycardia & HypotensionRatAnesthetized1-10 µg/kg (i.v.)[9]

Note: "N/A" indicates that while the information is supported by the gathered research, a specific citation number is not available in the provided search results.

From the available data, it is evident that all these A1AR agonists exhibit dose-dependent cardiovascular effects. The key to a favorable therapeutic window lies in the separation between the dose required for the desired therapeutic effect and the dose that elicits these cardiovascular side effects. For instance, while GR79236 shows anti-nociceptive effects at 0.1 mg/kg in mice, it also causes bradycardia and hypotension at doses as low as 1-3 µg/kg in rats, suggesting a narrow therapeutic window for this indication. In contrast, the partial agonist Capadenoson shows cardioprotective effects at doses that may be lower than those causing significant sedative effects. Tecadenoson's clinical development for PSVT allowed for the identification of an optimal dose that was highly effective with manageable and transient side effects.

Signaling Pathways and Experimental Workflows

Understanding the underlying molecular mechanisms and having robust experimental protocols are crucial for evaluating and comparing the therapeutic windows of A1AR agonists.

A1 Adenosine Receptor Signaling Pathway

Activation of the A1AR, a Gi/o-coupled receptor, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10][11] This has several downstream consequences, including the modulation of ion channels and protein kinases, ultimately leading to the observed physiological effects.

A1AR_Signaling cluster_cytosol Cytosol A1_Agonist A1 Agonist (e.g., this compound) A1R A1 Adenosine Receptor A1_Agonist->A1R Binds to G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates K_channel K+ Channels G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts IP3_DAG IP3 & DAG PLC->IP3_DAG Generates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel Ca2+ Channels PKA->Ca_channel Inhibits Ca_release Ca2+ Release IP3_DAG->Ca_release Induces PKC Protein Kinase C (PKC) IP3_DAG->PKC Activates ERK ERK1/2 PKC->ERK Activates Therapeutic_Window_Workflow cluster_setup Phase 1: Animal Preparation & Baseline cluster_efficacy Phase 2: Efficacy Assessment cluster_toxicity Phase 3: Toxicity Assessment cluster_analysis Phase 4: Data Analysis Animal_Model Select Animal Model (e.g., Conscious Sprague-Dawley Rats) Telemetry_Implantation Surgical Implantation of Telemetry Device (ECG, BP) Animal_Model->Telemetry_Implantation Recovery Post-operative Recovery (7-10 days) Telemetry_Implantation->Recovery Baseline_Recording Baseline Cardiovascular Recording (24-48 hours) Recovery->Baseline_Recording Disease_Model Induce Disease Model (e.g., Electrically Induced Arrhythmia) Baseline_Recording->Disease_Model Dose_Ranging_Toxicity Dose-Ranging Study (Toxicity) Administer A1 Agonist to Healthy Animals Baseline_Recording->Dose_Ranging_Toxicity Dose_Ranging_Efficacy Dose-Ranging Study (Efficacy) Administer A1 Agonist (i.v. or p.o.) Disease_Model->Dose_Ranging_Efficacy Efficacy_Endpoint Measure Efficacy Endpoint (e.g., Time to Arrhythmia Termination) Dose_Ranging_Efficacy->Efficacy_Endpoint ED50_Calculation Calculate ED50 Efficacy_Endpoint->ED50_Calculation TI_Calculation Calculate Therapeutic Index (TD50 / ED50) ED50_Calculation->TI_Calculation Toxicity_Endpoint Monitor for Adverse Effects (Bradycardia, Hypotension, AV Block) Dose_Ranging_Toxicity->Toxicity_Endpoint TD50_Calculation Calculate TD50 Toxicity_Endpoint->TD50_Calculation TD50_Calculation->TI_Calculation Comparison Compare Therapeutic Windows of Different A1 Agonists TI_Calculation->Comparison

References

A1 Receptor Agonism: A Key Driver in N6-Cyclohexyladenosine-Mediated Myelination

Author: BenchChem Technical Support Team. Date: December 2025

A growing body of evidence solidifies the pivotal role of the A1 adenosine (B11128) receptor (A1R) in the pro-myelinating effects of N6-Cyclohexyladenosine (CHA), a selective A1R agonist. Experimental data robustly demonstrates that CHA, through its interaction with A1R, not only protects existing myelin but also promotes the differentiation of oligodendrocyte precursor cells (OPCs) and enhances remyelination in models of demyelination. This guide provides a comparative analysis of CHA's performance, supported by experimental data, and details the methodologies behind these findings.

Activation of the A1R by agonists like CHA has been shown to be effective in promoting the proliferation of neural stem cells and the differentiation of oligodendrocytes, the cells responsible for myelination in the central nervous system.[1] Studies utilizing models of demyelination, such as lysolecithin-induced lesions in the rat optic chiasm, have demonstrated that administration of CHA can reduce the extent of demyelination and increase subsequent remyelination.[1] This effect is attributed to both a protective effect on myelinating cells and a regenerative effect by potentiating endogenous neural progenitors.[1]

Comparative Analysis of this compound in Myelination

To objectively evaluate the efficacy of CHA in promoting myelination, a comparison with control or untreated groups in experimental models is essential. The following tables summarize key quantitative data from studies investigating the effects of CHA on myelination.

Table 1: Histopathological Assessment of Myelination
Treatment GroupLesion Area (mm²) (Mean ± SD)Myelin Sheath Thickness (μm) (Mean ± SD)Reference
Control (Lysolecithin only)0.85 ± 0.120.21 ± 0.04[1]
CHA-treated (Demyelination phase)0.42 ± 0.080.35 ± 0.06[1]
CHA-treated (Remyelination phase)0.51 ± 0.090.41 ± 0.07[1]
Table 2: Myelin Basic Protein (MBP) Expression
Treatment GroupMBP Positive Area (%) (Mean ± SD)Reference
Control (Lysolecithin only)35 ± 5[1]
CHA-treated68 ± 7[1]
Table 3: Electrophysiological Assessment (Visual Evoked Potentials)

| Treatment Group | VEP Latency (ms) (Mean ± SD) | VEP Amplitude (µV) (Mean ± SD) | Reference | |---|---|---| | Control (Lysolecithin only) | 110 ± 8 | 15 ± 3 |[1] | | CHA-treated | 85 ± 6 | 28 ± 4 |[1] |

Signaling Pathways and Experimental Workflows

The pro-myelinating effects of CHA are mediated through a specific signaling cascade initiated by the activation of the A1 receptor. The experimental workflow to determine these effects typically involves inducing demyelination in an animal model, followed by treatment and subsequent analysis.

cluster_0 CHA-A1R Signaling Pathway CHA This compound (CHA) A1R A1 Receptor CHA->A1R binds Gi Gi Protein A1R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits K_channel K+ Channel Modulation Gi->K_channel directly modulates CREB CREB Gi->CREB activates cAMP cAMP AC->cAMP decreases PKA Protein Kinase A cAMP->PKA inhibits PKA->K_channel modulates OPC_diff Oligodendrocyte Differentiation K_channel->OPC_diff BDNF BDNF CREB->BDNF promotes transcription BDNF->OPC_diff Myelination Myelination OPC_diff->Myelination

Caption: CHA-A1R signaling cascade promoting myelination.

cluster_1 Experimental Workflow Start Start Demyelination Induce Demyelination (e.g., Lysolecithin injection) Start->Demyelination Treatment Administer CHA or Vehicle (Control) Demyelination->Treatment Analysis Analysis Treatment->Analysis Histology Histology (Luxol Fast Blue) Analysis->Histology IHC Immunohistochemistry (MBP staining) Analysis->IHC VEP Electrophysiology (Visual Evoked Potentials) Analysis->VEP End End Histology->End IHC->End VEP->End

Caption: Workflow for assessing CHA's effect on myelination.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

Lysolecithin-Induced Demyelination in the Rat Optic Chiasm

This protocol establishes a focal demyelinating lesion to study the effects of therapeutic agents.

  • Animals: Adult male Wistar rats (250-300g) are used.

  • Anesthesia: Animals are anesthetized with a combination of ketamine (80 mg/kg) and xylazine (B1663881) (10 mg/kg) administered intraperitoneally.

  • Surgical Procedure:

    • The animal is placed in a stereotaxic frame.

    • A midline scalp incision is made, and the skull is exposed.

    • A small burr hole is drilled at the following coordinates relative to bregma: Anteroposterior (AP): -1.2 mm; Mediolateral (ML): +2.0 mm; Dorsoventral (DV): -8.2 mm.

    • A 30-gauge Hamilton syringe is lowered to the target coordinates corresponding to the optic chiasm.

    • 1 μL of 1% lysolecithin (L-α-lysophosphatidylcholine) in sterile saline is injected over 5 minutes.

    • The needle is left in place for an additional 5 minutes before being slowly withdrawn.

    • The burr hole is sealed with bone wax, and the scalp is sutured.

  • Post-operative Care: Animals are monitored during recovery and receive appropriate analgesics.

Oligodendrocyte Precursor Cell (OPC) Culture

This in vitro method allows for the direct study of CHA's effects on OPC differentiation.

  • Cell Source: OPCs are typically isolated from the cortices of postnatal day 1-2 rat pups.

  • Isolation Procedure:

    • Cortices are dissected, and the meninges are removed.

    • The tissue is mechanically and enzymatically dissociated (e.g., using papain and DNase).

    • The resulting cell suspension is plated on poly-D-lysine coated flasks in a serum-containing medium to allow for the growth of a mixed glial culture.

    • After 7-10 days, the flasks are shaken overnight on an orbital shaker to detach microglia and OPCs.

    • The supernatant containing OPCs is collected and plated on new uncoated plates for 1 hour to allow microglia to adhere.

    • The non-adherent OPCs are then collected and plated on poly-D-lysine coated plates in a defined, serum-free medium supplemented with growth factors (e.g., PDGF-AA and FGF-2) to promote proliferation.

  • Differentiation: To induce differentiation, the mitogens are withdrawn from the culture medium. CHA can be added at this stage to assess its effect on the expression of differentiation markers like MBP.

Luxol Fast Blue (LFB) Staining for Myelin

LFB staining is a standard histological technique to visualize myelin in tissue sections.

  • Tissue Preparation:

    • Animals are transcardially perfused with saline followed by 4% paraformaldehyde.

    • The brain is removed and post-fixed in 4% paraformaldehyde overnight.

    • The tissue is then cryoprotected in a sucrose (B13894) gradient and sectioned on a cryostat (10-20 µm sections).

  • Staining Procedure:

    • Sections are hydrated to 95% ethanol (B145695).

    • Stain in Luxol Fast Blue solution (0.1% in 95% ethanol with 0.05% acetic acid) at 60°C for 2-4 hours or overnight at room temperature.

    • Rinse in 95% ethanol and then in distilled water.

    • Differentiate in 0.05% lithium carbonate solution for 10-30 seconds.

    • Continue differentiation in 70% ethanol until the gray matter is colorless and the white matter is sharply defined.

    • Rinse in distilled water.

    • Counterstain with Cresyl Violet if desired.

    • Dehydrate through graded alcohols, clear in xylene, and coverslip.

Visual Evoked Potential (VEP) Recording

VEPs are used to functionally assess the integrity of the visual pathway, which is affected by demyelination.

  • Electrode Implantation:

    • Under anesthesia, stainless steel screw electrodes are implanted into the skull over the primary visual cortex (e.g., AP: -7.0 mm, ML: ±3.0 mm from bregma).

    • A reference electrode is placed over the frontal cortex, and a ground electrode is placed over the cerebellum.

  • Recording Procedure:

    • The animal is dark-adapted for at least 30 minutes.

    • A light flash stimulus is delivered to one eye using a photic stimulator.

    • The evoked potentials are recorded from the contralateral visual cortex.

    • Signals are amplified, filtered (e.g., 1-100 Hz bandpass), and averaged over multiple trials (e.g., 100-200 flashes) to improve the signal-to-noise ratio.

  • Data Analysis: The latency (time from stimulus to the peak of the first major positive wave, P1) and amplitude (from the peak of P1 to the trough of the first major negative wave, N1) of the VEP waveform are measured. Increased latency and decreased amplitude are indicative of demyelination.

Alternative Myelination Pathways

While A1R activation is a promising strategy, it is important to consider other adenosine receptors that play a role in oligodendrocyte biology. Activation of A2A and A2B receptors has been shown to inhibit OPC maturation. This highlights the complexity of adenosine signaling in the central nervous system and the need for selective receptor targeting to promote myelination.

References

Safety Operating Guide

Proper Disposal of N6-Cyclohexyladenosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of N6-Cyclohexyladenosine, a selective adenosine (B11128) A1 receptor agonist used in laboratory research. While not classified as a hazardous substance under EC Directives, responsible chemical management dictates that it should not be disposed of in standard waste streams.[1] Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

This guide is intended for researchers, scientists, and drug development professionals. It outlines a clear, step-by-step process for the safe handling and disposal of this compound in both solid and solution forms.

I. Pre-Disposal Safety Precautions

Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses.[1] All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[1]

II. Disposal Procedures for this compound

The following procedures are based on general best practices for laboratory chemical waste management and should be adapted to comply with your institution's specific policies.

A. Solid this compound Waste
  • Segregation: Do not mix solid this compound with other laboratory waste. It should be collected in a designated, separate waste container.

  • Container: Use a clearly labeled, leak-proof container compatible with chemical waste. The container should be in good condition and have a secure lid.

  • Labeling: The waste container must be labeled as "Hazardous Waste" or as required by your institution's waste management program.[2] The label should clearly identify the contents as "this compound waste" and include the approximate quantity.

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA) for chemical waste. This area should be secure and away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

B. This compound Solutions

Note: Do not dispose of this compound solutions down the drain.[1]

  • Segregation: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed waste container. Do not mix with other chemical waste streams unless approved by your EHS department.

  • Container: Use a labeled, leak-proof, and chemically compatible container. Ensure the container material is appropriate for the solvent used (e.g., glass for organic solvents).

  • Labeling: Clearly label the container with "Hazardous Waste," the name "this compound solution," the solvent(s) used, and an estimate of the concentration and volume.

  • Storage: Store the waste container in a designated chemical waste storage area, following all institutional guidelines for liquid waste.

  • Disposal: Contact your institution's EHS department to arrange for the proper disposal of the liquid chemical waste.

C. Empty this compound Containers

Empty containers that held this compound should be managed as chemical waste. They should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid this compound waste.[2] After rinsing, the defaced or removed label container can be disposed of in the regular trash, but it is best to consult your local EHS for specific guidance.[3]

III. Quantitative Disposal Data

Currently, there is no publicly available quantitative data specifying disposal limits for this compound. Disposal regulations are governed by federal, state, and local authorities, as well as institutional policies. Therefore, it is imperative to consult with your institution's EHS department to ensure compliance with all applicable regulations.

ParameterValueSource
Regulatory Disposal Limits Not specified in available resources. Determined by local and institutional regulations.Institutional EHS
Sewer Discharge Limit Prohibited. Do not let product enter drains.[1]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

N6_Cyclohexyladenosine_Disposal_Workflow This compound Disposal Workflow start Start: Have this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid this compound waste_type->solid_waste Solid liquid_waste This compound Solution waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty Container collect_solid Collect in a labeled, sealed, compatible container for solid chemical waste. solid_waste->collect_solid collect_liquid Collect in a labeled, sealed, compatible container for liquid chemical waste. liquid_waste->collect_liquid rinse_container Triple-rinse with appropriate solvent. Collect rinsate as liquid waste. empty_container->rinse_container store_waste Store in designated Satellite Accumulation Area (SAA). collect_solid->store_waste collect_liquid->store_waste rinse_container->collect_liquid dispose_rinsed_container Dispose of rinsed container as per institutional guidelines (e.g., regular trash). rinse_container->dispose_rinsed_container contact_ehs Contact Environmental Health & Safety (EHS) for disposal. store_waste->contact_ehs disposal_complete Disposal Complete contact_ehs->disposal_complete

Caption: Decision workflow for the proper disposal of this compound.

By following these procedures and consulting with your institutional safety professionals, you can ensure the safe and compliant disposal of this compound, protecting both yourself and the environment.

References

Personal protective equipment for handling N6-Cyclohexyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling N6-Cyclohexyladenosine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent direct contact and inhalation. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Eye Protection Safety GlassesMust be used to prevent eye contact.
Hand Protection Chemical-resistant glovesStandard BS EN 374:2003 compliant gloves are the minimum requirement. Gloves should be inspected before each use.
Body Protection Protective ClothingAn appropriate lab coat or protective suit should be worn.
Respiratory Protection RespiratorTo be used if a risk assessment indicates it is necessary, especially when handling the substance outside of a fume hood.

A laboratory should be equipped with a safety shower and an eye wash station for emergency use[1].

Emergency First Aid Procedures

In the event of accidental exposure to this compound, immediate action is critical. The following table outlines the first aid measures to be taken for different routes of exposure.[1]

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air and monitor their breathing. If breathing is difficult, administer oxygen. If breathing ceases, provide artificial respiration and seek immediate medical attention.
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing and wash it before reuse. Consult a doctor.
Eye Contact Flush the eyes with large amounts of water for at least 15 minutes and consult a doctor.
Ingestion If swallowed, consult a doctor.

Operational Plan: Safe Handling Protocol

Follow these procedural steps for the safe handling of this compound to minimize the risk of exposure.

1. Preparation:

  • Ensure that a current Safety Data Sheet (SDS) for this compound is accessible.

  • Verify that the laboratory is equipped with a functional chemical fume hood, safety shower, and eye wash station[1].

  • Inspect all required PPE for integrity before use.

2. Handling:

  • All handling of this compound should be conducted within a chemical fume hood with an independent air supply[1].

  • Avoid the formation of dust and aerosols[1].

  • Ensure the work area is well-ventilated[1].

  • Keep the compound away from sources of ignition[1].

  • Avoid prolonged or repeated exposure[1].

3. Spill Management:

  • In case of a spill, evacuate personnel to a safe area[1].

  • Ensure adequate ventilation before cleanup[1].

  • Do not take action without wearing suitable protective clothing[1].

  • Cover the spill with a suitable absorbent material[1].

  • Sweep up the material and place it in an appropriate container for disposal[1].

  • Prevent the product from entering drains[1].

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure safety.

1. Waste Collection:

  • Collect all waste material, including spilled substance, absorbent material, and used disposable PPE, in a designated and properly labeled waste container.

2. Container Labeling:

  • Clearly label the waste container with the chemical name ("this compound Waste") and any relevant hazard symbols as required by your institution's and local regulations.

3. Storage:

  • Store the sealed waste container in a designated, secure area away from incompatible materials pending disposal.

4. Disposal:

  • Dispose of the chemical waste through a licensed and certified waste disposal company.

  • Follow all local, state, and federal regulations for chemical waste disposal.

Workflow for Handling and Disposal of this compound

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep1 Access SDS prep2 Verify Safety Equipment (Fume Hood, Eyewash) prep1->prep2 prep3 Inspect PPE prep2->prep3 handle1 Work in Chemical Fume Hood prep3->handle1 handle2 Avoid Dust/Aerosol Formation handle1->handle2 spill Spill Occurs handle1->spill exposure Exposure Occurs handle1->exposure handle3 Weigh/Transfer Compound handle2->handle3 disp1 Collect Waste in Labeled Container handle3->disp1 disp2 Store Waste Securely disp1->disp2 disp3 Dispose via Certified Vendor disp2->disp3 spill_proc Follow Spill Management Protocol spill->spill_proc exposure_proc Follow First Aid Procedures exposure->exposure_proc spill_proc->disp1

Safe Handling and Disposal Workflow

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.